Product packaging for 4-Chloro-2,5-dimethylaniline(Cat. No.:CAS No. 20782-94-9)

4-Chloro-2,5-dimethylaniline

Cat. No.: B1590694
CAS No.: 20782-94-9
M. Wt: 155.62 g/mol
InChI Key: POEANWWEPFQEEF-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylaniline is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B1590694 4-Chloro-2,5-dimethylaniline CAS No. 20782-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,5-dimethylaniline
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InChI

InChI=1S/C8H10ClN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

POEANWWEPFQEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30491649
Record name 4-Chloro-2,5-dimethylaniline
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20782-94-9
Record name 4-Chloro-2,5-dimethylbenzenamine
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Record name 4-Chloro-2,5-dimethylaniline
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Record name 4-Chloro-2,5-dimethylaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,5-dimethylaniline: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylaniline (CAS No. 20782-94-9), a substituted aniline with significant potential as a chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications.

Introduction: The Strategic Importance of Substituted Anilines

Anilines, as a class of compounds, are foundational building blocks in modern organic synthesis. Their utility spans the production of dyes, polymers, pharmaceuticals, and agrochemicals. The specific arrangement of substituents on the aniline ring dictates the molecule's reactivity and its suitability for various applications. This compound, also known as 4-Chloro-2,5-xylidine, presents a unique combination of electronic and steric features. The presence of a chlorine atom, an electron-withdrawing group, and two electron-donating methyl groups on the aromatic ring creates a nuanced electronic environment that can be strategically exploited in multi-step syntheses. This guide aims to elucidate the key characteristics of this compound, providing a solid foundation for its application in research and development.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to understanding its chemical behavior. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a chlorine atom at position 4, and two methyl groups at positions 2 and 5.

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValueReference
CAS Number 20782-94-9[1]
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
Synonyms 4-Chloro-2,5-xylidine[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and use in synthetic protocols.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature and, like many anilines, its color can vary depending on purity and exposure to light and air.

Table 2: Physicochemical Properties

PropertyValueReference
Appearance White to Orange to Green powder to crystal[3]
Melting Point 91.0 - 95.0 °C[3]
Purity >98.0% (GC)[3]
Solubility Insoluble or very poorly soluble in water. Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[4]
Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons.

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C6 (adjacent to the amino group) would likely appear more upfield than the proton at C3 (between the chlorine and a methyl group).

  • Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

  • Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-2.5 ppm.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitrogen and chlorine atoms will have characteristic chemical shifts.

  • Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (typically δ 15-25 ppm).

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two medium to sharp bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

  • N-H Bending: A broad band around 1600 cm⁻¹.

  • C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-Cl Stretching: A strong band in the 1000-1100 cm⁻¹ region.

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular Ion (M⁺): Peaks at m/z 155 and 157.

  • Major Fragments: Fragmentation may involve the loss of a chlorine radical, a methyl radical, or hydrogen cyanide from the aromatic ring.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct chlorination of 2,5-dimethylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is unsubstituted in 2,5-dimethylaniline, it is the most likely site for chlorination.

Synthesis_Pathway Start 2,5-Dimethylaniline Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Chlorinating Agent (e.g., N-Chlorosuccinimide) Reagents->Reaction Solvent Inert Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Workup Aqueous Workup & Purification Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Chlorination of 2,5-Dimethylaniline

This is a representative protocol based on established chemical principles and may require optimization.

Objective: To synthesize this compound via electrophilic chlorination of 2,5-dimethylaniline.

Materials:

  • 2,5-Dimethylaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups.

Reactivity of the Amino Group

The primary amino group can undergo a variety of reactions, including:

  • Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) will form a diazonium salt. This highly versatile intermediate can then be used in Sandmeyer reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH) or in azo coupling reactions.

  • Acylation: The amino group can be acylated to form amides. This is often used as a protecting group strategy to moderate the reactivity of the aniline ring during other transformations.

  • Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines.

Reactivity of the Aromatic Ring

The aromatic ring is activated towards further electrophilic substitution by the amino and methyl groups, although this is somewhat attenuated by the deactivating effect of the chlorine atom. The positions ortho and para to the amino group are the most activated.

Potential Applications

Given its structure, this compound is a promising intermediate in several fields:

  • Azo Dye Synthesis: As a substituted aniline, it can serve as a diazo component in the synthesis of azo dyes.[5] The specific substituents will influence the color and properties of the resulting dye.

  • Pharmaceutical and Agrochemical Synthesis: Chloroanilines are common building blocks in the synthesis of biologically active molecules.[6] The unique substitution pattern of this compound could be leveraged to create novel scaffolds for drug discovery and the development of new pesticides.

  • Materials Science: Anilines are precursors to polyaniline, a conducting polymer. Substituted anilines can be used to tune the properties of such materials.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets.[1]

Table 3: Hazard Identification and Precautionary Measures

CategoryInformation
GHS Pictograms Warning
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements Prevention: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.

Conclusion

This compound is a chemical intermediate with a rich potential for applications in various fields of chemical synthesis. Its unique substitution pattern offers a platform for the creation of a diverse range of downstream products. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and safety considerations. It is hoped that this information will serve as a valuable resource for researchers and developers looking to incorporate this versatile building block into their synthetic strategies.

References

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylaniline (also known as 4-chloro-2,5-xylidine), a key chemical intermediate. This document delves into the historical context of its discovery, detailed synthesis protocols with mechanistic insights, and thorough analytical characterization. Designed for chemical researchers and drug development professionals, this guide offers a blend of theoretical understanding and practical, field-tested methodologies, ensuring scientific integrity and reproducibility.

Introduction: Unveiling a Versatile Building Block

This compound, with the chemical formula C₈H₁₀ClN, is a substituted aniline that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique substitution pattern—a chlorine atom and two methyl groups on the aniline ring—imparts specific steric and electronic properties that make it a valuable precursor in the synthesis of a range of target molecules, including pharmaceuticals, agrochemicals, and dyes.

The strategic placement of the chloro and methyl groups influences the reactivity of the aromatic ring and the amino group, allowing for selective functionalization. This guide will explore the primary synthetic pathways to this compound, providing detailed experimental procedures and the rationale behind the chosen methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20782-94-9[2][3]
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
Appearance White to orange to green powder/crystal[3][4]
Melting Point 91.0 to 95.0 °C[3]
Purity >98.0% (GC)[3]

Discovery and Historical Context

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis falls within the broader historical development of aniline chemistry. The late 19th and early 20th centuries saw extensive exploration of electrophilic aromatic substitution reactions on anilines and their derivatives, driven by the burgeoning dye industry. Early reports on the chlorination of xylidines can be found in foundational chemical journals like the Journal of the Chemical Society. These early investigations laid the groundwork for the more refined synthetic methods used today. The synthesis of related compounds, such as 4-chloro-2,6-dimethylaniline, is described in the chemical literature from the early 20th century, indicating that the synthesis of its isomers, including this compound, was likely achieved during this period of intense research into substituted anilines.

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound can be efficiently achieved through two primary and logically distinct strategies: the direct chlorination of a readily available aniline precursor or the reduction of a nitrated aromatic compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Electrophilic Aromatic Substitution via Direct Chlorination of 2,5-Dimethylaniline

This method leverages the directing effects of the amino and methyl groups of the starting material, 2,5-dimethylaniline (2,5-xylidine), to achieve regioselective chlorination. The amino group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. In this case, the para-position to the amino group is the most sterically accessible and electronically favorable site for chlorination.

Reaction Scheme:

References

Spectroscopic Profile of 4-Chloro-2,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,5-dimethylaniline, a substituted aromatic amine, serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The precise structural elucidation and purity assessment of this compound are paramount for its application in complex synthetic pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of its molecular architecture. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and outlining the standard methodologies for data acquisition.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the known chemical structure of this compound and established principles of spectroscopy. Experimental data was not available in publicly accessible databases at the time of writing.

Molecular Structure and Isomerism

This compound (CAS No: 20782-94-9) possesses a benzene ring substituted with a chlorine atom, an amino group, and two methyl groups at positions 4, 1, 2, and 5, respectively.[1] The relative positions of these substituents give rise to a unique spectroscopic fingerprint, which is crucial for distinguishing it from its isomers.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling).

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9 - 7.1Singlet1HAromatic H (at C6)
~6.6 - 6.8Singlet1HAromatic H (at C3)
~3.6 - 4.0Broad Singlet2H-NH₂
~2.2 - 2.4Singlet3H-CH₃ (at C2)
~2.1 - 2.3Singlet3H-CH₃ (at C5)

Interpretation:

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the absence of adjacent protons for coupling. The proton at C6 is deshielded by the adjacent amino group and shielded by the methyl group, while the proton at C3 is influenced by the adjacent chlorine and amino groups.

  • Amino Protons: The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons: The two methyl groups are in distinct environments and are expected to appear as sharp singlets, each integrating to three protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift is indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its electronic environment.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~145 - 148C-NH₂ (C1)
~130 - 133C-Cl (C4)
~128 - 131C-H (C6)
~125 - 128C-CH₃ (C2)
~122 - 125C-CH₃ (C5)
~115 - 118C-H (C3)
~18 - 22-CH₃ (at C2)
~15 - 19-CH₃ (at C5)

Interpretation:

  • Aromatic Carbons: The six aromatic carbons are all in different electronic environments and are expected to have distinct chemical shifts. The carbon attached to the amino group (C1) will be the most deshielded, while the carbon attached to the chlorine atom (C4) will also be significantly deshielded. The carbons bearing the methyl groups (C2 and C5) and the protons (C3 and C6) will have intermediate chemical shifts.

  • Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The setup is similar to ¹H NMR.

  • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl groups, C=C bonds of the aromatic ring, and the C-N and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H symmetric and asymmetric stretchingPrimary Amine (-NH₂)
3000 - 3100C-H stretchingAromatic
2850 - 3000C-H stretchingMethyl (-CH₃)
1600 - 1650N-H bending (scissoring)Primary Amine (-NH₂)
1450 - 1600C=C stretchingAromatic Ring
1250 - 1350C-N stretchingAromatic Amine
1000 - 1100C-Cl stretchingAryl Halide
800 - 900C-H out-of-plane bendingSubstituted Aromatic

Interpretation:

The presence of two distinct peaks in the 3400-3500 cm⁻¹ region is a clear indication of a primary amine. The aromatic C=C stretching bands and the C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull or a thin film from a solution can be used.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum is typically run first and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum:

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) and an isotopic peak (M+2) characteristic of the presence of a chlorine atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIonDescription
155/157[C₈H₁₀ClN]⁺Molecular ion (M⁺) and its isotope peak (M+2) in a ~3:1 ratio
140/142[C₇H₇ClN]⁺Loss of a methyl radical (-CH₃)
120[C₇H₇Cl]⁺Loss of an amino radical (-NH₂)
105[C₇H₆N]⁺Loss of HCl

Interpretation:

The molecular ion peak at m/z 155 will confirm the molecular weight of the compound. The presence of a significant peak at m/z 157 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a single chlorine atom in the molecule due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern, such as the loss of a methyl group, can further support the proposed structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using a combination of spectroscopic techniques.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Elucidation Sample Sample 1H_NMR 1H_NMR Sample->1H_NMR Dissolve in CDCl3 13C_NMR 13C_NMR Sample->13C_NMR Dissolve in CDCl3 IR IR Sample->IR Prepare KBr pellet MS MS Sample->MS Direct infusion/GC Proton_Environment Proton_Environment 1H_NMR->Proton_Environment Chemical shifts, coupling constants Carbon_Backbone Carbon_Backbone 13C_NMR->Carbon_Backbone Number of signals, chemical shifts Functional_Groups Functional_Groups IR->Functional_Groups Vibrational frequencies Molecular_Formula Molecular_Formula MS->Molecular_Formula Molecular ion peak, fragmentation Structure_Confirmation Confirm Structure of This compound Proton_Environment->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Formula->Structure_Confirmation

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Physicochemical Landscape of a Key Chemical Intermediate

For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-Chloro-2,5-dimethylaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of a range of more complex molecules. Its utility, however, is intrinsically linked to its behavior in various chemical environments. This technical guide provides an in-depth exploration of two critical parameters: solubility and stability.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the aim is to provide a holistic understanding of why this compound exhibits certain solubility and stability characteristics and, crucially, how to empirically determine these properties. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data. By grounding our discussion in established chemical principles and citing authoritative guidelines, this guide is intended to be a trusted resource for your research and development endeavors.

Physicochemical Properties of this compound: A Snapshot

Before delving into solubility and stability, it is essential to have a foundational understanding of the intrinsic properties of this compound.

PropertyValueSource
Chemical Name This compoundTCI
Synonyms 4-Chloro-2,5-xylidineTCI[1]
CAS Number 20782-94-9Santa Cruz Biotechnology[2]
Molecular Formula C₈H₁₀ClNSanta Cruz Biotechnology[2]
Molecular Weight 155.62 g/mol Santa Cruz Biotechnology[2]
Appearance White to Orange to Green powder to crystalTCI[1]
Melting Point 91.0 to 95.0 °CTCI[1]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical determinant of its behavior in various stages of development, from reaction kinetics to formulation.

Theoretical Principles of Solubility for Aromatic Amines

The solubility of this compound is governed by the interplay of its structural features: the aromatic ring, the amino group, the chlorine atom, and the two methyl groups.

  • "Like Dissolves Like" : The aromatic ring and methyl groups are nonpolar, favoring solubility in organic solvents with low polarity.

  • Hydrogen Bonding : The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents. However, the bulky methyl groups ortho and meta to the amine may cause some steric hindrance, slightly impeding this interaction compared to less substituted anilines.

  • Effect of pH : As a weak base, the amino group can be protonated in acidic conditions to form an ammonium salt (R-NH₃⁺). This salt is ionic and, therefore, significantly more soluble in aqueous solutions than the neutral molecule.[3]

Predicted and Qualitative Solubility

Based on the principles above and data from structurally similar compounds, a qualitative solubility profile can be predicted:

  • High Solubility : Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in chlorinated solvents like dichloromethane. Good solubility is also anticipated in lower alcohols such as methanol and ethanol, and in aromatic hydrocarbons like toluene. A study on the closely related 4-chloro-2,5-dimethoxyaniline showed it to be soluble in methanol, ethanol, xylene, and toluene, with solubility increasing with temperature.

  • Moderate Solubility : Expected in less polar ethers and esters like diethyl ether and ethyl acetate.

  • Low to Insoluble : Predicted to have very low solubility in water due to the hydrophobic nature of the substituted benzene ring. The related compound, 2,5-dimethylaniline, is described as practically insoluble in water.[4] Its solubility in nonpolar aliphatic hydrocarbons like hexane is also expected to be limited.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility and can be adapted for organic solvents.[5][6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh this compound add_excess Add Excess Solid to Solvent prep_compound->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess agitate Agitate at Constant Temperature (e.g., 24h at 25°C) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Aliquot filter->dilute analyze Analyze by Validated HPLC-UV Method dilute->analyze quantify Quantify vs. Calibration Curve analyze->quantify

Caption: Workflow for determining the equilibrium solubility of this compound.

  • Preparation of Saturated Solution :

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO) in a sealed, inert container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time to equilibrium.[5]

  • Phase Separation :

    • Allow the suspension to settle.

    • Centrifuge the sample to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.

  • Quantification :

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Quantify the concentration of this compound by comparing the peak area to a standard calibration curve.

    • Calculate the solubility in units such as mg/mL or g/L.

Stability Profile of this compound

Understanding the stability of a compound under various environmental conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Theoretical Principles of Stability for Halogenated Anilines

Several factors can influence the stability of this compound:

  • Oxidation : The amine group is susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to the formation of colored impurities.

  • Photodegradation : Aromatic amines and halogenated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. For chloroanilines, this can involve photoinduced heterolytic dehalogenation.[7]

  • Hydrolysis : While generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could occur.

  • Thermal Degradation : At elevated temperatures, the compound may decompose.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid Compound thermal Thermal (e.g., 80°C) prep_solid->thermal photo Photolytic (ICH Q1B) prep_solid->photo prep_solution Compound in Solution acid Acidic (e.g., 0.1 M HCl) prep_solution->acid base Basic (e.g., 0.1 M NaOH) prep_solution->base oxidation Oxidative (e.g., 3% H₂O₂) prep_solution->oxidation prep_solution->photo analyze Analyze by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare to Control analyze->compare identify Identify Degradants compare->identify

Caption: Workflow for conducting forced degradation studies on this compound.

  • Sample Preparation : Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.

  • Stress Conditions :

    • Acidic Hydrolysis : Mix the sample solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a set time.

    • Basic Hydrolysis : Mix the sample solution with an equal volume of 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a set time.

    • Oxidative Degradation : Treat the sample solution with a small volume of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Photostability : Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be protected from light.[11]

  • Analysis :

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

    • Assess the percentage of degradation and the formation of any new peaks.

Potential Degradation Pathways

Based on the chemistry of chloroanilines, the following degradation pathways can be anticipated:

  • Photodegradation : Upon exposure to UV light, homolytic cleavage of the C-Cl bond can occur, leading to the formation of radical species. These can then react further, potentially leading to dimerization or reaction with solvent molecules. Studies on 4-chloroaniline have shown the formation of intermediates such as 4-chlorophenol, 4-aminophenol, and 4,4'-dichloroazobenzene.[12]

  • Oxidative Degradation : The primary amine can be oxidized to form nitroso, nitro, and polymeric species, which are often colored.

  • Anaerobic Degradation : Under certain microbial conditions, reductive deamination to form the corresponding dichlorobenzene intermediate has been observed for halogenated anilines.[13][14]

Summary and Recommendations

This guide has outlined the key theoretical and practical considerations for determining the solubility and stability of this compound.

Key Takeaways:

  • Solubility : this compound is predicted to be readily soluble in a range of common organic solvents but poorly soluble in water. Its aqueous solubility is expected to increase significantly in acidic conditions. Quantitative determination requires a robust experimental protocol involving equilibrium saturation and analysis by a validated chromatographic method.

  • Stability : The compound is susceptible to degradation via oxidation and photolysis. Forced degradation studies are crucial for identifying potential degradants and establishing a stability-indicating analytical method. Adherence to ICH guidelines for stability and photostability testing is the industry standard.[15][16][17]

For any research or development project involving this compound, it is strongly recommended that dedicated solubility and stability studies are conducted using the principles and protocols outlined in this guide. This will ensure a comprehensive understanding of the compound's behavior, leading to more robust and reliable outcomes in its application.

References

A Technical Guide to the Reaction Mechanisms of 4-Chloro-2,5-dimethylaniline for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 4-Chloro-2,5-dimethylaniline

This compound, also known as 4-chloro-2,5-xylidine (CAS No: 20782-94-9), is a versatile substituted aromatic amine that serves as a valuable building block in the synthesis of a diverse range of chemical entities, including dyes, pigments, and complex pharmaceutical intermediates.[1][2] Its reactivity is governed by the interplay of its three key structural features: the nucleophilic amino group, the electron-rich aromatic ring, and the carbon-chlorine bond, which provides a handle for modern cross-coupling methodologies.

This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, offering both mechanistic insights and practical, field-proven experimental protocols. The content is structured to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate.

I. Reactions at the Aromatic Core: Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating effects of the amino group and, to a lesser extent, the two methyl groups. These groups collectively direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.

Regioselectivity Analysis

The directing effects of the substituents on the aromatic ring are paramount in predicting the outcome of electrophilic aromatic substitution reactions.

  • Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.

  • Methyl Groups (-CH₃): Weakly activating, ortho-, para-directing groups.

  • Chloro Group (-Cl): A deactivating, yet ortho-, para-directing group.

Considering the positions of the existing substituents on this compound, the potential sites for electrophilic attack are C3 and C6. The C6 position is para to the C2-methyl group and ortho to the amino group. The C3 position is ortho to both the C2-methyl and the chloro group. Steric hindrance from the adjacent methyl and chloro groups at the C3 position may favor substitution at the C6 position.

A. Halogenation: Introduction of Additional Halogen Atoms

Further halogenation of this compound can be achieved using standard halogenating agents. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution.

Experimental Protocol: Chlorination of a Substituted Aniline

This protocol is adapted from the chlorination of 2,6-dimethylaniline and is illustrative for the chlorination of this compound.[3]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, gas inlet tube, and a cooling bath, dissolve this compound (1.0 eq.) in an inert solvent such as carbon tetrachloride or glacial acetic acid.

  • Formation of the Anilinium Salt: Cool the solution and introduce hydrogen chloride gas until the solution is saturated, leading to the precipitation of the anilinium hydrochloride salt. This step is crucial as it deactivates the ring and prevents over-halogenation.

  • Chlorination: While maintaining a low temperature (e.g., 10-15 °C), bubble chlorine gas (1.0-1.2 eq.) through the stirred suspension over several hours.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC), add dilute hydrochloric acid to the reaction mixture. The product, as the hydrochloride salt, can be isolated by filtration.

  • Isolation of the Free Base: The isolated hydrochloride salt is then dissolved in water and neutralized with a base, such as sodium hydroxide solution, to liberate the free chlorinated aniline product.

  • Purification: The crude product can be purified by distillation or recrystallization.

B. Nitration: Introduction of a Nitro Group

The introduction of a nitro group onto the aromatic ring is a fundamental transformation, often serving as a precursor to further functionalization. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration of a Substituted Aniline

This protocol is based on the nitration of dimethylaniline and is a representative procedure for the nitration of this compound.[4]

  • Preparation of the Anilinium Sulfate: In a flask equipped with a stirrer and a cooling bath, slowly add this compound (1.0 eq.) to concentrated sulfuric acid, maintaining the temperature below 25 °C. Cool the resulting solution to 5-10 °C.

  • Preparation of the Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid with cooling.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the anilinium sulfate, keeping the temperature between 5 °C and 10 °C. After the addition is complete, continue stirring at this temperature for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Slowly add a base, such as concentrated ammonium hydroxide, to the aqueous mixture while keeping the temperature below 25 °C until the product precipitates. The crude nitro-aniline can be collected by filtration and washed with water.

  • Purification: The product can be purified by recrystallization from a suitable solvent like ethanol.

II. Reactions Involving the Amino Group

The primary amino group of this compound is a key site of reactivity, enabling N-acylation and diazotization reactions.

A. N-Acylation: Formation of Amides

N-acylation is a common and straightforward reaction for anilines, often employed to protect the amino group or to synthesize biologically active amides. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.

Experimental Protocol: N-Acetylation of a Halogenated Aniline

This protocol is a general and reliable method for the N-acetylation of anilines.[5][6]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq.) to the solution. If an acid is generated (e.g., from an acyl chloride), a base like pyridine or triethylamine should be included to neutralize it.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into cold water to precipitate the N-acetylated product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol or another suitable solvent.

B. Diazotization and Azo Coupling: Synthesis of Azo Dyes

Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). These diazonium salts are versatile intermediates that can undergo a variety of transformations, most notably coupling with electron-rich aromatic compounds to form brightly colored azo dyes.

Experimental Protocol: Diazotization and Azo Coupling

This protocol is a standard procedure for the synthesis of azo dyes from an aromatic amine.[7]

Part 1: Diazotization

  • Preparation of Amine Solution: Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-water bath with stirring.

  • Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1.0 eq.) in cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the 4-chloro-2,5-dimethylbenzenediazonium salt.

Part 2: Azo Coupling

  • Preparation of Coupling Partner Solution: Dissolve an electron-rich coupling partner (e.g., 2-naphthol, N,N-dimethylaniline) (1.0 eq.) in an appropriate solvent (e.g., a basic aqueous solution for phenols, an acidic solution for anilines). Cool this solution in an ice-water bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the azo dye by vacuum filtration, wash with cold water, and allow it to dry.

III. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have made these transformations highly efficient.[8]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronate ester.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride.[10]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex anilines.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl chloride.[11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq.).

  • Addition of Reactants and Solvent: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.). Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring, typically to 80-120 °C. Monitor the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate can be washed with water and brine, dried, and concentrated. The final product is typically purified by column chromatography.

Data Summary Tables

Table 1: Key Reactions of this compound

Reaction TypeReagentsProduct TypeKey Considerations
Halogenation Cl₂, Br₂, I₂Halogenated AnilineRegioselectivity is influenced by all substituents.
Nitration HNO₃, H₂SO₄NitroanilineStrong acidic conditions are required.
N-Acylation Acyl Chloride, AnhydrideN-Acyl AnilineA straightforward and high-yielding reaction.
Diazotization NaNO₂, HCl (0-5 °C)Diazonium SaltThe intermediate is unstable and used in situ.
Azo Coupling Diazonium Salt, Ar-OH/Ar-NR₂Azo DyeThe coupling partner must be electron-rich.
Suzuki Coupling Ar-B(OH)₂, Pd Catalyst, BaseArylated AnilineRequires specialized ligands for aryl chlorides.
Buchwald-Hartwig R₂NH, Pd Catalyst, Strong BaseDi- or Tri-substituted AmineAnhydrous and inert conditions are crucial.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Electrophilic Aromatic Substitution (Nitration)

EAS_Nitration A This compound C Anilinium Sulfate A->C + H₂SO₄ B H₂SO₄ F Sigma Complex (Resonance Stabilized) C->F + NO₂⁺ (Electrophilic Attack) D HNO₃ / H₂SO₄ E Nitronium Ion (NO₂⁺) D->E Generates G Deprotonation F->G Loss of H⁺ H Nitro-4-chloro-2,5-dimethylaniline G->H

Caption: Mechanism of Electrophilic Nitration of an Aniline.

Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up and Isolation cluster_purification 4. Purification A Weigh Aryl Halide, Boronic Acid/Amine, Base, Catalyst, Ligand B Add Degassed Solvent A->B C Heat and Stir (e.g., 80-120 °C) B->C D Monitor by TLC/GC-MS C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a multifaceted building block whose reactivity can be precisely controlled to achieve a wide range of synthetic transformations. A thorough understanding of the interplay between the activating and directing effects of its substituents is essential for predicting the outcomes of electrophilic aromatic substitution reactions. Furthermore, the amino and chloro groups provide orthogonal reactive sites for N-functionalization and palladium-catalyzed cross-coupling, respectively. The protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers to design and execute novel synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

An In-Depth Technical Guide to the Thermochemical Properties of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies for determining the thermochemical properties of 4-Chloro-2,5-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points to offer a foundational understanding of the experimental and computational workflows required to characterize this compound. Given the current scarcity of published thermochemical data for this compound, this guide serves as a detailed roadmap for its empirical determination and theoretical prediction.

Introduction: The Significance of Thermochemical Data

This compound, a substituted aniline, represents a class of compounds with significant potential in pharmaceutical and materials science. Understanding its thermochemical properties—such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation—is paramount for several reasons:

  • Reaction Engineering and Safety: Knowledge of reaction enthalpies is critical for designing safe and efficient synthetic processes, enabling effective thermal management and preventing runaway reactions.

  • Polymorph and Stability Screening: Differences in the thermochemical properties of various solid-state forms (polymorphs) govern their relative stabilities and interconversion pathways, a crucial aspect of drug development.

  • Computational Modeling: Accurate experimental data is essential for validating and parameterizing computational models, which can then be used to predict the properties of related compounds, saving significant time and resources.

  • Regulatory Compliance: Comprehensive physicochemical characterization is often a regulatory requirement for new chemical entities.

This guide will detail the established experimental and computational methodologies for robustly determining these vital parameters for this compound.

Foundational Physicochemical Properties

Before delving into complex thermochemical measurements, it is essential to establish the basic physical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1][2]
Appearance White to Orange to Green powder to crystal[3]
Melting Point 91.0 to 95.0 °C[3]
Purity >98.0% (GC)[3]

These properties are fundamental for sample preparation, analytical method development, and interpretation of more advanced thermochemical data.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties requires meticulous technique and specialized instrumentation. The following sections outline the gold-standard methodologies applicable to this compound.

Enthalpy of Combustion and Formation: Rotating-Bomb Calorimetry

The standard molar enthalpy of formation (ΔfH°m) in the condensed phase is a cornerstone thermochemical parameter. For an organic compound containing chlorine and nitrogen like this compound, rotating-bomb combustion calorimetry is the preferred method.[4]

Causality Behind Experimental Choices:

  • Rotating Bomb: The combustion of chlorinated compounds produces corrosive hydrochloric acid. A rotating bomb ensures that the interior surfaces are evenly washed with a capture solution (e.g., hydrazine dihydrochloride or arsenious oxide solution) to facilitate the complete reduction of free chlorine and ensure the formation of a uniform solution of HCl, which is critical for accurate energy correction.

  • Oxygen Atmosphere: Combustion in a high-pressure oxygen atmosphere ensures complete and rapid oxidation of the sample to well-defined products: CO₂(g), N₂(g), and an aqueous solution of HCl.

  • Calvet Microcalorimetry: This technique is highly sensitive and ideal for measuring the enthalpies of sublimation or vaporization of small amounts of material, which is often the case with novel research compounds.[4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of high-purity (>98%) this compound is accurately weighed.

  • Bomb Loading: The pellet is placed in a silica crucible within the calorimetric bomb. A known mass of a suitable auxiliary substance (e.g., benzoic acid) may be used to promote complete combustion. A cotton fuse is attached to the sample and connected to the ignition wires. A precise volume of the capture solution is added to the bomb.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen.

  • Calorimetric Measurement: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is monitored with high precision.

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid and gaseous contents are analyzed to quantify the amounts of nitric acid and unreacted carbon, and to confirm the complete conversion of chlorine to chloride ions.

  • Data Analysis: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse and auxiliary substance, and for the formation of nitric acid. The standard specific energy of combustion is then determined.

The standard molar enthalpy of formation in the condensed phase is then derived using Hess's Law.

Enthalpy of Phase Transitions: Differential Scanning Calorimetry (DSC) and Calvet Microcalorimetry

The enthalpies of fusion (ΔfusH°m) and sublimation (ΔsubH°m) are crucial for understanding the phase behavior of this compound.

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the enthalpy of fusion by measuring the heat flow into the sample as it is heated through its melting point.

  • Calvet Microcalorimetry: This high-sensitivity calorimeter can be used to measure the enthalpy of sublimation by quantifying the heat absorbed as the sample transitions directly from a solid to a gas under vacuum.[4]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample and an empty reference pan are placed in the DSC cell. They are then heated at a constant rate through the melting transition.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: The enthalpy of fusion is determined by integrating the area under the melting peak.

The combination of the enthalpy of formation in the condensed state and the enthalpy of sublimation allows for the calculation of the gas-phase enthalpy of formation, a critical parameter for computational modeling.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting thermochemical properties. High-accuracy composite methods are particularly well-suited for this purpose.

Causality Behind Method Selection:

  • G3MP2B3 Composite Method: This method has been shown to provide reliable thermochemical data for a range of organic molecules, including chlorinated anilines.[5] It represents a good balance between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used for geometry optimization and frequency calculations, which are essential inputs for the higher-level energy calculations in composite methods.[4]

Computational Workflow: G3MP2B3 Calculation

The following diagram illustrates the typical workflow for calculating the thermochemical properties of this compound using the G3MP2B3 method.

G3MP2B3_Workflow cluster_input Input cluster_dft DFT Calculations cluster_g3mp2b3 G3MP2B3 Energy Calculations cluster_output Output start Initial Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt Molecular Coordinates freq_calc Frequency Calculation (at the same level) geom_opt->freq_calc Optimized Geometry hf_energy Hartree-Fock Energy geom_opt->hf_energy zpe Zero-Point Energy freq_calc->zpe Vibrational Frequencies thermal_corr Thermal Corrections freq_calc->thermal_corr Vibrational Frequencies mp2_energy MP2 Energy Correction hf_energy->mp2_energy higher_level Higher-Level Corrections mp2_energy->higher_level total_energy Total Electronic Energy higher_level->total_energy thermo_props Thermochemical Properties (Enthalpy, Entropy, Gibbs Free Energy) total_energy->thermo_props zpe->thermo_props thermal_corr->thermo_props

Caption: Computational workflow for determining thermochemical properties using the G3MP2B3 method.

This computational approach allows for the determination of the standard enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation in the gaseous state.

Data Synthesis and Interpretation

The experimentally determined and computationally predicted thermochemical data for this compound should be compiled and compared to ensure consistency.

Thermochemical PropertyExperimental MethodComputational Method
Standard Molar Enthalpy of Formation (condensed) Rotating-Bomb Calorimetry-
Standard Molar Enthalpy of Fusion Differential Scanning Calorimetry-
Standard Molar Enthalpy of Sublimation/Vaporization Calvet Microcalorimetry-
Standard Molar Enthalpy of Formation (gas) Derived from experimental dataG3MP2B3
Standard Molar Heat Capacity (gas) -G3MP2B3 (from frequency calculation)
Standard Molar Entropy (gas) -G3MP2B3 (from frequency calculation)
Standard Molar Gibbs Free Energy of Formation (gas) -G3MP2B3

Discrepancies between experimental and computational results can provide valuable insights into the limitations of the computational model or potential complexities in the experimental measurements.

Conclusion

References

Safety and handling precautions for 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,5-dimethylaniline

Introduction: this compound (CAS RN: 20782-94-9) is a substituted aniline derivative utilized in specialized chemical synthesis.[1] Like many halogenated and alkylated anilines, its reactivity makes it a valuable intermediate for researchers and drug development professionals. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required to work safely with this compound in a research and development setting. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's basic physical and chemical properties. These characteristics influence its behavior under laboratory conditions and inform appropriate storage and handling choices. For instance, its solid state at room temperature requires procedures that minimize dust generation.

PropertyValueSource
CAS Number 20782-94-9[2][3]
Molecular Formula C8H10ClN[2][3]
Molecular Weight 155.63 g/mol
Appearance White to Orange to Green powder to crystal
Melting Point 91.0 to 95.0 °C
Key Sensitivities Air Sensitive

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Understanding the nature and routes of this hazard is critical for preventing exposure. The primary hazards are associated with skin and eye contact. While specific toxicity data for this exact isomer is limited, the toxicological profile of related chloro-anilines suggests potential for harm if swallowed, inhaled, or absorbed through the skin.[4][5][6]

  • GHS Hazard Statements:

    • H315: Causes skin irritation. Direct contact can lead to localized redness, inflammation, and discomfort. Prolonged contact may cause more severe dermal reactions.

    • H319: Causes serious eye irritation. The crystalline or powdered form can cause significant mechanical and chemical irritation upon contact with eye tissue, potentially leading to serious damage if not promptly and thoroughly flushed.[7][8]

  • Primary Routes of Exposure:

    • Dermal Contact: Skin absorption is a significant risk for many aniline derivatives.

    • Eye Contact: Direct contact with the solid material can cause severe irritation.

    • Inhalation: Inhaling airborne dust can irritate the respiratory tract.[7][8]

    • Ingestion: Accidental ingestion is harmful.[8][9]

  • Causality of Toxicity: Aniline and its derivatives are known to interfere with the oxygen-carrying capacity of blood by inducing the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin).[10][11] While this specific effect is not explicitly listed in the GHS classification for this compound, it is a well-documented hazard for this class of compounds and should be considered a potential risk, especially in cases of significant exposure.[10][11]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize the risk of exposure. The selection of these controls is directly dictated by the hazards identified above.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne dust and contain any potential spills.[12]

    • Ventilation: Ensure good general ventilation in the laboratory to supplement the local exhaust of the fume hood.[7][9]

    • Safety Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are mandatory.[10][11] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[10]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[10][13] It is crucial to check the gloves for integrity before each use and to wash hands thoroughly after removing them.[7][10]

    • Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of contamination, additional protective clothing may be necessary.[7][11]

    • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with particulate filters should be used.[11][12]

Standard Operating Protocol for Safe Handling

This protocol provides a step-by-step methodology for handling this compound. Following this sequence ensures that safety checks are integrated into the workflow.

  • Pre-Handling Preparation: a. Verify that the chemical fume hood is operational and the sash is at the appropriate working height. b. Confirm the location of the nearest spill kit, eyewash station, and safety shower. c. Don all required PPE (lab coat, safety goggles, nitrile gloves). d. Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.

  • Weighing and Transfer: a. Retrieve the container from its designated storage location, noting its air-sensitive nature. b. Perform all weighing and transfers inside the fume hood to contain dust. c. Use a spatula for transfers. Avoid scooping actions that could generate airborne dust. d. If possible, weigh the material directly into the reaction vessel. If a weigh boat is used, ensure it is tapped gently to transfer all material, and decontaminate or dispose of it as hazardous waste. e. Close the primary container tightly immediately after dispensing the required amount. Purging with an inert gas like argon or nitrogen before sealing is recommended due to its air sensitivity.

  • Post-Handling Cleanup: a. Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel, taking care not to create dust. Dispose of the cleaning materials as hazardous waste. b. Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. c. Wash hands thoroughly with soap and water.[7][10]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions:

    • Store in a cool, dry, well-ventilated area.[7][8][9]

    • Keep the container tightly closed to prevent exposure to air and moisture.[7][8]

    • Store under an inert gas atmosphere.

    • The storage area should be a locked cabinet or have restricted access.[8][10][14]

  • Incompatible Materials:

    • Strong oxidizing agents: Can cause vigorous or explosive reactions.[10][15]

    • Acids, acid chlorides, and acid anhydrides: Can react exothermically.[10][12]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.

First Aid Measures
  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][10] Remove all contaminated clothing and wash it before reuse.[7][8] If irritation occurs or persists, get medical advice.[8]

  • In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8][10] If the person is not breathing, provide artificial respiration.[8][10] Seek immediate medical attention.

  • In Case of Ingestion: Rinse the mouth with water.[8][10] Do NOT induce vomiting.[10] Call a poison control center or doctor immediately for treatment advice.[8][10]

Spill Response

The response to a spill depends on its scale. The following workflow outlines the decision-making process.

Spill_Response_Workflow start Spill Detected decision_size Is the spill minor (<1L) and contained? start->decision_size minor_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) decision_size->minor_ppe Yes major_evacuate IMMEDIATELY EVACUATE the area. decision_size->major_evacuate No / Unsure minor_contain Prevent spread. Avoid generating dust. minor_ppe->minor_contain minor_cleanup Use dry cleanup methods. Sweep or vacuum spill. minor_contain->minor_cleanup minor_collect Collect in a sealed, labeled hazardous waste container. minor_cleanup->minor_collect minor_decon Decontaminate spill area with soap and water. minor_collect->minor_decon end Complete Incident Report minor_decon->end major_alert Alert colleagues and activate emergency alarm. major_evacuate->major_alert major_isolate Close doors to the affected area. major_alert->major_isolate major_contact Contact Emergency Response Team (e.g., EH&S, Fire Dept.). major_isolate->major_contact major_contact->end

Caption: Chemical Spill Response Workflow for this compound.

Detailed Spill Cleanup Protocol (Minor Spills):

  • Control and Contain: Ensure the area is well-ventilated, preferably within a fume hood.[16] Prevent the spill from spreading by creating a barrier with absorbent pads or a non-combustible absorbent material like sand or vermiculite.[16][17][18]

  • Cleanup: Do NOT use water to clean up the initial spill as this could spread contamination. Use dry cleanup procedures.[7] Carefully sweep or shovel the solid material into a designated, labeled container for hazardous waste.[7][9] Avoid actions that create dust.[7]

  • Decontaminate: Once the bulk material is removed, decontaminate the area by washing it with soap and water.[7][19]

  • Dispose: All cleanup materials (absorbents, contaminated PPE, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.[17][18]

Waste Disposal

All waste containing this compound, whether it is excess reagent, contaminated materials, or spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[8][9][10]

References

Methodological & Application

Synthetic Pathways for the Laboratory Preparation of 4-Chloro-2,5-dimethylaniline: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2,5-dimethylaniline, also known as 4-chloro-2,5-xylidine, is a crucial building block in the synthesis of various dyes, pigments, and pharmaceutical compounds. This application note provides detailed synthetic protocols for the laboratory-scale preparation of this compound, designed for researchers and professionals in organic synthesis and drug development. Two primary, reliable synthetic routes are presented: the reduction of a nitroaromatic precursor and the direct chlorination of a substituted aniline. The causality behind experimental choices, safety precautions, and reaction workup procedures are thoroughly discussed to ensure reproducibility and high purity of the final product.

Introduction

The substituted aniline, this compound, serves as a vital intermediate in various chemical industries. Its structural features, including the chloro and dimethyl substitutions on the aniline core, make it a versatile precursor for complex organic molecules. The selection of an appropriate synthetic route in a laboratory setting depends on several factors, including the availability of starting materials, scalability, safety considerations, and desired purity of the product. This document outlines two distinct and validated approaches to synthesize this compound, providing a comprehensive guide for chemists.

Route 1: Reduction of 4-Chloro-2,5-dimethylnitrobenzene

This is a classic and highly effective method for the preparation of anilines. The strategy involves the synthesis of the corresponding nitro compound, 4-chloro-2,5-dimethylnitrobenzene, followed by its reduction to the desired aniline. The reduction of the nitro group is a well-established transformation in organic chemistry and can be achieved by various reagents. For laboratory purposes, a common and reliable method involves the use of a metal in acidic media, such as tin or iron in hydrochloric acid. Catalytic hydrogenation is also a widely used industrial method.[1][2][3]

Reaction Scheme

cluster_0 Route 1: Reduction of Nitro Compound start_A 4-Chloro-2,5-dimethylnitrobenzene product_A This compound start_A->product_A Reduction reagents_A SnCl2·2H2O, HCl (conc.) or Fe, NH4Cl, H2O/EtOH reagents_A->start_A

Caption: Overall reaction for the reduction of 4-chloro-2,5-dimethylnitrobenzene.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol details the reduction of the nitro group using stannous chloride dihydrate in the presence of concentrated hydrochloric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Chloro-2,5-dimethylnitrobenzene185.615.0026.9
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6318.280.7
Hydrochloric acid (conc., 37%)36.46~30 mL-
Sodium hydroxide (NaOH)40.00As needed-
Diethyl ether or Ethyl acetate-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2,5-dimethylnitrobenzene (5.00 g, 26.9 mmol).

  • Add tin(II) chloride dihydrate (18.2 g, 80.7 mmol) to the flask.

  • Carefully add concentrated hydrochloric acid (~30 mL) in portions through the condenser. The reaction is exothermic, and the mixture may begin to reflux.

  • After the initial reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. A white precipitate of the amine salt may form.

  • Slowly and carefully basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 8 M NaOH) with external ice cooling. The tin salts will initially precipitate as tin(IV) hydroxide, which will then redissolve in excess base to form sodium stannate. Ensure the final pH is >10.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Route 2: Electrophilic Chlorination of 2,5-Dimethylaniline

This route involves the direct chlorination of the commercially available 2,5-dimethylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve selective chlorination at the para position, it is often advantageous to first protect the amino group as an acetanilide. This moderates the activating effect of the amino group and provides steric hindrance at the ortho positions, favoring para-substitution. The protecting group is then removed by hydrolysis to yield the final product. A direct chlorination of the aniline hydrochloride salt is also a viable method.[4]

Reaction Scheme

cluster_1 Route 2: Direct Chlorination start_B 2,5-Dimethylaniline intermediate_B 2,5-Dimethylaniline Hydrochloride start_B->intermediate_B Protonation product_B This compound intermediate_B->product_B Chlorination reagents_B1 HCl (conc.) reagents_B1->start_B reagents_B2 Cl2 or SO2Cl2 in an inert solvent reagents_B2->intermediate_B

Caption: Overall reaction for the direct chlorination of 2,5-dimethylaniline.

Experimental Protocol: Chlorination via the Hydrochloride Salt

This protocol describes the direct chlorination of 2,5-dimethylaniline after its conversion to the hydrochloride salt to favor para-substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2,5-Dimethylaniline121.185.0041.3
Hydrochloric acid (conc.)36.46~10 mL-
Sulfuryl chloride (SO₂Cl₂)134.975.5741.3
Dichloromethane (CH₂Cl₂)84.93~100 mL-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve 2,5-dimethylaniline (5.00 g, 41.3 mmol) in dichloromethane (50 mL).

  • Cool the solution in an ice bath and add concentrated hydrochloric acid (~10 mL) dropwise with stirring to precipitate the 2,5-dimethylaniline hydrochloride salt.

  • In the dropping funnel, prepare a solution of sulfuryl chloride (5.57 g, 41.3 mmol) in dichloromethane (20 mL).

  • Add the sulfuryl chloride solution dropwise to the stirred suspension of the hydrochloride salt over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL).

  • Neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH of the aqueous layer is ~8.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Substituted anilines and their nitro precursors are toxic and should be handled with care.

  • Concentrated acids and sulfuryl chloride are corrosive and should be handled with extreme caution.

  • Chlorination reactions can produce HCl gas, which should be trapped or vented appropriately.

Conclusion

This application note has detailed two robust and practical synthetic routes for the laboratory preparation of this compound. The choice between the reduction of a nitro-precursor and the direct chlorination of a dimethylaniline will depend on the specific needs and resources of the laboratory. Both methods, when performed with care and adherence to the outlined protocols, can provide the target compound in good yield and purity, suitable for further applications in research and development.

References

Application Notes & Protocols: 4-Chloro-2,5-dimethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Aniline

4-Chloro-2,5-dimethylaniline (also known as 4-chloro-2,5-xylidine) is a substituted aromatic amine that serves as a valuable and highly reactive starting material in multi-step organic synthesis.[1][2] Its specific substitution pattern—a chlorine atom and two methyl groups on the aniline core—provides a unique combination of steric and electronic properties. These features are strategically exploited to direct the course of reactions and to impart specific characteristics, such as color, stability, and resistance, to the final products.

While it has potential applications in the synthesis of various organic intermediates, its most prominent and well-documented role is in the production of high-performance azo pigments.[3][4] The principles and protocols detailed herein are therefore centered on this primary application, providing a robust framework that can be adapted for the synthesis of a diverse range of dyestuffs and other complex organic molecules. This guide is designed for researchers and process chemists, offering not just procedural steps, but the underlying chemical logic to empower effective and safe experimentation.

Physicochemical Properties
PropertyValueReference
CAS Number 20782-94-9[1][2]
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [1][2]
Appearance White to orange or green powder/crystal
Purity Typically >98% (GC)
Storage Inert atmosphere, room temperature, protected from light[1]

Foundational Safety and Handling

Substituted anilines as a class require careful handling due to their potential toxicity. Adherence to rigorous safety protocols is not merely procedural—it is essential for ensuring operator safety and experimental integrity.

Core Safety Directives
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[5][6] Work should be conducted exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Exposure Prevention: Avoid all personal contact, including skin contact, eye contact, and inhalation.[8][9] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8][9]

  • Spill Management: In the event of a spill, immediately evacuate the area. Use dry cleanup procedures to avoid generating dust.[9] Collect the spilled material into a sealed, labeled container for hazardous waste disposal.[5][9] Do not allow the material to enter drains or waterways.[8]

  • Storage & Incompatibilities: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or exothermic reactions.[8]

Core Application: Synthesis of Azo Pigments

The primary industrial application of anilines like this compound is the synthesis of azo compounds, which constitute the largest class of commercial dyes and pigments.[10][11] The synthesis is a classic two-stage process: diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[11][12]

To provide a scientifically robust and well-documented example, the following sections will reference the synthesis pathway for C.I. Pigment Yellow 83 , a high-performance diarylide pigment. This specific pigment is synthesized using a structurally similar aniline, 4-chloro-2,5-dimethoxyaniline, as the precursor to the coupling component.[13][14] The principles and reaction mechanisms are directly analogous and serve as an authoritative model for syntheses starting with this compound.

Workflow: From Aniline to Pigment

The overall process involves converting two different aromatic amines into a stable, brightly colored pigment. One amine is diazotized to form the electrophile, while the other (in this case, this compound) is first converted into an electron-rich "coupling component" that acts as the nucleophile.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Coupling Component Synthesis cluster_2 Stage 3: Azo Coupling A Aromatic Amine (e.g., 3,3'-Dichlorobenzidine) B Diazonium Salt Formation A->B NaNO₂, HCl 0-5 °C E Azo Coupling Reaction B->E Diazonium Salt (Electrophile) C This compound D Acetoacetanilide Derivative C->D Acetoacetylating Agent (e.g., Diketene) D->E Coupling Component (Nucleophile) F Crude Azo Pigment E->F Post-treatment & Filtration G Final Pigment Powder F->G Drying & Milling

Caption: General workflow for azo pigment synthesis.

Protocol 1: Synthesis of an Acetoacetarylide Coupling Component

The conversion of this compound into an acetoacetarylide is a critical preliminary step. This reaction enhances the electron-donating character of the molecule and provides an active methylene group, which is the site of the subsequent coupling reaction. The use of diketene to form an acetoacetylated aniline is a common industrial method for creating these coupling components.[13][15]

Objective: To synthesize N-(4-chloro-2,5-dimethylphenyl)-3-oxobutanamide.

Materials:

  • This compound

  • Diketene or other acetoacetylating agent (e.g., methyl acetoacetate)

  • Anhydrous Toluene or Xylene

  • Glacial Acetic Acid (catalytic amount)

  • Methanol (for washing)

Procedure:

  • Reactor Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge this compound (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of aniline).

  • Initiation: Begin stirring to form a slurry. Add a catalytic amount of glacial acetic acid (e.g., 0.02 eq).

  • Reactant Addition: Heat the mixture to 60-70 °C. Add diketene (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. Causality Note: The dropwise addition and temperature control are crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, raise the temperature to 90-100 °C and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Crystallization & Isolation: Cool the reaction mixture slowly to room temperature, then further cool in an ice bath to 0-5 °C to maximize crystallization of the product.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Diazotization and Azo Coupling

This protocol outlines the core synthesis where the two key intermediates are combined. It is adapted from established procedures for diarylide pigments.[16]

Objective: To synthesize a diarylide azo pigment via azo coupling.

Materials:

  • Aromatic diamine (e.g., 3,3'-dichlorobenzidine)

  • Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Acetoacetarylide from Protocol 1

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Surfactant/Dispersing agent (optional)

Part A: Diazotization

  • Amine Slurry: In a baffled reactor, charge the aromatic diamine (1.0 eq), water, and hydrochloric acid (2.5-3.0 eq). Stir vigorously to create a fine slurry.

  • Cooling: Cool the slurry to 0-5 °C using an ice-salt bath. Causality Note: Low temperature is critical for the stability of the resulting diazonium salt.[12] Decomposition leads to phenols and other impurities that can discolor the final pigment.

  • Nitrite Addition: Prepare a solution of sodium nitrite (2.05 eq) in water. Add this solution dropwise to the cold amine slurry over 60-90 minutes, ensuring the temperature never exceeds 5 °C.

  • Confirmation: After addition, stir for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of additional nitrite solution. The resulting clear to pale-yellow solution is the bis-diazonium salt.

Part B: Coupling

  • Coupling Component Solution: In a separate, larger reactor, dissolve the acetoacetarylide from Protocol 1 (2.0 eq) in water with sodium hydroxide (2.0 eq) to form the soluble sodium salt. Add a dispersing agent if required.

  • pH Adjustment: Cool the solution to 10-15 °C and buffer it by adding glacial acetic acid until the pH is between 5 and 6.[16] Causality Note: The pH for azo coupling is critical. The reaction is fastest in mildly acidic to neutral conditions.[11] If the pH is too low, the coupling rate slows dramatically; if too high, the diazonium salt can convert to a non-reactive diazotate isomer.

  • Coupling Reaction: Add the cold bis-diazonium salt solution from Part A to the buffered coupling component solution over 1.5-2 hours with vigorous stirring. The pigment will precipitate immediately as a brightly colored solid.

  • Digestion: After the addition is complete, heat the slurry to 80-90 °C and hold for 1 hour. This "digestion" step promotes particle growth and improves the pigment's crystalline properties and filtration characteristics.[16]

  • Isolation and Purification: Cool the slurry, collect the pigment by filtration, and wash thoroughly with deionized water until the filtrate is neutral and free of salts.

  • Drying: Dry the pigment in an oven at 80-90 °C.

Mechanism of Electrophilic Aromatic Substitution

The azo coupling reaction is a classic example of electrophilic aromatic substitution. The aryldiazonium cation, which is a relatively weak electrophile, attacks the electron-rich coupling component.

Caption: Mechanism of the azo coupling reaction.

Characterization and Quality Control

Confirming the identity and purity of the synthesized pigment is essential. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations
FT-IR Functional Group AnalysisPresence of C=O (amide, ketone), N-H (amide), and N=N (azo) or C=N (hydrazone) stretches. Disappearance of the primary amine N-H stretches from the starting material.
¹H NMR Structural ElucidationSignals corresponding to aromatic protons, methyl groups, and amide N-H. The active methylene proton signal from the coupling component will be absent in the product.
UV-Vis Color & ConjugationStrong absorption in the visible region (e.g., 400-500 nm for a yellow pigment) indicating the extended π-conjugated system.
LC-MS Purity & Molecular WeightA primary peak corresponding to the mass of the expected product. Can be used to identify impurities or byproducts.[17][18]
GC Residual Starting MaterialUsed to quantify unreacted this compound or other volatile precursors.[19]

Conclusion

This compound is a versatile and industrially relevant starting material, particularly for the synthesis of high-performance organic pigments. Its utility stems from its ability to be readily converted into a reactive coupling component for azo synthesis. By understanding the fundamental principles of diazotization and azo coupling, and by adhering to the detailed protocols and safety measures outlined in this guide, researchers can effectively and safely leverage this compound to create complex, valuable molecules with tailored properties for a wide range of applications.

References

Application Notes and Protocols: 4-Chloro-2,5-dimethylaniline in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the application of 4-Chloro-2,5-dimethylaniline (CAS No. 20782-94-9) in the synthesis of azo dyes and pigments. As a substituted aromatic amine, this compound serves as a valuable diazo component, enabling the creation of a range of colorants. This document elucidates the fundamental chemical principles, provides detailed, field-proven protocols for synthesis, and discusses the characterization and performance attributes of the resulting products. A critical distinction is made between this compound and its frequently confused analogue, 4-Chloro-2,5-dimethoxyaniline, to clarify their distinct roles in industrial pigment manufacturing.

Introduction: A Point of Clarification

This compound, also known as 4-Chloro-2,5-xylidine, is an aromatic amine whose structure is foundational for specific azo colorants.[1][2] Its utility lies in the reactivity of its primary amine group, which can be readily converted into a diazonium salt—a highly reactive intermediate essential for color synthesis.

A crucial point of clarification is necessary for any researcher in this field. This compound is often mistaken for a structurally similar but distinct compound: 4-Chloro-2,5-dimethoxyaniline . The latter is a cornerstone intermediate for several high-performance, high-volume commercial pigments, including C.I. Pigment Yellow 83 and C.I. Pigment Red 146.[3][4] The two methoxy (-OCH₃) groups in the dimethoxy analogue significantly influence the final pigment's properties, conferring excellent lightfastness and thermal stability.

This guide will focus on the specified topic, This compound , and its direct applications. Where specific, high-volume examples are limited, we will use the well-established principles of azo chemistry to provide robust, illustrative protocols that are directly applicable to this compound, drawing parallels to the broader class of Naphthol AS and arylide colorants.

PART 1: Core Chemical Principles

The synthesis of azo colorants from this compound is a classic two-stage process: Diazotization followed by Azo Coupling. This process transforms two separate, non-colored organic molecules—the diazo component and the coupling component—into a single, larger molecule with an extended conjugated system, which is the source of its color.[5]

Diazotization

Diazotization is the conversion of the primary aromatic amine group (-NH₂) of this compound into a diazonium salt (-N₂⁺Cl⁻). This reaction is conducted in a cold, acidic solution using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[6]

Causality Behind the Conditions:

  • Low Temperature (0–5 °C): Diazonium salts are thermally unstable.[7] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt into phenols and nitrogen gas, which would drastically reduce the yield of the desired dye.

  • Acidic Medium: A strong acid serves two purposes: it dissolves the aniline starting material by forming its hydrochloride salt and it reacts with sodium nitrite to generate the necessary nitrous acid (HNO₂) for the reaction.

Azo Coupling

The diazonium salt is a weak electrophile and readily attacks an electron-rich coupling component in an electrophilic aromatic substitution reaction.[6] The choice of coupling component dictates the final color and properties of the product. Common classes include:

  • Naphthols (e.g., Naphthol AS): Couple to produce red, maroon, and violet shades.[8]

  • Acetoacetanilides: Couple to produce yellow and orange shades.

  • Pyrazolones: Couple to produce reddish-yellow to orange shades.

Causality Behind the Conditions:

  • pH Control: The reactivity of the coupling component is highly pH-dependent. Phenolic couplers like naphthols are activated under slightly alkaline conditions (pH 8-10), which deprotonate the hydroxyl group to form a more strongly activating phenoxide ion. Amine-based couplers are typically coupled under weakly acidic conditions (pH 4-7).

The overall synthesis workflow is depicted below.

G cluster_0 PART 1: DIAZOTIZATION cluster_1 PART 2: COUPLING REACTION A This compound B HCl + H₂O A->B Dissolution/ Suspension D Diazonium Salt Suspension (0-5 °C) B->D Addition of Nitrite (Controlled Temp) C NaNO₂ Solution C->D H Azo Pigment Slurry D->H Coupling Reaction (pH Control) E Coupling Component (e.g., Naphthol AS) F NaOH + H₂O E->F Dissolution G Alkaline Coupler Solution F->G G->H I Heating/Finishing H->I J Filtration & Washing I->J K Drying & Milling J->K L Final Pigment Powder K->L G A 1. Prepare Diazo Slurry - this compound - HCl, H₂O, Ice - Cool to 0-5 °C B 2. Add NaNO₂ Solution - Dropwise addition - Maintain T < 5 °C A->B Diazotization D 4. Coupling Reaction - Add Diazo to Coupler - Vigorous Stirring - Maintain pH 8.5-9.5 B->D Add Diazo C 3. Prepare Coupler Solution - Naphthol AS - NaOH, H₂O - Dissolve & Cool to 10-15 °C C->D Add Coupler E 5. Finishing - Heat slurry to 95 °C - Hold for 30 min D->E F 6. Isolation - Cool, Filter - Wash until neutral E->F G 7. Drying & Milling - Oven at 80 °C F->G H Final Red Pigment G->H

References

Application Notes and Protocols for the Synthesis of Azo Compounds Using 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of azo compounds utilizing 4-Chloro-2,5-dimethylaniline as the diazo component. The content herein is structured to offer not just a procedural methodology, but also a deeper understanding of the chemical principles and experimental considerations necessary for the successful synthesis, purification, and characterization of these vibrant and versatile molecules.

Introduction: The Significance of this compound in Azo Chemistry

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most diverse class of synthetic colorants. Their utility extends far beyond traditional dyeing of textiles, finding applications in high-technology fields such as pigments for paints and plastics, analytical reagents, and as scaffolds in medicinal chemistry and drug development.[1][2] The color and properties of an azo dye are determined by the specific aromatic systems linked by the azo bridge.

This compound (also known as 4-chloro-2,5-xylidine) is a valuable aromatic amine for the synthesis of a range of azo compounds. The presence of the chloro and dimethyl substituents on the benzene ring influences the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final azo dye. The methyl groups are electron-donating, which can enhance the stability of the diazonium salt, while the chloro group acts as an electron-withdrawing group, which can shift the absorption spectrum of the resulting dye. This unique substitution pattern allows for the synthesis of dyes with specific and desirable characteristics.

The Core Chemistry: A Two-Step Synthetic Pathway

The synthesis of azo compounds from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling .[3]

Step 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; therefore, it is crucial to maintain a low temperature (0-5 °C) throughout the process.[4][5]

The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated from nitrous acid in the acidic medium. The lone pair of electrons on the amino group of this compound attacks the nitrosonium ion, leading to the formation of an N-nitrosoamine intermediate. Subsequent tautomerization and elimination of a water molecule yield the 4-chloro-2,5-dimethylbenzenediazonium chloride salt.

Step 2: Azo Coupling

The freshly prepared and cold diazonium salt solution is then immediately used in the azo coupling reaction. The diazonium ion is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component.[3] Common coupling components include phenols, naphthols, and aromatic amines.[4] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component.[3] For phenols and naphthols, the reaction is typically carried out under alkaline conditions to deprotonate the hydroxyl group, forming a more strongly activating phenoxide or naphthoxide ion.[4]

The position of coupling on the aromatic ring of the coupling component is directed by the existing substituents. For 2-naphthol, the coupling occurs at the C1 position. The resulting product is a brightly colored azo compound, with the specific color depending on the extended conjugated system of the molecule.

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of an azo dye from this compound.

Azo Dye Synthesis Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B 4-Chloro-2,5-dimethylbenzenediazonium chloride A->B NaNO₂, HCl 0-5 °C D (E)-1-((4-chloro-2,5-dimethylphenyl)diazenyl)naphthalen-2-ol (Azo Dye) B->D C 2-Naphthol C->D NaOH (aq) 0-5 °C

Caption: Chemical pathway for azo dye synthesis.

Experimental Workflow start Start diazotization Diazotization of This compound start->diazotization coupling_prep Preparation of Coupling Component Solution start->coupling_prep coupling Azo Coupling Reaction diazotization->coupling coupling_prep->coupling isolation Isolation of Crude Product (Vacuum Filtration) coupling->isolation washing Washing of Product isolation->washing drying Drying of Purified Product washing->drying characterization Characterization drying->characterization end End characterization->end

Caption: General experimental workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative azo dye, (E)-1-((4-chloro-2,5-dimethylphenyl)diazenyl)naphthalen-2-ol, from this compound and 2-naphthol.

Materials and Equipment
Reagents Equipment
This compoundBeakers (100 mL, 250 mL, 400 mL)
Hydrochloric acid (concentrated)Erlenmeyer flask (250 mL)
Sodium nitrite (NaNO₂)Graduated cylinders
2-NaphtholMagnetic stirrer and stir bar
Sodium hydroxide (NaOH)Ice bath
Deionized waterThermometer
Büchner funnel and filter flask
Vacuum source
pH paper or pH meter
Weighing balance
Spatula and glass rods
Vacuum oven (optional)
Protocol 1: Diazotization of this compound
  • Preparation of Amine Suspension: In a 250 mL beaker, suspend 1.56 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture thoroughly to ensure a fine suspension.

  • Cooling: Place the beaker in an ice bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process.[4]

  • Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Nitrite Addition: Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 15-20 minutes with vigorous stirring. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the escape of nitrous acid fumes. The temperature must not exceed 5 °C.[5] A clear solution of the diazonium salt should form.

  • Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the diazotization is complete.[4]

Protocol 2: Azo Coupling with 2-Naphthol
  • Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.[4]

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.[4]

  • Ensuring Complete Coupling: Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling reaction goes to completion.[4]

Protocol 3: Isolation and Purification of the Azo Dye
  • Isolation: Isolate the crude azo dye by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any unreacted salts and base.[4]

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. Alternatively, the product can be air-dried.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[4]

  • Handling of Reagents:

    • This compound: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

    • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

    • Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.

    • Azo Dyes: Many azo compounds are intensely colored and can stain skin and clothing. Some azo compounds may be harmful; handle the final product with care.

  • Diazonium Salts: Diazonium salts are unstable and can be explosive in a dry, solid state. Never isolate the diazonium salt. Always use it in solution immediately after its preparation.[1]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Synthesized Azo Compound

The identity and purity of the synthesized azo dye can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent, which corresponds to the color of the dye.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak and observed in the 1400-1600 cm⁻¹ region) and O-H stretch (for the naphthol moiety).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of (E)-1-((4-chloro-2,5-dimethylphenyl)diazenyl)naphthalen-2-ol.

Parameter Value
Diazo Component This compound
Coupling Component 2-Naphthol
Expected Dye Color Red to Orange-Red
Theoretical Yield Approximately 3.13 g (based on 0.01 mol)
Expected Yield (%) 80-95%
Expected Melting Point (°C) Varies, typically in the range of 150-200 °C

Applications and Further Research

Azo dyes derived from this compound can be explored for various applications:

  • Textile Dyes: The synthesized dye can be tested for its dyeing properties on different fabrics (e.g., cotton, wool, polyester) and its fastness to light, washing, and rubbing can be evaluated.

  • Pigments: By modifying the structure to increase insolubility, these compounds can be developed as pigments for paints, inks, and plastics.

  • Functional Materials: The chromophoric properties of these dyes make them potential candidates for applications in organic electronics and nonlinear optics.

  • Biological Screening: Azo compounds have shown a wide range of biological activities. The synthesized dye can be screened for potential antimicrobial or anticancer properties.

References

Application Note: Regioselective Dinitration of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing key intermediates for a vast array of applications, including the development of pharmaceuticals, agrochemicals, and dyes. This application note provides a detailed experimental protocol for the dinitration of 4-Chloro-2,5-dimethylaniline, a polysubstituted aromatic amine. The procedure is designed for researchers in organic synthesis and drug development, offering a comprehensive guide to the reaction setup, safety considerations, workup, and characterization of the expected product.

The electrophilic substitution on the aniline ring is governed by the directing effects of the existing substituents. The amino group is a powerful activating, ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-director. The chloro and methyl groups are ortho-, para-directors. Considering these competing effects, this protocol is designed to achieve a specific dinitration pattern, yielding a product with significant potential for further synthetic transformations.

Reaction Scheme and Mechanism

The dinitration of this compound is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

Mechanism:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the protonated this compound (anilinium ion) attacks the nitronium ion. The directing effects of the chloro, methyl, and anilinium groups will determine the position of the incoming nitro groups.

  • Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring. This process occurs twice to yield the dinitro product.

Predicted Regioselectivity

The directing effects of the substituents on the this compound ring are as follows:

  • -NH₃⁺ (from the protonated amine): Deactivating and meta-directing.

  • -Cl: Deactivating but ortho-, para-directing.

  • -CH₃: Activating and ortho-, para-directing.

Given the strong deactivating nature of the anilinium group, nitration is expected to be directed to the positions meta to it. The combined directing effects of the chloro and methyl groups will further influence the final positions of the nitro groups. The most probable product is 4-Chloro-2,5-dimethyl-1,3-dinitroaniline .

Experimental Protocol

This protocol is based on established procedures for the nitration of substituted anilines and should be performed with strict adherence to all safety precautions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher ScientificDehydrating agent and catalyst
Concentrated Nitric Acid (HNO₃)70%J.T. BakerNitrating agent
Crushed IceN/AN/AFor quenching the reaction
Dichloromethane (CH₂Cl₂)ACS GradeVWRExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, granularAcros OrganicsDrying agent
Ethanol (EtOH)95%Decon LabsRecrystallization solvent
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Safety Precautions
  • Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact with skin and eyes.[1] Handle this mixture with extreme care in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is also recommended when handling the nitrating mixture.[1]

  • Exothermic Reaction: Nitration reactions are highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[1] Maintain the reaction temperature strictly as described in the protocol.

  • Nitroaromatic Compounds: The product is a nitroaromatic compound and should be handled with care as such compounds can be toxic and potentially explosive.

  • Waste Disposal: All chemical waste, including the acidic aqueous layer and solvent washes, must be disposed of according to institutional and local regulations.

Step-by-Step Procedure

1. Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g of this compound in 50 mL of concentrated sulfuric acid. Stir the mixture until the aniline is completely dissolved.

  • Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

2. Preparation of the Nitrating Mixture:

  • In a separate beaker, carefully and slowly add 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath. Caution: This mixing process is highly exothermic.

  • Cool the freshly prepared nitrating mixture to 0 °C in the ice bath.

3. Nitration Reaction:

  • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the aniline in sulfuric acid.

  • Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising above 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another 2 hours at room temperature.

4. Work-up and Isolation:

  • Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

  • Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes any residual acid.[2]

  • Press the solid as dry as possible on the funnel.

5. Purification:

  • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50 °C.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound in Conc. H₂SO₄ reaction_vessel Reaction at 0-10°C, then RT start->reaction_vessel Dissolve & Cool nitrating_mix Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mix->reaction_vessel Slow Addition quench Pour onto Ice reaction_vessel->quench Quench filtration1 Vacuum Filtration quench->filtration1 wash Wash with H₂O filtration1->wash recrystallization Recrystallize from Ethanol wash->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Dry in Vacuum Oven filtration2->drying final_product Purified Product drying->final_product

Caption: Experimental workflow for the dinitration of this compound.

Characterization of the Product

The purified product should be characterized by melting point determination, FTIR spectroscopy, and NMR spectroscopy to confirm its identity and purity.

Expected Physical Properties
  • Appearance: Yellow crystalline solid.

  • Melting Point: To be determined experimentally. A sharp melting point range is indicative of high purity.

FTIR Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (Amine)3300-3500Two bands for primary amine (symmetric and asymmetric)
C-H Stretch (Aromatic)~3100
C-H Stretch (Alkyl)2850-3000
C=C Stretch (Aromatic)1450-1600Multiple bands expected
N-O Stretch (Nitro)1500-1570 and 1300-1370Strong, characteristic asymmetric and symmetric stretches
C-N Stretch (Aromatic)1250-1350
C-Cl Stretch600-800
NMR Spectroscopy

The ¹H and ¹³C NMR spectra will be crucial for confirming the regiochemistry of the dinitration. Predicted chemical shifts for the proposed product, 4-Chloro-2,5-dimethyl-1,3-dinitroaniline , can be estimated using NMR prediction software.[3][4]

Predicted ¹H NMR Spectrum (in CDCl₃):

  • A singlet for the remaining aromatic proton.

  • Singlets for the two non-equivalent methyl groups.

  • A broad singlet for the amine protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Signals for the six aromatic carbons, with those bearing nitro groups shifted downfield.

  • Signals for the two methyl carbons.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction; decomposition of starting material.Ensure the nitrating mixture is freshly prepared and added slowly. Maintain the reaction temperature meticulously.
Formation of a dark, tarry substanceOverheating or side reactions (oxidation).Strictly control the reaction temperature. Ensure efficient stirring to prevent localized overheating.
Product is an oil, not a solidImpurities present; incorrect product formed.Ensure thorough washing to remove all acid. Attempt to induce crystallization by scratching the flask or adding a seed crystal. Purify by column chromatography if recrystallization fails.
Broad melting point rangeImpure product.Repeat the recrystallization step. Ensure the product is completely dry.

Conclusion

This application note provides a comprehensive and detailed protocol for the dinitration of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably synthesize the target dinitroaniline derivative. The detailed characterization methods will enable confirmation of the product's structure and purity, facilitating its use in subsequent synthetic endeavors.

References

The Strategic Role of Substituted Anilines in Kinase Inhibitor Synthesis: Application Notes for 4-Chloro-2,5-dimethylaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is the culmination of a meticulously planned series of reactions, often relying on the unique reactivity of specialized intermediates. Substituted anilines, a class of aromatic amines, represent a cornerstone of this molecular architecture, particularly in the development of targeted cancer therapies. Their inherent nucleophilicity and the ability to undergo various coupling reactions make them indispensable building blocks. This guide delves into the application of 4-Chloro-2,5-dimethylaniline and its analogs as pivotal intermediates in pharmaceutical manufacturing, with a specific focus on the synthesis of tyrosine kinase inhibitors. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Chlorine-containing organic molecules are prevalent in a vast number of FDA-approved drugs, highlighting the significance of chloro-substituted intermediates in drug discovery and development.[1][2] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Core Application: Synthesis of Bosutinib, a Dual Src/Abl Tyrosine Kinase Inhibitor

While direct, large-scale pharmaceutical applications of this compound are not extensively documented in publicly available literature, a close structural analog, 2,4-dichloro-5-methoxyaniline , serves as a critical intermediate in the synthesis of Bosutinib .[1][3] Bosutinib is a potent oral Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][3] The synthesis of Bosutinib provides an exemplary case study for researchers working with substituted anilines, demonstrating a key synthetic strategy in modern medicinal chemistry.

The following sections will provide a detailed protocol for a crucial step in Bosutinib synthesis, illustrating the application of a substituted aniline analogous to this compound.

Reaction Principle: Nucleophilic Aromatic Substitution (SNA)

The core of this synthetic step involves a nucleophilic aromatic substitution reaction. The aniline derivative, in this case, 2,4-dichloro-5-methoxyaniline, acts as the nucleophile, displacing a chlorine atom on the quinoline core of the preceding intermediate. This reaction is fundamental to building the complex molecular framework of Bosutinib.

Experimental Protocols

Safety First: Handling Chloroaniline Derivatives

Substituted anilines, including this compound and its analogs, are classified as hazardous materials and must be handled with appropriate safety precautions.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: All handling and reactions should be conducted in a well-ventilated chemical fume hood.

  • Exposure Routes: Avoid inhalation of dust or vapors, and prevent skin and eye contact.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[8] In all cases of exposure, seek immediate medical attention.

Protocol 1: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile

This protocol outlines the coupling of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, a key step in the synthesis of Bosutinib.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2,4-dichloro-5-methoxyaniline98446-49-2192.040.54 g (2.80 mmol)
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile194030-34-3313.160.80 g (2.56 mmol)
Pyridine hydrochloride628-13-7115.560.276 g (2.44 mmol)
2-Ethoxyethanol110-80-590.1210 mL
Ethyl acetate141-78-688.11As needed
Saturated aqueous sodium bicarbonate144-55-884.01As needed
Water (deionized)7732-18-518.02As needed
Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL).

  • Heating: Heat the reaction mixture to reflux and maintain for 2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Extraction and Washing: Separate the organic layer and wash it with water.

  • Concentration: Filter the organic layer and concentrate it in vacuo until a solid begins to precipitate.

  • Isolation: Collect the solid product by filtration and dry it under vacuum.

Visualization of the Synthetic Step

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2,4-dichloro-5-methoxyaniline C Pyridine Hydrochloride 2-Ethoxyethanol Reflux, 2.5h A->C B 4-chloro-7-(3-chloropropoxy)- 6-methoxyquinoline-3-carbonitrile B->C D 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)- 6-methoxyquinoline-3-carbonitrile C->D

Caption: Synthetic step in Bosutinib synthesis.

Protocol 2: Subsequent Synthesis of Bosutinib

The product from Protocol 1 is then reacted with N-methylpiperazine to yield Bosutinib.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile194030-35-4467.730.328 g (0.7 mmol)
Sodium iodide7681-82-5149.890.11 g (0.70 mmol)
N-methylpiperazine109-01-3100.164 mL
Ethyl acetate141-78-688.11As needed
Saturated aqueous sodium bicarbonate144-55-884.01As needed
Brine--As needed
Sodium sulfate (anhydrous)7757-82-6142.04As needed
Experimental Procedure
  • Reaction Setup: In a round-bottom flask, combine 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenyl- amino)-6-methoxyquinoline-3-carbonitrile (0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL).

  • Heating: Heat the reaction mixture at 80 °C for 12 hours.

  • Work-up: Concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Bosutinib.

Overall Workflow Visualization

G start Starting Materials: - 2,4-dichloro-5-methoxyaniline - 4-chloro-7-(3-chloropropoxy)- 6-methoxyquinoline-3-carbonitrile step1 Protocol 1: Coupling Reaction start->step1 intermediate Intermediate: 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)- 6-methoxyquinoline-3-carbonitrile step1->intermediate step2 Protocol 2: Reaction with N-methylpiperazine intermediate->step2 product Final Product: Bosutinib step2->product purification Purification and Analysis product->purification

Caption: Overall synthetic workflow to Bosutinib.

Conclusion: A Versatile Intermediate Class

This guide has demonstrated the critical role of substituted anilines, exemplified by a structural analog of this compound, in the synthesis of the targeted anti-cancer drug Bosutinib. The provided protocols, grounded in established scientific literature, offer a practical framework for researchers in drug development. The underlying principles of nucleophilic aromatic substitution and the specific experimental conditions highlight the importance of careful reaction design and execution. As the demand for novel and more effective pharmaceuticals continues to grow, the strategic use of versatile intermediates like substituted anilines will remain a cornerstone of synthetic medicinal chemistry.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthesis Overview

4-Chloro-2,5-dimethylaniline, also known as 4-Chloro-2,5-xylidine, is a crucial intermediate in the synthesis of a variety of high-value chemical products. Its structural features make it a key building block in the production of pigments, dyes, and certain pharmaceutical compounds. The scaling of its synthesis from the laboratory to an industrial setting requires a robust, cost-effective, and safe process. This document provides a detailed guide to a validated industrial-scale synthesis of this compound, focusing on the catalytic hydrogenation of 1-Chloro-2,5-dimethyl-4-nitrobenzene. This route is favored for its high yield, selectivity, and amenability to large-scale production.

The overall synthetic strategy is a two-step process commencing with the nitration of 2-Chloro-1,4-dimethylbenzene to yield the key intermediate, 1-Chloro-2,5-dimethyl-4-nitrobenzene. This is followed by the catalytic reduction of the nitro group to the desired aniline.

Visualizing the Industrial Workflow

The following diagram outlines the key stages in the industrial production of this compound, from raw material procurement to the final purified product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification raw_material 2-Chloro-1,4-dimethylbenzene reactor_1 Nitration Reactor raw_material->reactor_1 nitrating_agent Nitrating Agent (HNO3/H2SO4) nitrating_agent->reactor_1 separation_1 Phase Separation & Washing reactor_1->separation_1 intermediate 1-Chloro-2,5-dimethyl-4-nitrobenzene reactor_2 Hydrogenation Reactor intermediate->reactor_2 separation_1->intermediate catalyst Catalyst (e.g., Pd/C) catalyst->reactor_2 hydrogen Hydrogen Gas hydrogen->reactor_2 filtration Catalyst Filtration reactor_2->filtration crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation filtration->crude_product crystallization Crystallization distillation->crystallization final_product Pure this compound crystallization->final_product

Caption: Industrial workflow for this compound synthesis.

Part 1: Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene (Intermediate)

The synthesis of the nitroaromatic precursor is a critical first step that dictates the purity and overall yield of the final product.

Protocol: Nitration of 2-Chloro-1,4-dimethylbenzene
  • Reactor Preparation: A clean, dry, glass-lined or stainless steel reactor equipped with an agitator, temperature control system, and a port for reagent addition is made inert with nitrogen gas.

  • Acid Charge: A pre-cooled mixture of concentrated sulfuric acid (98%) and nitric acid (65%) is charged into the reactor. The typical molar ratio of nitric acid to 2-Chloro-1,4-dimethylbenzene is between 1.1 and 1.5 to ensure complete conversion.

  • Substrate Addition: The reactor temperature is maintained between 0 and 10°C. 2-Chloro-1,4-dimethylbenzene is then added slowly to the stirred acid mixture. The addition rate is carefully controlled to maintain the reaction temperature within the specified range.

  • Reaction Monitoring: The reaction is exothermic and requires efficient cooling. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Phase Separation: The reaction mixture is carefully transferred to a separate vessel containing ice and water. After quenching, the mixture is allowed to settle, and the organic layer containing the product is separated from the aqueous acid layer.

  • Washing and Neutralization: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution to remove residual acid, and finally with brine.

  • Solvent Removal: The solvent (if any was used) is removed under reduced pressure to yield crude 1-Chloro-2,5-dimethyl-4-nitrobenzene.

Part 2: Scale-Up Synthesis of this compound

The reduction of the nitro group is the final and most crucial step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner reaction profile compared to metal-acid reductions.[1]

Catalyst Selection and Rationale

For the hydrogenation of halogenated nitroaromatics, selectivity is paramount to prevent dehalogenation. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are commonly employed catalysts.[2] Modified catalysts or the use of specific solvents can further enhance selectivity. For this process, a 5% Pd/C catalyst is recommended due to its excellent activity and selectivity in the reduction of the nitro group without significant cleavage of the carbon-chlorine bond.

Protocol: Catalytic Hydrogenation of 1-Chloro-2,5-dimethyl-4-nitrobenzene
  • Reactor Setup: A high-pressure stainless steel autoclave equipped with a magnetic stirrer, heating/cooling jacket, and gas inlet/outlet is used.

  • Charging the Reactor: The reactor is charged with 1-Chloro-2,5-dimethyl-4-nitrobenzene, a suitable solvent (e.g., ethanol, methanol, or toluene), and the 5% Pd/C catalyst. The catalyst loading is typically 0.5-2% by weight of the nitro compound.

  • Inerting the System: The reactor is sealed and purged several times with nitrogen to remove any oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 5-15 bar). The mixture is heated to the reaction temperature (usually between 80-100°C) with vigorous stirring.[3]

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by HPLC or GC analysis of samples taken from the reactor. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is safely vented. The reaction mixture is then filtered to remove the catalyst. The catalyst can often be recycled for several batches.[3]

  • Product Isolation and Purification: The solvent is removed from the filtrate by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to achieve high purity.[4]

Process Parameters and Data

ParameterStep 1: NitrationStep 2: Hydrogenation
Key Reagents 2-Chloro-1,4-dimethylbenzene, HNO₃, H₂SO₄1-Chloro-2,5-dimethyl-4-nitrobenzene, H₂, 5% Pd/C
Solvent Sulfuric Acid (as reagent and solvent)Ethanol or Toluene
Temperature 0-10°C80-100°C
Pressure Atmospheric5-15 bar
Typical Yield >95%>95%
Purity (after purification) >98%>99%

Safety and Handling

Chemical Hazards:

  • 2-Chloro-1,4-dimethylbenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.

  • 1-Chloro-2,5-dimethyl-4-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled.

  • Hydrogen Gas: Extremely flammable. Forms explosive mixtures with air.

  • Palladium on Carbon (Pd/C): Flammable solid. May ignite if dry and exposed to air.

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction.

Safety Precautions:

  • All operations should be conducted in well-ventilated areas or in a closed system.

  • Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and flame-retardant clothing.

  • Emergency eyewash stations and safety showers must be readily accessible.

  • The hydrogenation reactor must be properly grounded to prevent static discharge.

  • Careful handling of the pyrophoric Pd/C catalyst is essential. It should be kept wet with water or solvent.

  • Proper procedures for quenching and waste disposal must be followed.

Conclusion

The described two-step synthesis of this compound via nitration of 2-Chloro-1,4-dimethylbenzene followed by catalytic hydrogenation of the resulting nitro-intermediate is a robust and scalable process for industrial applications. Careful control of reaction parameters, particularly temperature during nitration and pressure during hydrogenation, is crucial for achieving high yields and purity. Adherence to strict safety protocols is mandatory due to the hazardous nature of the chemicals involved. This detailed guide provides a solid foundation for researchers and drug development professionals to successfully implement and scale up the synthesis of this important chemical intermediate.

References

Catalytic Valorization of 4-Chloro-2,5-dimethylaniline: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Versatile Anilido Synthon

4-Chloro-2,5-dimethylaniline, a substituted aromatic amine, represents a versatile and economically significant building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the chloro, amino, and dimethyl functionalities, render it a valuable precursor for a diverse array of molecular architectures. This guide provides an in-depth exploration of the catalytic reactions leveraging this scaffold, with a focus on palladium-catalyzed cross-coupling reactions and its application in the synthesis of azo dyes. The protocols and discussions herein are tailored for researchers, scientists, and professionals in drug development, offering both practical methodologies and insights into the underlying chemical principles. While this aniline derivative is a key intermediate in various manufacturing sectors, its utility in the synthesis of high-value fine chemicals, pharmaceuticals, and performance materials is of particular interest.[1][2]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for several of these transformative reactions. The presence of the chloro substituent at the 4-position provides a reactive handle for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Buchwald-Hartwig Amination: Forging New Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is a common feature in pharmacologically active compounds.[5] For a substrate like this compound, which is an aryl chloride, the choice of a suitable palladium catalyst and ligand is critical for achieving high efficiency. Electron-rich and sterically hindered phosphine ligands are often required to facilitate the challenging oxidative addition of the C-Cl bond and promote the subsequent reductive elimination.[6][7]

sub This compound (Aryl Chloride) reaction Inert Atmosphere (N2 or Ar) Heat (80-110 °C) sub->reaction amine Primary or Secondary Amine amine->reaction pd_precatalyst Pd(0) Precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2) pd_precatalyst->reaction ligand Bulky Phosphine Ligand (e.g., XPhos, SPhos) ligand->reaction base Strong Base (e.g., NaOt-Bu, K3PO4) base->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction product N-Aryl Product reaction->product caption Workflow for Buchwald-Hartwig Amination. pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition aryl_halide Ar-X (this compound) pd_intermediate Ar-Pd(II)-R(L2) pd_complex->pd_intermediate Transmetalation transmetalation Transmetalation boronic_acid R-B(OH)2 + Base pd_intermediate->pd0 Reductive Elimination product Ar-R (Biaryl Product) pd_intermediate->product reductive_elimination Reductive Elimination caption Catalytic Cycle of Suzuki-Miyaura Coupling. aniline This compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) aniline->diazotization diazonium Diazonium Salt diazotization->diazonium azo_coupling Azo Coupling (Basic or Acidic conditions) diazonium->azo_coupling coupling_partner Coupling Partner (e.g., Phenol, Naphthol) coupling_partner->azo_coupling azo_dye Azo Dye Product azo_coupling->azo_dye caption General workflow for Azo Dye synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on practical, field-tested insights to help you improve yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the direct electrophilic chlorination of 2,5-dimethylaniline. This reaction typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an inert solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorine atom is introduced onto the aromatic ring.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges in this synthesis are controlling the regioselectivity of the chlorination and preventing over-chlorination. The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di- and tri-chlorinated byproducts. Additionally, achieving chlorination specifically at the para-position relative to the amino group requires careful control of reaction conditions to minimize the formation of other isomers.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the chlorination reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material (2,5-dimethylaniline) on the TLC plate will help in tracking its consumption. GC-MS is particularly useful for identifying the formation of the desired product as well as any chlorinated byproducts by their respective mass-to-charge ratios.

Q4: What are the recommended safety precautions when handling the reagents involved in this synthesis?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Aniline derivatives can be toxic and are readily absorbed through the skin.[3] Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

A common issue is obtaining a lower than expected yield of the desired product. This can be attributed to several factors.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Extend Reaction Time: Monitor the reaction closely using TLC or GC-MS to ensure the complete consumption of the starting material. - Increase Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may improve the reaction rate. However, be cautious as this can also lead to increased byproduct formation.
Suboptimal Molar Ratio of Reagents - Optimize Chlorinating Agent Stoichiometry: An excess of the chlorinating agent can lead to over-chlorination. Start with a 1:1 molar ratio of 2,5-dimethylaniline to the chlorinating agent and adjust as needed based on analytical monitoring.
Loss of Product During Work-up and Purification - Efficient Extraction: Ensure the pH of the aqueous layer is basic during extraction to keep the aniline derivative in its free base form, which is more soluble in organic solvents. - Appropriate Purification Method: Fractional distillation under reduced pressure is often effective for purifying liquid aniline derivatives.[4] For solid products, recrystallization from a suitable solvent system can significantly improve purity and yield.
Problem 2: Formation of Multiple Chlorinated Byproducts

The high reactivity of the aniline ring can lead to the formation of dichlorinated and other polychlorinated species, significantly reducing the yield of the desired mono-chloro product.

Potential Cause Troubleshooting & Optimization
Excessive Reactivity of Chlorinating Agent - Choice of Chlorinating Agent: Consider using a milder chlorinating agent. While sulfuryl chloride is potent, N-chlorosuccinimide (NCS) can offer better control over the reaction.[5] - Slow Addition of Reagent: Add the chlorinating agent dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the reaction and minimize side reactions.
High Reaction Temperature - Maintain Low Temperature: Running the reaction at a controlled low temperature is critical for selectivity. A cooling bath (ice-water or ice-salt) should be used to maintain the desired temperature throughout the addition of the chlorinating agent.
Problem 3: Presence of Isomeric Impurities

Besides over-chlorination, the formation of other chloro-isomers of 2,5-dimethylaniline can be a significant issue, making purification challenging.

Potential Cause Troubleshooting & Optimization
Lack of Regioselectivity - Solvent Effects: The choice of solvent can influence the regioselectivity of the chlorination. Non-polar solvents are generally preferred. Experiment with solvents like dichloromethane, chloroform, or carbon tetrachloride. - Protecting Group Strategy: Although it adds extra steps, protection of the amino group as an acetanilide can direct chlorination primarily to the para position. The protecting group can then be removed by hydrolysis.

Experimental Protocols

Protocol 1: Direct Chlorination using Sulfuryl Chloride
  • Dissolve 2,5-dimethylaniline (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in the same solvent to the stirred solution of the aniline over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or fractional distillation under reduced pressure.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 2,5-Dimethylaniline in Solvent add_chlorinating_agent Add Chlorinating Agent (0-5 °C) start->add_chlorinating_agent 1. Dissolve & Cool reaction Reaction at Room Temperature add_chlorinating_agent->reaction 2. Slow Addition quench Quench with NaHCO₃ reaction->quench 3. Stir & Monitor extraction Liquid-Liquid Extraction quench->extraction 4. Phase Separation drying Dry Organic Layer extraction->drying 5. Extract Aqueous concentration Solvent Removal drying->concentration 6. Dry purification Purification (Chromatography/Distillation) concentration->purification 7. Concentrate end_product Pure this compound purification->end_product 8. Isolate

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common problems encountered during the synthesis.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Purity Issues start Problem Identified incomplete_rxn Incomplete Reaction? start->incomplete_rxn over_chlorination Over-chlorination? start->over_chlorination extend_time Action: Extend Reaction Time/Increase Temp incomplete_rxn->extend_time Yes workup_loss Loss during Work-up? incomplete_rxn->workup_loss No optimize_extraction Action: Optimize Extraction pH & Purification workup_loss->optimize_extraction Yes milder_reagent Action: Use Milder Reagent/Slow Addition at Low Temp over_chlorination->milder_reagent Yes isomers Isomeric Impurities? over_chlorination->isomers No solvent_protect Action: Change Solvent/Use Protecting Group isomers->solvent_protect Yes

Caption: A decision tree to troubleshoot common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Chloro-2,5-dimethylaniline. We will explore the underlying chemical principles of various purification techniques and offer practical, field-tested solutions to common problems.

Understanding the Molecule: Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound (also known as 4-Chloro-2,5-xylidine) is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.63 g/mol
Appearance White to Orange to Green powder to crystal[2]
Melting Point 91.0 to 95.0 °C
Boiling Point 260.6 °C at 760 mmHg[3]
Solubility Slightly soluble in water. Soluble in many organic solvents.[3]
Sensitivity Air Sensitive

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample turned dark brown/red upon storage?

A1: Anilines, including this compound, are notoriously susceptible to aerial oxidation.[4] The amino group (-NH₂) is easily oxidized by atmospheric oxygen, leading to the formation of highly colored polymeric impurities. This process is often accelerated by exposure to light and heat. To minimize this, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[5]

Q2: What are the most common impurities I can expect in my crude this compound?

A2: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials (e.g., 2,5-dimethylaniline or the corresponding nitrobenzene precursor), regioisomers formed during chlorination, and byproducts from the reduction of the nitro group.[6] Over-alkylation products can also be present if N-alkylation is a potential side reaction.[7]

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation is a viable purification method, particularly for removing non-volatile impurities.[7] Given its relatively high boiling point, vacuum distillation is highly recommended to prevent thermal decomposition. Distilling over a small amount of zinc dust can help mitigate oxidation during the process.[4]

Q4: Is recrystallization a good option for purifying this compound?

A4: Recrystallization is an excellent technique for purifying solid organic compounds like this compound.[8] The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[9]

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during the purification process.

Issue 1: Persistent Color in the Purified Product After Recrystallization

Q: I've recrystallized my this compound, but it still has a noticeable yellow or brownish tint. What's causing this and how can I fix it?

A: This persistent coloration is likely due to trace amounts of oxidized impurities that co-crystallize with your product. Here’s a systematic approach to address this:

Root Cause Analysis:

  • Oxidation: The primary cause of color in anilines is oxidation.[4] Even small amounts of air exposure during the recrystallization process can lead to the formation of colored byproducts.

  • Inadequate Decolorization: If you used a decolorizing agent, it might not have been sufficient or effective.

Solutions:

  • In-Process Reduction: Add a small amount of a reducing agent, such as sodium dithionite or sodium borohydride, to the hot solution during recrystallization. This can help to reduce the colored, oxidized impurities back to their colorless forms.

  • Activated Carbon Treatment: If you haven't already, try adding a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb many of the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product, leading to lower yields.

  • Solvent System Optimization: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water or toluene/hexane) can sometimes provide better discrimination between your product and the colored impurities.[9]

Experimental Protocol: Recrystallization with Decolorization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount (typically 1-2% by weight of the solute) of activated carbon.

  • Gently boil the solution for 5-10 minutes to allow for adsorption of impurities.

  • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.[10]

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly, preferably under vacuum.

Issue 2: Low Recovery After Acid-Base Extraction

Q: I tried to purify my crude product using an acid-base extraction, but my final yield was very low. What could have gone wrong?

A: Low recovery in an acid-base extraction of an amine can be attributed to several factors. The basicity of the aniline allows it to be protonated by an acid, making it water-soluble and separable from neutral organic impurities.[11][12]

Root Cause Analysis:

  • Incomplete Protonation: The aqueous acid used may not have been strong enough or used in sufficient quantity to fully protonate the aniline.

  • Incomplete Basification: During the final step of regenerating the free amine, if the pH is not made sufficiently basic, a portion of the aniline will remain as the water-soluble salt.

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping some of your product.

  • Product Solubility: While the protonated salt is water-soluble, the free amine may have some slight solubility in the aqueous layer, leading to losses.

Solutions:

  • pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) during the extraction of the amine into the aqueous phase and sufficiently basic (pH > 12) during its regeneration.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

  • Breaking Emulsions: To break an emulsion, you can try adding a small amount of a saturated sodium chloride solution (brine) or filtering the mixture through a pad of celite.

  • Back-Extraction: After regenerating the free amine, ensure you extract the aqueous layer thoroughly with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover all of the product.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude this compound (in organic solvent) AddAcid Add 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer (Protonated Amine) Separate1->AqueousLayer Bottom Layer OrganicLayer1 Organic Layer (Neutral Impurities) Separate1->OrganicLayer1 Top Layer (discard) AddBase Add 6M NaOH (aq) (pH > 12) AqueousLayer->AddBase Extract Extract with Organic Solvent AddBase->Extract Separate2 Separate Layers Extract->Separate2 OrganicLayer2 Organic Layer (Purified Amine) Separate2->OrganicLayer2 Top Layer AqueousLayer2 Aqueous Layer (Waste) Separate2->AqueousLayer2 Bottom Layer (discard) Dry Dry with Na₂SO₄ OrganicLayer2->Dry Evaporate Evaporate Solvent Dry->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound via acid-base extraction.

Issue 3: Co-elution of Impurities During Column Chromatography

Q: I'm using column chromatography for purification, but a closely related impurity is co-eluting with my product. How can I improve the separation?

A: Co-elution is a common challenge in chromatography when dealing with structurally similar compounds. The key to improving separation lies in optimizing the chromatographic conditions.

Root Cause Analysis:

  • Inappropriate Stationary Phase: The polarity of your stationary phase (e.g., silica gel or alumina) may not be ideal for separating your product from the impurity.

  • Incorrect Mobile Phase: The solvent system (eluent) you are using does not have the right polarity to effectively differentiate between the compounds.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

Solutions:

  • Mobile Phase Optimization:

    • Gradient Elution: Instead of using a single solvent system (isocratic elution), try a gradient elution where you gradually increase the polarity of the mobile phase. This can help to resolve compounds with similar retention factors.

    • Solvent Screening: Experiment with different solvent systems. A common starting point for anilines on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Varying the ratio of these solvents can significantly impact the separation.

  • Stationary Phase Selection:

    • While silica gel is the most common stationary phase, for basic compounds like anilines, alumina may sometimes provide better separation and reduce tailing.

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Experimental Protocol: Optimizing Column Chromatography

  • Thin-Layer Chromatography (TLC) Analysis: Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give your desired product a retention factor (Rf) of around 0.3-0.4 and show good separation from the impurity.

  • Column Packing: Properly pack your column to avoid channels and cracks, which can lead to poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions and monitoring them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Summary of Purification Techniques

TechniqueProsConsBest For Removing
Recrystallization High purity achievable, scalable.Yield losses, requires a solid compound.Soluble and insoluble impurities with different solubility profiles.
Distillation (Vacuum) Effective for removing non-volatile impurities, good for larger scales.Requires a thermally stable compound, potential for decomposition.High boiling or non-volatile impurities.
Acid-Base Extraction Excellent for separating amines from neutral or acidic compounds.[13]Can be labor-intensive, potential for emulsion formation.Neutral and acidic impurities.
Column Chromatography High resolution for separating closely related compounds.Can be time-consuming, requires solvents, may have lower yields.Structurally similar impurities.

References

Identifying and removing impurities from 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-dimethylaniline. This resource is designed to provide expert insights and practical solutions to common challenges encountered during the purification and analysis of this compound. Our goal is to equip you with the knowledge to confidently identify and remove impurities, ensuring the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. However, common impurities to anticipate include:

  • Isomeric Impurities: Positional isomers such as 2-Chloro-4,5-dimethylaniline or 3-Chloro-2,5-dimethylaniline can be present. These are often challenging to separate due to their similar physical properties.

  • Starting Material Carryover: If the synthesis involves the reduction of a nitroaromatic precursor, residual 2,5-dimethyl-4-chloronitrobenzene may be present.[1]

  • Byproducts of Synthesis: Side reactions during synthesis can lead to various byproducts. For instance, incomplete chlorination of 2,5-dimethylaniline could result in the presence of the unchlorinated aniline.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, particularly upon exposure to air and light.[2] This can manifest as a darkening of the material over time.

  • Solvent Residues: Residual solvents from the synthesis or purification process may be present.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: A preliminary assessment of purity can be made through several quick methods:

  • Visual Inspection: Highly pure this compound should be a white to off-white crystalline solid.[3][4] Any significant coloration (e.g., yellow, brown, or green) suggests the presence of oxidation products or other chromophoric impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approximately 91-95 °C) is indicative of high purity.[3][4] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique to visualize the number of components in your sample. A single spot on the TLC plate under different solvent systems is a good indicator of purity.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. We recommend the following:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]

  • Cool and Dry Environment: Keep the container tightly sealed and store it in a cool, dry place away from direct sunlight.[6]

  • Desiccator: For long-term storage, placing the container within a desiccator can help to prevent moisture absorption.

Troubleshooting Guides

Issue 1: My sample of this compound is discolored. How can I purify it?

This is a common issue arising from the oxidation of the amine. Recrystallization is often the most effective method for removing colored impurities and improving the purity of solid compounds.

Underlying Principle of Recrystallization: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent at different temperatures.[7] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is critical. Based on the polarity of this compound, suitable solvents could include ethanol, methanol, or mixtures of ethanol and water. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of the chosen hot solvent. Add the solvent gradually until the solid just dissolves.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility at Room TemperatureSolubility at Boiling PointComments
WaterLowModerateMay be suitable in a mixture with a more soluble organic solvent.
EthanolModerateHighA good candidate for recrystallization.
MethanolModerateHighAnother potential solvent for recrystallization.
TolueneHighHighLikely too soluble at room temperature for effective recrystallization.
HexaneLowLowNot a suitable solvent due to low solubility even at elevated temperatures.
Issue 2: I suspect the presence of isomeric impurities. How can I identify and quantify them?

The presence of isomers can significantly impact the reactivity and properties of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for separating and identifying isomers.

Workflow for Isomer Identification and Quantification

Caption: Workflow for the identification and quantification of isomeric impurities.

High-Performance Liquid Chromatography (HPLC) Protocol:

HPLC is an excellent technique for separating non-volatile and thermally sensitive compounds like aromatic amines.[8][9][10]

  • Column Selection: A reverse-phase C18 column is a good starting point for the separation of aromatic amines.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid, can provide good separation.[11]

  • Detector: A UV detector set at a wavelength where the analytes have strong absorbance (e.g., 220 nm) is commonly used.[12]

  • Standard Preparation: Prepare a standard solution of pure this compound and, if available, standards of the suspected isomeric impurities.

  • Sample Analysis: Inject the sample and compare the retention times of the peaks with those of the standards. The peak area can be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and thermally stable compounds.[13][14]

  • Column Selection: A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54 or SE-30) is typically used for the analysis of chloroanilines.[13]

  • Temperature Program: A temperature gradient is employed to ensure good separation of the analytes.

  • Injection: Use a splitless injection for trace analysis.

  • Mass Spectrometry: The mass spectrometer will provide a mass spectrum for each separated component. The fragmentation pattern is a unique fingerprint that can be used to identify the compound by comparing it to a spectral library.

  • Quantification: The area of the total ion chromatogram (TIC) or a selected ion monitoring (SIM) peak can be used for quantification against a calibration curve.

Issue 3: My reaction yield is low, and I suspect unreacted starting material. How can I confirm this?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can provide detailed structural information about the compounds in your sample, allowing for the identification of both the desired product and any unreacted starting materials.

1H NMR and 13C NMR Spectroscopy:

  • 1H NMR: The proton NMR spectrum will show distinct signals for the aromatic and methyl protons of this compound and any unreacted 2,5-dimethyl-4-chloronitrobenzene. The chemical shifts and integration of these signals can be used to determine the relative amounts of each compound.

  • 13C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecules.[15][16] The presence of signals corresponding to the nitro-substituted aromatic carbons would confirm the presence of the starting material.

General Troubleshooting Workflow for Impurity Issues

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Purity Confirmation A Initial Observation (e.g., color, low yield) B Preliminary Analysis (TLC, Melting Point) A->B C Advanced Analysis (HPLC, GC-MS, NMR) B->C D Select Purification Method C->D E Recrystallization D->E F Column Chromatography D->F G Distillation D->G H Analyze Purified Product E->H F->H G->H I Confirm Purity (>99%) H->I J Further Purification Needed H->J J->D

Caption: A comprehensive workflow for identifying, purifying, and confirming the purity of this compound.

References

Technical Support Center: Optimizing Coupling Reactions for 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing coupling reactions involving 4-Chloro-2,5-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this sterically hindered and electronically distinct substrate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific challenges you may encounter.

Introduction to the Challenges with this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two methyl groups ortho and meta to the amino group introduces significant steric hindrance, which can impede the approach of the catalyst and the coupling partner. Additionally, the electronic properties of the chloro (electron-withdrawing) and amino (electron-donating) groups influence the reactivity of the aryl chloride bond, making oxidative addition, a critical step in the catalytic cycle, particularly demanding. This guide will help you navigate these challenges to achieve successful and high-yielding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most prevalent and synthetically useful coupling reactions for this substrate are palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: For the formation of a new C-N bond, coupling this compound (as the amine component) with an aryl or heteroaryl halide/triflate.

  • Suzuki-Miyaura Coupling: To form a C-C bond, typically by converting this compound into its corresponding boronic acid or ester derivative and coupling it with an aryl or vinyl halide.

  • Heck Reaction: For the formation of a C-C bond by coupling this compound (as the aryl halide) with an alkene.[1]

  • Sonogashira Coupling: To create a C-C bond between this compound (as the aryl halide) and a terminal alkyne.[2]

Q2: Why is my coupling reaction with this compound failing or giving low yields?

A2: Low yields or reaction failure with this substrate are often due to a combination of steric and electronic factors. The two methyl groups create significant steric bulk around the reactive sites (the C-Cl and N-H bonds). This hindrance can slow down or prevent key steps in the catalytic cycle, such as oxidative addition of the C-Cl bond to the palladium center or the coordination of the amine in Buchwald-Hartwig reactions. Furthermore, as an aryl chloride, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, making oxidative addition inherently more difficult.[3]

Q3: How do the electronic properties of this compound affect its reactivity?

A3: The aniline moiety is an electron-donating group, which increases the electron density of the aromatic ring. This generally makes the oxidative addition of the C-Cl bond to a Pd(0) center more challenging compared to electron-deficient aryl chlorides. The chloro group, being electron-withdrawing, somewhat counteracts this effect but the overall electron-rich nature of the aniline derivative remains a key consideration for catalyst and ligand selection.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] However, when using a sterically hindered amine like this compound, several issues can arise.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Inefficient Catalyst System: The chosen ligand may not be bulky or electron-rich enough to promote oxidative addition and reductive elimination with this hindered substrate.a. Switch to a More Advanced Ligand: Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos. These are specifically designed to facilitate challenging couplings.[5] b. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient in-situ formation of the active Pd(0) species.[6][7]
2. Inappropriate Base: The base may not be strong enough to deprotonate the aniline effectively, or it may be sterically inaccessible.a. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is often the base of choice for challenging aminations.[8] If base-sensitive functional groups are present, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature.
Side Product Formation (Hydrodehalogenation) 1. Unproductive Side Reaction: A common side reaction is the replacement of the chloro group with a hydrogen atom, especially at elevated temperatures.[4]a. Optimize Ligand and Temperature: Use a ligand that promotes rapid reductive elimination, which can outcompete the hydrodehalogenation pathway. Running the reaction at the lowest effective temperature can also minimize this side reaction.
Difficulty in Product Purification 1. Residual Palladium Catalyst: The final product may be contaminated with palladium, which is often a concern in pharmaceutical applications.a. Use a Palladium Scavenger: After the reaction, treat the crude product with a scavenger such as SiliaMetS® Thiol or activated carbon to bind and remove residual palladium.[9] b. Celite Filtration: Filtering the reaction mixture through a pad of Celite can help remove precipitated palladium black.[9]

Experimental Workflow: Troubleshooting Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Reaction check_catalyst Is an advanced ligand (e.g., BrettPhos, XPhos) and pre-catalyst being used? start->check_catalyst optimize_catalyst Switch to a G3/G4 pre-catalyst with a bulky biarylphosphine ligand. check_catalyst->optimize_catalyst No check_base Is a strong, non-nucleophilic base (e.g., NaOtBu) being used? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (NaOtBu, LHMDS) or optimize conditions with weaker bases (K3PO4, Cs2CO3) at higher temperatures. check_base->optimize_base No check_temp Is hydrodehalogenation observed? check_base->check_temp Yes optimize_base->check_temp optimize_temp Lower the reaction temperature and/or screen ligands that favor faster reductive elimination. check_temp->optimize_temp Yes success Improved Yield check_temp->success No optimize_temp->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Troubleshooting Guide: Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, this compound is typically first converted to a boronic acid or a more stable boronic ester derivative. The following guide addresses challenges in the subsequent C-C bond formation step.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition: The C-Cl bond of the aniline derivative is unreactive.a. Use a Specialized Ligand: For electron-rich aryl chlorides, bulky and electron-rich ligands like SPhos or XPhos are highly effective.[10] N-heterocyclic carbene (NHC) ligands can also be excellent choices.[11] b. Increase Temperature: Higher temperatures can overcome the activation barrier for oxidative addition.
2. Poor Transmetalation: The boronic acid/ester is not effectively transferred to the palladium center.a. Optimize Base and Solvent: A base is crucial for activating the boronic acid to a more nucleophilic boronate species.[12] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system containing water (e.g., dioxane/water) often facilitates this step.
Side Product Formation (Homocoupling) 1. Boronic Acid Homocoupling: The boronic acid derivative reacts with itself to form a biaryl byproduct.a. Use a Boronic Ester: Pinacol or MIDA esters are more stable than boronic acids and less prone to homocoupling. b. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative.
Product Contamination 1. Residual Boronic Acid/Ester: Unreacted starting material is carried through the workup.a. Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) during workup can remove unreacted boronic acid. b. Ethanolamine Wash: For boronic esters, washing the organic phase with a 1M aqueous solution of ethanolamine can help remove the unreacted ester.[13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the this compound derivative (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and powdered potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Troubleshooting Guide: Heck Reaction

The Heck reaction with an electron-rich aryl chloride like this compound can be sluggish.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Poor Catalyst Activity: The catalyst system is not active enough for this unreactive aryl chloride.a. Use a Robust Catalyst: Palladacycles or palladium complexes with bulky, electron-rich phosphine ligands are often necessary.[14] For some substrates, a ligand-free system with Pd/C at high temperatures can be effective.[15] b. Add a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
2. Incorrect Base Selection: The base may be too weak or may coordinate to the palladium center, inhibiting catalysis.a. Screen Bases: Common bases include triethylamine, potassium carbonate, and sodium acetate.[1] The optimal base is often substrate-dependent and may require screening.
Poor Regioselectivity 1. Mixture of Isomers: The coupling may occur at either end of the alkene, leading to a mixture of products.a. Olefin Choice: Electron-withdrawing groups on the alkene (e.g., acrylates) generally lead to higher regioselectivity.[1] b. Ligand Effects: The steric and electronic properties of the ligand can influence the regioselectivity of the migratory insertion step.

Logical Relationship: Key Steps in the Heck Catalytic Cycle

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex olefin_coordination Olefin Coordination pd_complex->olefin_coordination Alkene migratory_insertion Migratory Insertion olefin_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination of HCl beta_hydride_elimination->reductive_elimination Product reductive_elimination->pd0 Base

Caption: Simplified catalytic cycle for the Heck reaction.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst is not effective for the C-Cl bond activation.a. Use a More Active Catalyst: Systems based on PdCl₂(PPh₃)₂ or palladium N-heterocyclic carbene (NHC) complexes can be effective.[16] b. Copper Co-catalyst: While copper-free systems exist, the use of a copper(I) co-catalyst (e.g., CuI) is often essential for the coupling of aryl chlorides.[2]
2. Inappropriate Base/Solvent: The base is not suitable for both the palladium and copper catalytic cycles.a. Use an Amine Base: An amine base like triethylamine or diisopropylamine often serves as both the base and the solvent.
Side Product Formation (Glaser Coupling) 1. Alkyne Homocoupling: The terminal alkyne couples with itself, catalyzed by the copper co-catalyst.a. Go Copper-Free: If homocoupling is a significant issue, explore copper-free Sonogashira protocols. These often require more specialized ligands and conditions but can provide cleaner reactions.[17][18] b. Control Reaction Conditions: Running the reaction under a strictly inert atmosphere can minimize oxidative homocoupling.
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol), and a strong, non-coordinating base (e.g., TMP, 2.0 mmol).[19]

  • Evacuate and backfill the tube with argon three times.

  • Add the terminal alkyne (1.2 mmol) and anhydrous, degassed DMSO (5 mL) via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

References

Technical Support Center: A Guide to the Stable Storage of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2,5-dimethylaniline (CAS 20782-94-9). This document provides researchers, scientists, and drug development professionals with expert guidance on the proper storage and handling of this compound to prevent degradation and ensure experimental integrity. Aromatic amines like this compound are susceptible to environmental factors, and understanding these sensitivities is critical for maintaining its purity and reactivity.

Section 1: Quick Reference - Optimal Storage Conditions

For immediate guidance, the following table summarizes the ideal storage parameters for this compound. Adherence to these conditions will significantly prolong the shelf-life and maintain the quality of the compound.

ParameterRecommendationRationale & Causality
Temperature 2°C to 8°CReduces the rate of potential oxidative and thermal degradation reactions. Refrigeration is a standard practice for preserving substituted anilines.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation. The lone electron pair on the aniline nitrogen is susceptible to attack by atmospheric oxygen, leading to the formation of colored impurities.[3][4]
Light Exposure Protect from Light (Amber Vial/Wrap in Foil)Minimizes photodegradation. Aromatic amines can absorb light, leading to the formation of reactive radical species that initiate polymerization and discoloration.[2]
Container Tightly Sealed, Dry Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred for its inertness.[5][6][7]
Location Dry, Well-Ventilated AreaEnsures a stable external environment and prevents moisture ingress.[1][2][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common user queries with in-depth explanations grounded in chemical principles.

Q1: My new bottle of this compound has a slight off-white or yellowish tint. Is it already degraded?

This is a common and important observation. While the highest purity this compound is a white crystalline solid, it is exceptionally prone to slight discoloration due to its sensitivity to air and light.[8][9] Commercial batches may exhibit a white to orange or even greenish appearance.[8][9] A slight tint does not necessarily indicate significant degradation for most applications. However, it underscores the compound's reactive nature. For highly sensitive assays, it is crucial to establish a baseline purity via an analytical method like Gas Chromatography (GC) upon receipt.[8][9]

Q2: What are the primary chemical pathways that cause the degradation of this compound?

The degradation of this compound is primarily driven by two mechanisms:

  • Oxidation: This is the most significant degradation pathway. The nitrogen atom of the aniline is electron-rich and readily oxidized by atmospheric oxygen. This process often involves the formation of radical cations, which can then dimerize or polymerize to form complex, highly colored impurities like quinone-imines. This explains why the compound darkens over time when exposed to air.[3][4]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to excite the molecule, leading to the homolytic cleavage of bonds or the formation of reactive intermediates. This process accelerates the oxidative degradation and can occur even in the absence of significant oxygen. Some related chloro-anilines are explicitly noted as being light-sensitive.[2]

Q3: Why is refrigeration at 2-8°C necessary? Can I store it at room temperature?

While short-term storage at room temperature for a few hours during an experiment is generally acceptable, long-term storage at ambient temperatures is strongly discouraged. Chemical reactions, including degradation pathways, are accelerated at higher temperatures. Storing the compound at 2-8°C significantly reduces the kinetic energy of the molecules, thereby slowing down the rate of both oxidation and any potential self-reaction.[1][2] This is a fundamental principle of chemical stability and is critical for preserving sensitive reagents.

Q4: How critical is using an inert atmosphere? What happens if I just use the air in the vial?

For long-term storage or for applications requiring the highest purity, an inert atmosphere is critical. Each time a vial stored in air is opened, fresh oxygen and moisture are introduced, providing the necessary reactants for degradation. Over time, this repeated exposure leads to a noticeable decline in purity and a darkening of the material. Displacing the headspace air with an inert gas like nitrogen or argon effectively removes the primary oxidizing agent (O2), halting this degradation pathway. Preparation methods for similar compounds often specify carrying out steps under nitrogen to prevent the formation of dark, impure products.[3]

Q5: What materials and chemicals are incompatible with this compound?

To prevent hazardous reactions and degradation, you must avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: These will react vigorously and can cause a fire.

  • Acids, Acid Chlorides, and Acid Anhydrides: As an amine, this compound is basic and will undergo a strong, often exothermic, acid-base reaction.[1][10]

  • Heat and Sources of Ignition: While the compound itself is not highly flammable, its decomposition can generate hazardous fumes, and it can burn.[10][11]

Section 3: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and addressing common issues related to compound stability.

Problem: The compound has significantly darkened (turned brown or dark green) since it was first opened.

  • Probable Cause: Significant oxidative degradation has occurred due to prolonged or repeated exposure to air and/or light.

  • Troubleshooting Steps:

    • Do Not Use in Sensitive Experiments: A significant color change indicates the presence of substantial impurities that will affect stoichiometry and may introduce interfering side products in a reaction.

    • Verify Purity: Perform a purity analysis using a suitable method like GC or HPLC.[12] Compare the chromatogram to the one obtained upon receipt (if available) or to a reference standard. Look for the emergence of new peaks or a reduction in the area of the main peak.

    • Consider Purification: If the material is valuable and a purification protocol is feasible (e.g., recrystallization or column chromatography), this may be an option. However, this is often impractical. Note that purification of anilines can be challenging as they may degrade on silica gel.

    • Review Storage Protocol: If degradation is confirmed, review your lab's storage procedures. Ensure the compound is being stored under an inert atmosphere, protected from light, and refrigerated as recommended. Implement the protocol described in Section 4.1.

    • Procure New Material: For most applications, the most reliable solution is to dispose of the degraded material according to safety guidelines and procure a fresh batch.[13]

Problem: I am observing unexpected peaks in my GC/HPLC analysis that were not present previously.

  • Probable Cause: These are likely degradation products. The retention times of these peaks will typically differ from the parent compound.

  • Troubleshooting Steps:

    • Identify Potential Degradants: While the exact structure of degradation products can be complex polymers, early-stage degradation might involve dimers or simple oxidation products. If you have access to GC-MS, you may be able to identify the mass of these impurities, providing clues to their structure.[14]

    • Quantify the Impurity: Integrate the peaks to determine the relative percentage of the degradation products. This will inform your decision on whether the material is still usable for your specific application.

    • Implement Preventative Storage: Immediately transfer an aliquot of your main stock to a new vial, purge with inert gas, seal tightly, wrap in foil, and store at 2-8°C. This will protect the remaining stock from further degradation.

Section 4: Protocols & Methodologies

These protocols provide a self-validating system for handling and quality control.

Protocol 4.1: Recommended Procedure for Aliquoting and Storing this compound

This procedure minimizes environmental exposure during handling.

  • Preparation: Move the main stock bottle of this compound and several smaller, clean, amber glass vials into an inert atmosphere glovebox. If a glovebox is not available, work quickly in a fume hood with a gentle stream of nitrogen or argon directed into the vial.

  • Pre-labeling: Clearly label the smaller vials with the compound name, date, and concentration (if making a solution).

  • Aliquoting: Open the main stock bottle. Using a clean spatula, quickly dispense the desired amount of the solid into each of the smaller vials. Avoid creating dust.[1]

  • Inert Gas Purge: Before sealing, flush the headspace of each small vial (and the main stock bottle) with nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vials with PTFE-lined caps.

  • Light Protection: If using clear vials, wrap them securely with aluminum foil or place them inside a light-blocking secondary container.

  • Refrigeration: Place all vials, including the main stock bottle, into a refrigerator set to 2-8°C.[1][2] Ensure the area is designated for chemical storage and is well-ventilated.

Protocol 4.2: Purity Assessment by Gas Chromatography (GC) - General Method

This is a general guideline. Method parameters should be optimized for your specific instrument and column.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent like ethyl acetate or methylene chloride.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A non-polar capillary column (e.g., DB-5ms or equivalent) is often suitable for aniline analysis.[14][15]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample.

  • Interpretation: The resulting chromatogram should show a major peak corresponding to this compound. The purity can be estimated by the area percentage of this peak relative to the total area of all peaks. The presence of multiple other peaks is indicative of impurities or degradation.

Section 5: Visualizing Degradation & Prevention

The following diagrams illustrate the key concepts for preventing degradation.

cluster_Compound Compound State cluster_Stress Degradation Factors Pure This compound (White Crystalline Solid) Degraded Colored Polymeric Impurities (Yellow/Brown/Green Solid) Pure->Degraded Oxidation & Polymerization Oxygen Atmospheric Oxygen (O2) Oxygen->Pure Light UV / Visible Light Light->Pure

Caption: Figure 1: Primary Degradation Pathways for this compound.

Receive Receive Compound Inspect Visually Inspect Color & Check CoA Receive->Inspect Store Store in Primary Container Inspect->Store Color OK Aliquot Aliquot for Daily Use? Store->Aliquot Purge Purge Headspace with Inert Gas (N2/Ar) Aliquot->Purge Yes Aliquot->Purge No (Main Stock) Seal Tightly Seal Vial Purge->Seal Wrap Protect from Light (Amber Vial or Foil) Seal->Wrap Refrigerate Store at 2-8°C Wrap->Refrigerate End Stable Compound Ready for Use Refrigerate->End

Caption: Figure 2: Recommended Workflow for Receiving and Storing the Compound.

Section 6: References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-Chloro-N,N-dimethylaniline. Retrieved from SynQuest Labs. (URL not provided in search result, but content is cited)

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Chloro-2,5-dimethoxyaniline. Acros Organics. (URL not provided in search result, but content is cited)

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-2,6-dimethylaniline. Retrieved from Apollo Scientific. (URL not provided in search result, but content is cited)

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Chloro-2,5-dimethoxyaniline. Alfa Aesar. (URL not provided in search result, but content is cited)

  • Oakwood Products, Inc. (2024). Safety Data Sheet. (URL not provided in search result, but content is cited)

  • Fisher Scientific. (2009). Safety Data Sheet: 2,5-Dimethylaniline. (URL not provided in search result, but content is cited)

  • Hoechst Aktiengesellschaft. (1989). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline. Google Patents. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 4-CHLORO-2,6-DIMETHYLANILINE SDS, 24596-18-7 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,5-Dimethoxy-4-chloroaniline. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2,6-dimethylaniline hydrochloride. Avocado Research Chemicals Ltd. Retrieved from (URL not provided in search result, but content is cited)

  • Hoechst Aktiengesellschaft. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-chloro-n,n-dimethylaniline. Retrieved from --INVALID-LINK--

  • Bayer Aktiengesellschaft. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Xunteng International Trading Co., Ltd. (2025). What are the analytical methods for N,N - Dimethylaniline? Retrieved from (URL not provided in search result, but content is cited)

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-dimethylaniline. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during synthetic reactions involving this versatile intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

Low conversion is a frequent challenge, often attributable to a combination of factors related to the substrate's inherent properties and the reaction conditions. This compound possesses distinct electronic and steric characteristics that must be carefully considered.

Answer: The primary factors to investigate can be systematically categorized as follows:

  • Reagent Quality and Stability:

    • Purity of this compound: Impurities can interfere with the reaction. It is crucial to ensure the purity of your starting material, which should appear as a white to off-white crystalline powder. Discoloration (e.g., orange or green) may indicate degradation.

    • Stability: While generally stable under normal conditions, prolonged exposure to air and light can lead to oxidation and the formation of colored impurities.[1] It is recommended to store it in a cool, dry, and dark place under an inert atmosphere.[2]

    • Solvent and Other Reagents: Ensure all other reagents and solvents are of appropriate grade and are free from water and other contaminants that could quench catalysts or reactants.

  • Reaction Conditions:

    • Temperature: Many reactions, especially nucleophilic aromatic substitutions (SNAr), require sufficient thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a systematic increase in temperature is a logical first step.

    • Solvent Choice: The polarity of the solvent plays a critical role. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are often effective as they can solvate the intermediate Meisenheimer complex and do not interfere with the nucleophile.[3] Protic solvents can stabilize the nucleophile, potentially reducing its reactivity.[4]

  • Inherent Substrate Reactivity (Steric and Electronic Effects):

    • Steric Hindrance: The two methyl groups at positions 2 and 5 create significant steric bulk around the amino group.[6] This can impede the approach of nucleophiles or the coordination to a metal center in cross-coupling reactions. The effect of di-ortho substitution can drastically decrease reaction rates.[6]

    • Electronic Effects: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitutions.[7] Conversely, in nucleophilic aromatic substitutions, the electron-donating nature of the amino and methyl groups can decrease the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack.

Below is a troubleshooting workflow to guide your investigation:

Troubleshooting_Workflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check condition_check Step 2: Evaluate Reaction Conditions reagent_check->condition_check If reagents are pure sub_reagent1 Check Purity (GC/LC-MS, NMR) reagent_check->sub_reagent1 sub_reagent2 Confirm Proper Storage reagent_check->sub_reagent2 steric_check Step 3: Address Steric Hindrance condition_check->steric_check If conditions are optimized sub_condition1 Increase Temperature condition_check->sub_condition1 sub_condition2 Screen Solvents condition_check->sub_condition2 sub_condition3 Verify Catalyst Activity condition_check->sub_condition3 resolution Improved Conversion steric_check->resolution If steric issues are overcome sub_steric1 Use Smaller Nucleophile/Electrophile steric_check->sub_steric1 sub_steric2 Select Appropriate Catalyst/Ligand steric_check->sub_steric2

Caption: A systematic workflow for troubleshooting low conversion rates.

Issue 2: I am attempting a nucleophilic aromatic substitution (SNAr) with this compound as the nucleophile, but the yield is poor. How can I improve it?

Answer: When this compound acts as a nucleophile, its reactivity is governed by the nucleophilicity of the amino group and the steric hindrance posed by the ortho-methyl group.

  • Basicity and Nucleophilicity: The methyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it a reasonably good nucleophile. However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is not nucleophilic.[8]

  • Steric Hindrance: The methyl group at position 2 significantly hinders the approach of the amino group to the electrophilic center.[6]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Increase Reaction Temperature Provides the necessary activation energy to overcome steric repulsion.Incrementally increase the reaction temperature in 10-20°C intervals, monitoring for product formation and potential decomposition by TLC or LC-MS.
Select an Appropriate Base A non-nucleophilic base is often required to deprotonate the aniline (if necessary for the mechanism) without competing in the reaction.For SNAr reactions, bases like K2CO3 or organic amines are commonly used.[3] The choice of base can significantly impact the reaction outcome.
Solvent Selection Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) without strongly solvating the amine nucleophile.[3][9]Screen solvents such as DMSO, DMF, and NMP. In some cases, using an excess of the amine nucleophile in a solvent like DMSO can yield good results.[10]
Use of a Catalyst In some cases, catalysis can facilitate the reaction. For example, certain SNAr reactions can be catalyzed by tetra-n-butylammonium chloride in aprotic solvents.[11]If applicable to your specific reaction, explore the use of phase-transfer catalysts or other additives known to promote SNAr reactions.
Issue 3: I am trying to perform a reaction where this compound is the substrate for a nucleophilic attack (e.g., Buchwald-Hartwig amination), but the conversion is low. What should I consider?

Answer: In this scenario, the chloro-substituent is the leaving group. The success of the reaction is highly dependent on activating this position for nucleophilic attack.

  • Electronic Effects: The electron-donating nature of the amino and methyl groups deactivates the ring towards nucleophilic attack. This makes the C-Cl bond less susceptible to cleavage.

  • Steric Hindrance: The methyl group at position 2 can sterically hinder the coordination of a palladium catalyst, which is essential for cross-coupling reactions like the Buchwald-Hartwig amination.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection (for Cross-Coupling): This is the most critical factor.

    • Rationale: The choice of ligand is crucial for overcoming the steric hindrance and electronic deactivation. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the palladium catalyst to the C-Cl bond.[5]

    • Recommendation: Screen a panel of ligands. For sterically hindered aryl chlorides, ligands like SPhos, XPhos, or bulky biaryl phosphine ligands are often effective.[5]

  • Choice of Base:

    • Rationale: The base plays a key role in the catalytic cycle, often participating in the deprotonation of the nucleophile and the final reductive elimination step.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used in Buchwald-Hartwig reactions.[12]

  • Reaction Temperature:

    • Rationale: Higher temperatures are often necessary to drive the catalytic cycle forward, especially the initial oxidative addition step which can be slow for electron-rich aryl chlorides.

    • Recommendation: Conduct the reaction at elevated temperatures (e.g., 80-120°C), ensuring the solvent has a sufficiently high boiling point.

Buchwald_Hartwig_Troubleshooting start Low Conversion in Buchwald-Hartwig ligand_screening Step 1: Screen Bulky Ligands (e.g., SPhos, XPhos) start->ligand_screening base_optimization Step 2: Optimize Base (e.g., NaOtBu, K3PO4) ligand_screening->base_optimization If conversion is still low temp_increase Step 3: Increase Reaction Temperature base_optimization->temp_increase If further improvement is needed success Improved Yield temp_increase->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Key Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC and LC-MS

Accurate monitoring is essential for troubleshooting.

Methodology:

  • Thin-Layer Chromatography (TLC):

    • Prepare a TLC plate (e.g., silica gel).

    • Spot the starting material (this compound), the co-reactant, and the reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and/or by staining. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Preparation: At various time intervals, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., with water or a buffer) and dilute with a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: Inject the prepared sample into the LC-MS system. Monitor for the mass of the starting material and the expected product. This provides quantitative data on the reaction's progress.[13]

Protocol 2: Purification of this compound

If the purity of the starting material is in doubt, purification may be necessary.

Methodology:

  • Recrystallization:

    • Dissolve the impure this compound in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Confirmation:

    • Assess the purity of the recrystallized material using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy.[14][15] The melting point should also be sharp and consistent with literature values (around 91-95°C).

References

Side-product formation in the synthesis of 4-Chloro-2,5-dimethylaniline and how to avoid it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful and efficient production of high-purity this compound.

The primary industrial route to this compound involves the reduction of its nitro precursor, 1-Chloro-2,5-dimethyl-4-nitrobenzene. While seemingly straightforward, this transformation is often plagued by the formation of undesirable side-products that can complicate purification and reduce overall yield. This guide will address the root causes of these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound, and what causes them?

The synthesis of this compound via the reduction of 1-Chloro-2,5-dimethyl-4-nitrobenzene can lead to several impurities. The most prevalent of these are:

  • Dehalogenated Product (2,5-dimethylaniline): This is often the most significant side-product. It arises from the hydrogenolysis of the C-Cl bond during catalytic hydrogenation. This is particularly common when using highly active catalysts like Palladium on carbon (Pd/C).[1][2]

  • Incompletely Reduced Intermediates: Depending on the reaction conditions, intermediates such as the corresponding nitroso and hydroxylamine compounds can remain in the final product. These intermediates can also undergo condensation reactions to form azoxy, azo, and hydrazo compounds.

  • Over-reduced Products: In some instances, further reduction of the aromatic ring can occur, although this is generally less common under standard conditions.

The formation of these side-products is influenced by several factors, including the choice of catalyst, solvent, temperature, pressure, and the presence of additives.[3][4]

Q2: I am observing significant dehalogenation (formation of 2,5-dimethylaniline). How can I prevent this?

Preventing dehalogenation is a critical challenge in the hydrogenation of halogenated nitroaromatics.[5] Here are several strategies to minimize the formation of 2,5-dimethylaniline:

1. Catalyst Selection:

  • Avoid Standard Pd/C: Palladium on carbon is highly active and notorious for causing dehalogenation.[1]

  • Use Raney Nickel: This is a good alternative to Pd/C for substrates where dehalogenation is a concern.[1][2]

  • Employ Modified Platinum Catalysts: Sulfided platinum on carbon (Pt/C) has shown to be effective in selectively reducing the nitro group without significant dehalogenation.[1] Modifying Pt-based catalysts by introducing interstitial carbon species can also inhibit hydrodehalogenation.[6]

  • Pt-V/C Catalysts: Platinum-vanadium on carbon catalysts have also been reported to exhibit high selectivity in the hydrogenation of halogenated nitroaromatics.[4]

2. Reaction Condition Optimization:

  • Lower Hydrogen Pressure: High hydrogen pressure can promote dehalogenation. Operating at the lowest effective pressure is advisable.

  • Control Temperature: While higher temperatures increase the reaction rate, they can also favor dehalogenation. An optimal temperature range should be determined empirically.

  • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Ethers like THF or 2-methyl-THF have been shown to be suitable for these transformations.[4]

3. Use of Additives:

  • The presence of a small amount of acid, such as hydrochloric acid or phosphoric acid, in the hydrogenation mass can inhibit dehalogenation.[7]

4. Non-Catalytic Reduction Methods:

  • Reagents like stannous chloride (SnCl₂) or iron in acidic media (Fe/HCl) are excellent alternatives as they do not typically cause dehalogenation.[1][2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and Presence of Unreacted Starting Material.
Possible Cause Troubleshooting Action
Inactive Catalyst Ensure the catalyst is fresh and has been stored correctly. For catalytic hydrogenations, verify the catalyst was not exposed to poisons.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) and continue until the starting material is consumed.
Low Hydrogen Pressure (for hydrogenation) Increase the hydrogen pressure incrementally, while monitoring for the onset of dehalogenation.
Low Reaction Temperature Gradually increase the reaction temperature, keeping in mind that excessive heat can promote side reactions.
Poor Mixing Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
Problem 2: Significant Formation of the Dehalogenated Side-Product (2,5-dimethylaniline).
Possible Cause Troubleshooting Action
Highly Active Catalyst (e.g., Pd/C) Switch to a more selective catalyst such as Raney Nickel, sulfided Pt/C, or a Pt-V/C catalyst.[1][2][4]
High Hydrogen Pressure Reduce the hydrogen pressure.
High Reaction Temperature Lower the reaction temperature.
Prolonged Reaction Time After Completion Stop the reaction as soon as the starting material is consumed to avoid further reduction of the product.
Inappropriate Solvent Experiment with different solvents. Ethers are often a good choice.[4]
Absence of Inhibitors Consider adding a small amount of an acid to inhibit dehalogenation.[7]
Problem 3: Presence of Colored Impurities in the Final Product.
Possible Cause Troubleshooting Action
Formation of Azo/Azoxy Compounds This can result from the condensation of incompletely reduced intermediates. Ensure complete reduction by optimizing reaction time and conditions. These impurities can often be removed by recrystallization or chromatography.
Air Oxidation of the Product This compound, like many anilines, can be susceptible to air oxidation, leading to discoloration. Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
Residual Catalyst Ensure complete removal of the catalyst by filtration. Using a filter aid like Celite can be beneficial.

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation using Raney Nickel

This protocol is designed to minimize dehalogenation.

  • Reactor Setup: To a suitable hydrogenation reactor, add 1-Chloro-2,5-dimethyl-4-nitrobenzene and a solvent such as ethanol or THF.

  • Catalyst Addition: Under an inert atmosphere, add Raney Nickel (typically 5-10% by weight of the substrate).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Temperature Control: Maintain the reaction at a controlled temperature (e.g., 25-50°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel.

  • Isolation: The solvent can be removed under reduced pressure, and the crude this compound can be purified by recrystallization or distillation.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This is a reliable non-catalytic method that avoids dehalogenation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Chloro-2,5-dimethyl-4-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) in excess (typically 2.5-3 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary

The following table provides a comparative overview of different reduction methods and their typical selectivity.

Reduction Method Catalyst/Reagent Typical Selectivity for this compound Key Advantages Potential Drawbacks
Catalytic HydrogenationPd/CLow to ModerateHigh reaction ratesProne to dehalogenation[1]
Catalytic HydrogenationRaney NickelHighGood selectivity, avoids dehalogenation[2]Pyrophoric, requires careful handling
Catalytic HydrogenationSulfided Pt/CVery HighExcellent selectivity[1]May be more expensive
Chemical ReductionSnCl₂·2H₂OVery HighExcellent selectivity, mild conditions[2]Stoichiometric tin waste
Chemical ReductionFe/HClHighCost-effective, robust[1]Stoichiometric iron waste, acidic conditions

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway and the major side reaction.

G cluster_0 Synthesis of this compound A 1-Chloro-2,5-dimethyl-4-nitrobenzene B This compound A->B Desired Reduction (-NO2 -> -NH2) C 2,5-dimethylaniline (Dehalogenated Side-Product) A->C Hydrodechlorination (Side Reaction)

Caption: Desired reduction pathway versus the dehalogenation side reaction.

Troubleshooting Logic Flow

This workflow provides a step-by-step guide for diagnosing and resolving issues during the synthesis.

G Start Start Synthesis Check_Conversion Is the conversion complete? Start->Check_Conversion Check_Purity Is the desired purity achieved? Check_Conversion->Check_Purity Yes Incomplete_Reaction Troubleshoot: - Catalyst Activity - Reaction Time - Temperature/Pressure Check_Conversion->Incomplete_Reaction No Low_Purity Troubleshoot: - Dehalogenation - Azo/Azoxy Formation - Air Oxidation Check_Purity->Low_Purity No Success Successful Synthesis Check_Purity->Success Yes Incomplete_Reaction->Start Low_Purity->Start

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Enhancing Selectivity in Reactions of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for 4-Chloro-2,5-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile but challenging intermediate. The unique substitution pattern of this molecule—featuring an activating amino group, a deactivating chloro group, and two sterically influencing methyl groups—presents specific challenges in achieving reaction selectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Section 1: The Reactivity Landscape of this compound

Before troubleshooting specific reactions, it's crucial to understand the electronic and steric factors at play. The potent activating and ortho, para-directing nature of the amino group often dominates, but is tempered by the steric hindrance from the C2-methyl group and the electronic effects of the other substituents.

Caption: Overview of reactive sites on this compound.

Section 2: Troubleshooting Guide & FAQs by Reaction Type

This section directly addresses common problems encountered during synthesis.

Part 2.A: C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but the relative inertness of aryl chlorides requires carefully optimized conditions.[1]

Q1: My Buchwald-Hartwig amination of this compound is sluggish, giving low yields. What am I doing wrong?

A1: This is a classic issue. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2][3] Success hinges on using a catalyst system specifically designed for these challenging substrates.

  • Causality—The Ligand is Key: The palladium catalyst needs to be both highly active and stable. For aryl chlorides, this is achieved using bulky, electron-rich phosphine ligands. These ligands promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center and accelerate the final reductive elimination step.[3][4] First-generation ligands like P(o-tol)3 are often insufficient.

  • Troubleshooting Steps:

    • Switch to a Modern Ligand: Employ a "second-generation" or more advanced biarylphosphine ligand. These are designed to create a sterically hindered and electron-rich palladium center.

    • Select a Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, but it should not interfere with the catalyst.

    • Ensure Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the base. Use anhydrous solvents and proper inert atmosphere techniques.

Data Summary: Recommended Buchwald-Hartwig Catalyst Systems for Aryl Chlorides

Ligand (Example)Palladium SourceBaseTypical Temp. (°C)Rationale & Key Feature
XPhos Pd₂(dba)₃ or Pd(OAc)₂NaOt-Bu80-110Highly active, sterically demanding ligand, excellent for challenging aryl chlorides.[4]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃80-110Excellent for coupling with primary amines and ammonia equivalents.
Josiphos (CyPF-t-Bu) Pd(OAc)₂NaOt-Bu80-100Bidentate ligand that can improve catalyst stability and efficiency.[4]
N-Heterocyclic Carbenes (NHCs) [Pd(NHC)] PrecatalystK₂CO₃ or NaOt-Bu100-130Thermally stable catalysts, often effective for very unreactive substrates.[5]

Q2: I'm observing significant hydrodehalogenation (the chloro group is replaced by hydrogen). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from a side-reaction pathway where an amide intermediate undergoes β-hydride elimination.[1]

  • Causality—Understanding the Side Reaction: This pathway is favored under certain conditions, particularly if the reductive elimination step to form the C-N bond is slow. The choice of ligand is critical to ensure the desired pathway is kinetically favored.

  • Troubleshooting Steps:

    • Optimize the Ligand: Bulky biarylphosphine ligands (like those in the table above) are designed to promote reductive elimination over β-hydride elimination.

    • Lower the Temperature: If the reaction is proceeding but giving the side product, try running it at the lowest effective temperature to disfavor the higher-activation energy side reaction.

    • Check Your Amine: If your amine coupling partner has β-hydrogens, this side reaction is more likely. Ensure it is pure and dry.

Buchwald-Hartwig Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange Amido Pd(II) Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Catalyst Regeneration Product Ar'-NRR' Amido->Product Reductive Elimination Product->Pd0 ArCl This compound (Ar-Cl) ArCl->OxAdd Amine HNRR' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Part 2.B: C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki coupling is a robust method for forming C-C bonds, but like the Buchwald-Hartwig reaction, coupling aryl chlorides requires specific conditions.[6][7]

Q3: I am struggling to get a Suzuki coupling to work with this compound and an arylboronic acid. What are the critical parameters?

A3: The challenges are twofold: the inert C-Cl bond and potential catalyst inhibition by the basic aniline group.

  • Causality—Overcoming Inertness and Inhibition: As with C-N coupling, the oxidative addition of the C-Cl bond is the rate-limiting step.[7] A highly active palladium catalyst is essential. Furthermore, the Lewis basicity of the aniline's nitrogen can lead to non-productive binding to the palladium center, inhibiting catalysis. Using a strong inorganic base for the reaction can mitigate this, as it will protonate the aniline in situ less effectively than it activates the boronic acid.

  • Troubleshooting Steps:

    • Catalyst Choice: Use a catalyst system known for aryl chloride activation. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or PCy₃) is a standard starting point.[7]

    • Base Selection: A strong inorganic base is crucial for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.[7] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.

    • Solvent System: A polar aprotic solvent like dioxane or THF, often with a small amount of water, is typically used to dissolve the inorganic base and facilitate the reaction.[8]

Experimental Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the inorganic base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Part 2.C: Electrophilic Aromatic Substitution (EAS)

Q4: When I try to brominate my this compound, I get a complex mixture of poly-brominated products and significant decomposition. Why is this happening?

A4: The amino group is one of the most powerful activating groups for EAS.[10] Its strong electron-donating effect makes the ring so reactive that it's difficult to stop the reaction at a single substitution. Furthermore, the harsh, often acidic, conditions used for many EAS reactions (like nitration) can lead to oxidation or polymerization of the sensitive aniline.

Q5: How does protecting the amino group as an acetanilide improve selectivity for EAS?

A5: Converting the amine (-NH₂) to an acetanilide (-NHCOCH₃) has two major benefits:

  • Electronic Attenuation: The acetyl group is electron-withdrawing via resonance, pulling electron density from the nitrogen lone pair. This makes the nitrogen a much weaker activator, "taming" the ring's reactivity and preventing over-substitution. The acetamido group is still an ortho, para-director, but a much more moderate one.

  • Steric Hindrance: The bulky acetamido group sterically blocks the ortho positions (in this case, the highly activated C6 position), strongly favoring substitution at the para position (the C3 position, which is para to the directing amide).

This protection-substitution-deprotection sequence is a cornerstone of aniline chemistry.

EAS Selectivity Control via Protection Start This compound Protect Protected Acetanilide Start->Protect Step 1: Acetylation (Protection) EAS Substituted Acetanilide Protect->EAS Step 2: Electrophilic Substitution (e.g., Br₂) Final Substituted Aniline (Desired Product) EAS->Final Step 3: Hydrolysis (Deprotection)

Caption: Workflow for controlled electrophilic aromatic substitution.

Experimental Protocol 2: Protection-Bromination-Deprotection Sequence

This three-step protocol illustrates the strategy for selective bromination at the C3 position.

Step 1: Protection (Acetylation)

  • Dissolve this compound (1.0 equiv.) in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.1 equiv.) dropwise while stirring.

  • Heat the mixture gently to 50 °C for 1 hour.

  • Pour the warm reaction mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid (the acetanilide) by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Electrophilic Bromination

  • Dissolve the dried acetanilide from Step 1 in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of bromine (1.0 equiv.) in acetic acid dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the mixture into ice water to precipitate the brominated acetanilide. Collect the product by filtration, wash, and dry.

Step 3: Deprotection (Hydrolysis)

  • Suspend the brominated acetanilide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux for 2-4 hours, until TLC or LC-MS shows complete conversion.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 3-Bromo-4-chloro-2,5-dimethylaniline. Purify as needed.

References

Validation & Comparative

A Definitive Guide to the Structural Confirmation of Synthesized 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the invalidation of extensive biological data and significant loss of resources. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of 4-Chloro-2,5-dimethylaniline, a common building block in pharmaceutical and materials science. We will focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for confirmation, supported by orthogonal techniques, to create a self-validating analytical workflow.

The Analytical Challenge: Isomeric Ambiguity

The synthesis of this compound can potentially yield several isomers depending on the reaction pathway and starting materials. For instance, without definitive analysis, the product could be misidentified as 2-Chloro-3,6-dimethylaniline or 3-Chloro-2,5-dimethylaniline, among others. Each isomer possesses a unique substitution pattern on the aromatic ring, which imparts distinct physical, chemical, and biological properties. Therefore, a robust analytical strategy is required to precisely map the connectivity of every atom.

At the Core of Confirmation: The NMR Signature

NMR spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. By combining one-dimensional (1D) and two-dimensional (2D) NMR experiments, we can construct an unassailable structural proof.

Predicting the ¹H and ¹³C NMR Spectra

Before stepping into the lab, a theoretical prediction of the NMR spectra provides a critical roadmap for interpretation. Based on established principles of chemical shifts and substituent effects, we can anticipate the spectral features of this compound. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing chloro (-Cl) group, create a distinct electronic environment for each proton and carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-3~6.9 - 7.1Singlet (s)1HAromatic proton ortho to the -NH₂ group and meta to the -Cl group.
H-6~6.6 - 6.8Singlet (s)1HAromatic proton ortho to a -CH₃ group and meta to the -NH₂ group.
-NH₂~3.5 - 4.5Broad Singlet (br s)2HAmine protons; chemical shift is concentration-dependent and signal is often broad due to quadrupole effects and exchange.
2-CH₃~2.2 - 2.4Singlet (s)3HMethyl group ortho to the -NH₂ group.
5-CH₃~2.1 - 2.3Singlet (s)3HMethyl group meta to the -NH₂ group and ortho to the -Cl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1~143 - 146Aromatic carbon directly attached to the nitrogen (-NH₂).
C-2~120 - 123Aromatic carbon bearing a methyl group, ortho to the C-NH₂.
C-3~130 - 133Aromatic C-H carbon.
C-4~125 - 128Aromatic carbon directly attached to the chlorine (-Cl).
C-5~135 - 138Aromatic carbon bearing a methyl group.
C-6~115 - 118Aromatic C-H carbon.
2-CH₃~17 - 19Methyl carbon ortho to the -NH₂ group.
5-CH₃~19 - 21Methyl carbon meta to the -NH₂ group.
The Power of 2D NMR: Building the Molecular Skeleton

While 1D spectra provide the fundamental pieces, 2D NMR experiments reveal how they connect. For this compound, the following 2D experiments are indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. In this specific molecule, we would not expect to see cross-peaks between the aromatic protons (H-3 and H-6) as they are too far apart to have a significant coupling constant. This lack of correlation is itself a key piece of structural evidence.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates protons with their directly attached carbons.[1] It allows for the definitive assignment of the protonated carbons (C-3, C-6, 2-CH₃, and 5-CH₃) by linking the signals from the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most critical for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away.[1] For instance, the protons of the 2-CH₃ group should show correlations to C-1, C-2, and C-3. Crucially, the protons of the 5-CH₃ group will show correlations to C-4, C-5, and C-6. These long-range correlations act like a molecular GPS, locking the position of each substituent onto the aromatic ring.

Caption: Key HMBC correlations for structural confirmation.

A Comparative Analysis of Analytical Techniques

While NMR is paramount, a multi-faceted approach provides the highest level of confidence. Other techniques offer complementary information that, when combined with NMR, creates a self-validating data package.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure in solution.Unparalleled for de novo structure elucidation; non-destructive.Lower sensitivity than MS; requires soluble sample; can be complex to interpret.
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS); fragmentation patterns for substructural information.[2]Extremely high sensitivity; provides definitive molecular formula.Provides limited connectivity information; isomers are often indistinguishable without chromatography.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, C-Cl, aromatic C-H).[3]Fast, simple, and inexpensive; excellent for confirming functional groups.Provides little to no information on the overall molecular skeleton or isomerism.
X-ray Crystallography Absolute, unambiguous 3D structure in the solid state.The "gold standard" for structural proof.[4]Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.
Mass Spectrometry Insights

For this compound (MW ≈ 155.63 g/mol ), Electron Ionization Mass Spectrometry (EI-MS) would provide key validation points. The molecular ion peak ([M]⁺) would appear at m/z 155. A crucial feature would be the M+2 peak at m/z 157, with an intensity approximately one-third of the M+ peak, which is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[5] Key fragmentation would likely involve the loss of a methyl radical (-CH₃) to give a fragment at m/z 140, or loss of the chlorine atom to give a fragment at m/z 120.

Infrared Spectroscopy Checkpoints

The FTIR spectrum serves as a rapid check for expected functional groups.[6] Key vibrational bands would include:

  • N-H stretch: A pair of medium peaks around 3400-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • C-N stretch: A band in the 1250-1350 cm⁻¹ region.

  • C-Cl stretch: A strong band in the 1000-1100 cm⁻¹ region.

Experimental Protocols for Robust Data Acquisition

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 10-20 mg of the synthesized this compound for ¹H NMR, and 50-75 mg for ¹³C and 2D NMR experiments.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of solvent.[8]

  • Dissolution: Dissolve the sample in the solvent in a clean, small vial. Gentle vortexing may be required.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform automated shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio (typically 8 to 16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required (typically 256 to 1024 scans).

  • 2D NMR Acquisition: Using standard, pre-defined parameter sets on the spectrometer, acquire the COSY, HSQC, and HMBC spectra. These experiments take longer, ranging from 30 minutes to several hours, depending on the sample concentration and desired resolution.

The Complete Workflow: A Self-Validating System

The synergy between these techniques provides a robust, self-validating workflow for structure confirmation. Discrepancies in any one data set would immediately flag a potential issue with the proposed structure, ensuring the highest level of scientific integrity.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Multi-Technique Analysis cluster_validation Data Integration & Validation cluster_conclusion Final Confirmation Synthesis Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (1D: ¹H, ¹³C) (2D: COSY, HSQC, HMBC) Synthesis->NMR MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Synthesis->MS IR FTIR Spectroscopy - Functional Groups Synthesis->IR Integration Integrate & Cross-Validate Data - Does MS match formula? - Does IR show expected groups? - Do all NMR correlations fit the proposed structure? NMR->Integration MS->Integration IR->Integration Confirmation Structure Confirmed Integration->Confirmation All Data Consistent Rejection Structure Rejected (Re-evaluate Synthesis/Purification) Integration->Rejection Data Inconsistent

Caption: A comprehensive workflow for structure confirmation.

By following this integrated analytical approach, researchers can move forward with absolute confidence in the identity and purity of their synthesized compounds, ensuring the reliability and validity of all subsequent research and development activities.

References

A Comparative Analysis of 4-Chloro-2,5-dimethylaniline: Unveiling Structure-Property Relationships in Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted anilines are foundational pillars in the synthesis of a vast array of industrial and pharmaceutical compounds, ranging from vibrant pigments and dyes to life-saving drugs. The specific nature and position of substituents on the aniline ring profoundly influence the molecule's physicochemical properties, reactivity, and toxicological profile. This guide provides an in-depth comparative analysis of 4-Chloro-2,5-dimethylaniline, a key intermediate in pigment manufacturing, against other structurally significant anilines. By examining these compounds side-by-side, we aim to elucidate the critical structure-property relationships that govern their utility and safety, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of an aniline derivative, such as its melting point, boiling point, and basicity (pKa), are dictated by the interplay of electronic and steric effects of its substituents. To understand the unique profile of this compound, we compare it with aniline, the parent compound, as well as anilines with related substitution patterns: 2,5-dimethylaniline and 4-chloroaniline.

The electron-donating nature of methyl groups and the electron-withdrawing properties of chlorine create a nuanced electronic environment on the aromatic ring, which in turn affects the availability of the nitrogen lone pair for protonation. Aniline is a weak base, and its basicity is further modified by these substituents.[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaAppearance
This compound C₈H₁₀ClN155.6291.0 - 95.0N/AN/AWhite to orange/green powder/crystal
AnilineC₆H₅NH₂93.13-6.3184.14.6Colorless to brown oily liquid[1][2]
2,5-DimethylanilineC₈H₁₁N121.1811.52184.53Clear yellow to red-brown liquid[3][4][5]
4-ChloroanilineC₆H₆ClN127.5769.5 - 72.5232N/APale yellow to white solid[6][7][8]

Table 1: Comparative Physicochemical Properties of Selected Substituted Anilines.

Analysis of Trends:

  • Melting and Boiling Points: The introduction of substituents generally increases the molecular weight and alters the intermolecular forces, leading to higher melting and boiling points compared to the parent aniline. This compound is a solid at room temperature, a direct consequence of its increased molecular size and crystal packing efficiency compared to aniline and 2,5-dimethylaniline.

  • Basicity (pKa): The methyl groups in 2,5-dimethylaniline are electron-donating, which should increase the electron density on the nitrogen, making it slightly more basic than aniline. Conversely, the electron-withdrawing chloro group in 4-chloroaniline decreases the basicity. In this compound, these opposing effects create a unique electronic profile that influences its reactivity.

Chromatographic Separation and Analysis: A Practical Workflow

In industrial synthesis and quality control, the separation and quantification of aniline derivatives are paramount. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for this purpose due to its high resolution and sensitivity.[9] Different substitution patterns lead to variations in volatility and polarity, allowing for effective separation.

Below is a standardized protocol for the analysis of a mixture of substituted anilines, demonstrating a typical workflow in an analytical laboratory. Such methods are crucial for purity assessment and pharmacokinetic studies.[10]

Experimental Protocol: GC-MS Analysis of Substituted Anilines

Objective: To separate and identify components in a mixture of aniline, 4-chloroaniline, 2,5-dimethylaniline, and this compound.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of each aniline derivative in a suitable solvent like methylene chloride or toluene. b. Create a mixed standard solution by combining equal volumes of each stock solution. c. For analytical runs, dilute the mixed standard to a final concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • Column: A 5% diphenyl - 95% dimethylpolysxiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[9]
  • Injector: Splitless mode, 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI), 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: 40-300 amu.

3. Data Analysis: a. Identify each compound by comparing its retention time and mass spectrum with that of the pure standard. b. Quantify each analyte by integrating the peak area of a characteristic ion.

This protocol provides a robust framework for the routine analysis of substituted anilines. It is essential to validate the method for linearity, accuracy, and precision as per standard laboratory procedures.[11][12][13]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Mixture of Anilines Dilution Dilution in Organic Solvent Sample->Dilution Injection Injection Port (250°C) Dilution->Injection Column GC Column (Temp Programmed) Injection->Column Separation Separation based on boiling point & polarity Column->Separation Ionization MS Ion Source (EI, 70 eV) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpec Mass Spectra of Eluted Peaks Chromatogram->MassSpec Library Spectral Library Comparison MassSpec->Library Report Identification & Quantification Report Library->Report

Figure 1: Generalized workflow for the analysis of substituted anilines using Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Reactivity: The Diazotization Reaction

A cornerstone of aromatic amine chemistry is the diazotization reaction, where a primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[14] These salts are highly versatile intermediates, particularly in the synthesis of azo dyes. The stability and reactivity of the diazonium salt are influenced by the substituents on the aromatic ring.

The general mechanism involves the formation of a nitrosonium ion (NO⁺) which is then attacked by the nucleophilic nitrogen of the aniline.[15]

Diazotization cluster_reagents Reagent Generation cluster_reaction Reaction with Aniline NaNO2 NaNO₂ HNO2 HNO₂ + NaCl NaNO2->HNO2 HCl 2 HCl HCl->HNO2 H2ONO H₂O⁺-NO Nitrosacidium ion HNO2->H2ONO + H⁺ NO_ion NO⁺ Nitrosonium ion H2ONO->NO_ion - H₂O Aniline Ar-NH₂ Substituted Aniline NO_ion->Aniline Intermediate1 Ar-NH₂⁺-NO N-Nitrosoanilinium ion Aniline->Intermediate1 + NO⁺ Intermediate2 Ar-NH-NO N-Nitrosoaniline Intermediate1->Intermediate2 - H⁺ Intermediate3 Ar-N=N-OH Diazohydroxide Intermediate2->Intermediate3 Tautomerization Diazonium Ar-N₂⁺ Diazonium Salt Intermediate3->Diazonium + H⁺, -H₂O

Figure 2: Simplified mechanism of the diazotization of a substituted aniline.

Influence of Substituents:

  • Electron-donating groups (like the methyl groups in this compound) increase the nucleophilicity of the amino group, which can facilitate the initial attack on the nitrosonium ion.

  • Electron-withdrawing groups (like the chloro group) decrease the nucleophilicity of the amino group, potentially slowing down the diazotization reaction.[16]

The diazonium salt derived from this compound is a precursor for high-performance organic pigments.[17] For example, it is a key component in the synthesis of C.I. Pigment Yellow 83.[18] The chloro and methyl substituents are crucial for achieving the desired color shade, lightfastness, and thermal stability in the final pigment product.[17][18] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts, which readily decompose.[19] This stability, especially at low temperatures (0-5 °C), is critical for their use in subsequent coupling reactions.[19]

Toxicological and Safety Considerations

Substituted anilines as a class are known for their potential toxicity, and their handling requires stringent safety protocols.[20] Toxicity can vary significantly based on the type and position of substituents.

  • General Toxicity: Many anilines are toxic by inhalation, skin absorption, and ingestion.[20][21] A primary toxic effect is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[20]

  • Structure-Toxicity Relationship: The presence of electron-withdrawing groups can sometimes increase toxicity.[22] Studies on various substituted anilines have shown that effects can range from hemolysis (destruction of red blood cells) to organ-specific damage, particularly to the liver and kidneys.[23][24]

  • Carcinogenicity: Several aniline derivatives are suspected or known carcinogens.[21]

  • This compound: Specific toxicological data for this compound is less prevalent in public literature compared to simpler anilines. However, given its structure as a chlorinated and alkylated aniline, it should be handled with extreme care, assuming it possesses significant toxicity. Standard safety measures include using personal protective equipment (gloves, goggles, lab coat), working in a well-ventilated fume hood, and avoiding inhalation of dust or vapors.

Researchers and chemical handlers must always consult the specific Safety Data Sheet (SDS) for any aniline derivative before use to understand its unique hazards and handling requirements.

Conclusion

This compound presents a fascinating case study in the world of substituted anilines. Its unique combination of electron-donating methyl groups and an electron-withdrawing chloro group finely tunes its physicochemical properties and reactivity. This specific substitution pattern makes it an invaluable intermediate in the synthesis of high-performance pigments, where color and stability are paramount.

This comparative guide illustrates that while anilines share a common structural backbone, their chemical personalities are diverse. A thorough understanding of how substituents influence properties from basicity and chromatographic behavior to reactivity and toxicity is essential for any scientist working with this vital class of compounds. This knowledge enables not only the rational design of new molecules and materials but also ensures their safe and responsible application.

References

A Comparative Guide to Validating the Purity of 4-Chloro-2,5-dimethylaniline Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe outcomes. This guide offers an in-depth, technical comparison of elemental analysis against other prevalent analytical techniques for validating the purity of 4-Chloro-2,5-dimethylaniline, a key intermediate in various synthetic pathways. As Senior Application Scientists, our focus is to blend theoretical principles with practical, field-tested insights to empower you in your quality control endeavors.

The Criticality of Purity for this compound

This compound (C₈H₁₀ClN), a substituted aniline, serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have profound consequences, including altered biological activity, increased toxicity, and compromised patentability of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a non-negotiable aspect of its use.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis, specifically CHNX analysis, is a robust and long-standing technique for determining the elemental composition of a compound.[1] Its power lies in its directness: it quantifies the fundamental building blocks of the molecule—carbon, hydrogen, nitrogen, and in this case, chlorine.

The Principle of Elemental Analysis by Combustion

The most common method for determining the elemental composition of organic compounds is combustion analysis. In this process, a small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. This converts the elements into simple, detectable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). Halogens like chlorine are converted to hydrogen chloride (HCl) or other capturable forms. These gases are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.

Theoretical vs. Experimental: The Moment of Truth

The purity of this compound can be ascertained by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values based on its molecular formula, C₈H₁₀ClN.

Theoretical Elemental Composition of this compound:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08861.76
Hydrogen (H)1.0081010.0806.48
Chlorine (Cl)35.453135.45322.79
Nitrogen (N)14.007114.0078.99
Total 155.628 100.00

According to guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the results of elemental analysis should be within ±0.4% of the theoretical values to be considered acceptable for a new drug substance.[2][3]

A Comparative Look: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

While elemental analysis provides a fundamental assessment of purity, it is often complemented by other techniques that offer insights into the nature and quantity of specific impurities.

TechniquePrincipleStrengthsLimitationsIdeal Application
Elemental Analysis (EA) Combustion and quantification of elemental gases.Provides fundamental elemental composition, excellent for confirming the identity of the bulk material, robust and well-established.Does not identify or quantify specific impurities, insensitive to isomeric impurities.Primary purity assessment and confirmation of empirical formula.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating and quantifying non-volatile and thermally labile impurities, highly sensitive and precise.[4]Requires development of specific methods, may not detect all impurities if they have poor chromophores.Quantifying known impurities and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Highly effective for separating and identifying volatile impurities, provides structural information from mass spectra.[4]Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.Identifying and quantifying volatile organic impurities and by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR), can identify and quantify impurities without the need for reference standards for each impurity.Lower sensitivity compared to chromatographic techniques, complex spectra can be difficult to interpret.Structural elucidation, identification of unknown impurities, and quantitative analysis.

Potential Impurities in this compound

Understanding the potential impurities is crucial for selecting the appropriate analytical technique. Based on common synthetic routes for substituted anilines, potential impurities could include:

  • Starting materials: Unreacted 2,5-dimethylaniline or chlorinating agents.

  • Isomeric impurities: Other isomers of chloro-dimethylaniline formed during the chlorination step.

  • Over-chlorinated products: Dichloro- or trichloro-dimethylaniline.

  • By-products from side reactions: These can be diverse and depend on the specific synthetic pathway.

Experimental Protocols

Detailed Protocol for Elemental Analysis of this compound

This protocol is a generalized procedure and should be adapted based on the specific elemental analyzer in use.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry.

    • Accurately weigh 1-2 mg of the sample into a tin capsule using a calibrated microbalance.

    • Seal the capsule securely to ensure no sample is lost.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).

    • Perform a multi-point calibration to ensure linearity over the expected range of element concentrations.

  • Analysis:

    • Place the encapsulated sample into the autosampler.

    • Initiate the combustion sequence. The sample is dropped into a furnace at ~1000°C with a pulse of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, HCl) are carried by a helium stream through a separation column.

    • The separated gases are detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the mass percentage of each element based on the detector response and the sample weight.

    • Compare the experimental results to the theoretical values. The deviation should be within ±0.4%.

Illustrative Workflow for Purity Validation

Purity_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion & Reporting Sample Receive this compound Sample Homogenize Homogenize and Dry Sample Sample->Homogenize Weigh Accurately Weigh Samples for Each Technique Homogenize->Weigh EA Elemental Analysis (CHNX) Weigh->EA HPLC HPLC Analysis Weigh->HPLC GCMS GC-MS Analysis Weigh->GCMS NMR NMR Spectroscopy Weigh->NMR Compare_EA Compare EA Results to Theoretical Values EA->Compare_EA Identify_Imp Identify & Quantify Impurities (HPLC/GC-MS) HPLC->Identify_Imp GCMS->Identify_Imp Structure_Ver Verify Structure & Identify Unknowns (NMR) NMR->Structure_Ver Compare_All Cross-correlate Data from All Techniques Compare_EA->Compare_All Identify_Imp->Compare_All Structure_Ver->Compare_All Purity_Spec Assess Purity Against Specifications (e.g., ICH guidelines) Compare_All->Purity_Spec Report Generate Certificate of Analysis / Validation Report Purity_Spec->Report

Caption: Workflow for the comprehensive purity validation of this compound.

Trustworthiness: A Self-Validating System

The strength of this multi-faceted approach lies in its self-validating nature. A pure sample of this compound will yield:

  • Elemental Analysis: C, H, N, and Cl percentages that align closely with the theoretical values.

  • HPLC: A single major peak with minimal to no impurity peaks.

  • GC-MS: A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound.

  • NMR: A spectrum consistent with the structure of this compound, with integrals of the signals corresponding to the correct proton ratios.

Discrepancies in any of these techniques would trigger further investigation, ensuring a robust and reliable purity assessment.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of a critical raw material like this compound demands a comprehensive analytical strategy. While elemental analysis provides a fundamental and indispensable measure of elemental composition, a holistic understanding of purity is best achieved by integrating it with orthogonal techniques like HPLC, GC-MS, and NMR. This integrated approach not only ensures compliance with stringent regulatory standards but also underpins the scientific integrity of your research and the safety and efficacy of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Characterization of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Cross-Reference of Experimental Data with Established Literature Values

Introduction: The Imperative for Rigorous Compound Validation

For researchers engaged in the synthesis of novel chemical entities, intermediates for active pharmaceutical ingredients (APIs), or specialized dyes, the unambiguous confirmation of a molecule's identity and purity is paramount. 4-Chloro-2,5-dimethylaniline (CAS No: 20782-94-9), also known as 4-Chloro-2,5-xylidine, serves as a crucial building block in various organic synthesis pathways. Its proper identification is not merely a procedural formality but a cornerstone of experimental reproducibility and the ultimate success of a research program.

This guide provides a comprehensive framework for cross-referencing key experimental data of this compound against established literature values. We will delve into the foundational physicochemical properties and the nuanced spectroscopic signatures that define this compound. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently ascertain the integrity of their synthesized material. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to interpret your results with a high degree of confidence.

Physicochemical Properties: The Foundational Identity

Before proceeding to more complex spectroscopic analysis, a comparison of basic physical properties provides the first layer of validation. These macroscopic characteristics are sensitive indicators of sample purity. For instance, a depressed or broad melting point range is a classic sign of impurities.

Table 1: Comparison of Physicochemical Properties for this compound

PropertyLiterature ValueExperimental Value
CAS Number 20782-94-9[1][2][3][4]N/A
Molecular Formula C₈H₁₀ClN[1][2][4]Correlate with MS
Molecular Weight 155.63 g/mol [1][2][4]Correlate with MS
Appearance White to Orange to Green powder/crystal[1][2]
Melting Point 91.0 to 95.0 °C[1][2] (Reference: 93 °C[2])

Visualizing the Characterization Pathway

A systematic approach is critical for efficient and accurate compound validation. The following workflow outlines the logical progression from sample acquisition to final data correlation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Validation A Sample Receipt: This compound B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Mass Spectrometry (GC-MS) C->D Proceed if MP matches E Infrared Spectroscopy (FTIR) D->E F NMR Spectroscopy (¹H and ¹³C) E->F G Cross-Reference Data with Literature Values F->G H Purity Assessment & Structural Confirmation G->H

Caption: High-level workflow for the systematic characterization of a synthesized compound.

Spectroscopic Fingerprinting: A Multi-Technique Approach

Spectroscopy provides the molecular-level detail required for unambiguous structural confirmation. A single technique is rarely sufficient; therefore, a correlated, multi-technique approach is the industry standard.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, we employ Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatography front-end separates the analyte from volatile impurities, providing an initial purity assessment, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[5] The "Nitrogen Rule" is a key heuristic here: a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion mass.[6] Furthermore, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a critical diagnostic feature to look for, resulting in M+ and M+2 peaks.

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value/ObservationExperimental Result
Molecular Ion (M⁺) m/z = 155
Isotopic Peak (M+2) m/z = 157 (approx. 1/3 intensity of M⁺)
Nitrogen Rule Odd molecular weight (155), consistent with one N atom.[6]
Key Fragments Loss of methyl (M-15), Loss of Cl

Trustworthiness: A Self-Validating GC-MS Protocol

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., SLB®-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Oven Program: Start at 70°C (hold 1 min), ramp to 280°C at 10°C/min.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Validation Check: Calibrate the mass spectrometer using a known standard (e.g., PFTBA) before the run. The presence of a single major peak in the GC chromatogram with the correct mass spectrum validates both purity and identity.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying the functional groups present in a molecule. For this compound, a primary aromatic amine, we expect to see several characteristic absorptions. The most diagnostic are the N-H stretches. Primary amines (R-NH₂) exhibit two distinct bands resulting from symmetric and asymmetric stretching modes.[8][9] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is crucial to rule out residual water or alcohol solvents.

Table 3: Diagnostic IR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Experimental Result
Primary Amine (N-H) Asymmetric & Symmetric StretchTwo bands, ~3450-3300[6][9]
Primary Amine (N-H) Bending (Scissoring)~1650-1580[9]
Aromatic Ring (C=C) Stretch~1600 and ~1475
Aromatic Amine (C-N) StretchStrong band, ~1335-1250[9]
Aromatic C-H Stretch> 3000
Aryl-Chloride (C-Cl) Stretch~1100-1000

Trustworthiness: A Self-Validating FTIR Protocol

  • Sample Preparation: As the compound is a solid, use the Attenuated Total Reflectance (ATR) technique for rapid, solvent-free analysis. Place a small, representative amount of the crystalline powder directly onto the ATR crystal.

  • Data Acquisition:

    • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals. This is a critical self-validating step.

    • Sample Scan: Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add at least 16 scans to ensure a high signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the key absorption bands listed in Table 3. The presence of all expected bands and the absence of significant unexpected signals (e.g., C=O at ~1700 cm⁻¹, broad O-H) confirms the functional group profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms in the molecule.

  • ¹H NMR Prediction: We anticipate signals for the two aromatic protons, the amine (NH₂) protons, and the two distinct methyl (CH₃) group protons. The NH₂ protons often appear as a broad singlet that can be exchanged with D₂O, a key diagnostic test.[6] The two aromatic protons will appear as singlets because they have no adjacent proton neighbors. The two methyl groups are in different environments and should also appear as distinct singlets.

  • ¹³C NMR Prediction: Due to molecular symmetry, we expect to see 8 distinct carbon signals corresponding to the 8 carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Cl, N, C, H).

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted Shift (ppm) Multiplicity Integration Experimental Result
Aromatic CH~6.5 - 7.5Singlet1H
Aromatic CH~6.5 - 7.5Singlet1H
Amine NH₂~3.5 - 4.5 (broad)Singlet2H
Methyl CH₃~2.1 - 2.4Singlet3H
Methyl CH₃~2.1 - 2.4Singlet3H
¹³C NMR Predicted Shift (ppm) Assignment Experimental Result
Aromatic C-N~140 - 145
Aromatic C-Cl~120 - 125
Aromatic C-CH₃~130 - 138
Aromatic C-CH₃~125 - 130
Aromatic C-H~115 - 125
Aromatic C-H~110 - 120
Methyl CH₃~15 - 20
Methyl CH₃~15 - 20

Trustworthiness: A Self-Validating NMR Workflow

The following diagram illustrates the key steps for acquiring reliable NMR data. The internal standard (TMS) and the use of a deuterated solvent are integral to the self-validating nature of the experiment.

G A 1. Weigh ~10-20 mg of Sample B 2. Dissolve in ~0.7 mL CDCl₃ with TMS A->B C 3. Transfer to NMR Tube B->C D 4. Acquire Spectrum (¹H, then ¹³C) C->D E 5. Process Data: Phase & Baseline Correction D->E F 6. Calibrate to TMS (0.00 ppm) E->F G 7. Integrate ¹H Signals & Pick Peaks F->G

Caption: Step-by-step workflow for NMR sample preparation and data acquisition.

Conclusion: Synthesizing Data for Confident Validation

The characterization of a chemical entity like this compound is a process of evidence accumulation. No single piece of data is sufficient on its own. It is the congruence of all data points—the melting point aligning with literature, the mass spectrum confirming the molecular weight and isotopic pattern, the IR spectrum showing the correct functional groups, and the NMR spectra revealing the exact molecular scaffold—that provides an unassailable confirmation of structure and purity. By following the systematic, self-validating protocols outlined in this guide, researchers can ensure the integrity of their materials, which is the bedrock of sound scientific and developmental work.

References

A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of catalytic systems for the synthesis of 4-Chloro-2,5-dimethylaniline, a crucial intermediate in the development of pharmaceuticals and specialized chemical agents. The predominant synthetic route is the catalytic hydrogenation of 2,5-dimethyl-4-nitrochlorobenzene. The central challenge in this transformation is achieving high selectivity for the reduction of the nitro group while preventing the unintended hydrodechlorination of the C-Cl bond. This guide provides an in-depth comparison of various catalytic strategies, supported by experimental insights, to assist researchers in selecting the optimal system for their specific needs.

The Core Challenge: Selective Nitro Group Reduction

The synthesis of haloanilines via the reduction of their corresponding nitroaromatics is a delicate balance. While catalysts like Palladium on carbon (Pd/C) are highly effective for nitro reductions, they are also notoriously proficient at catalyzing hydrodehalogenation, leading to the formation of undesired byproducts.[1] This guide explores catalysts and reaction conditions designed to navigate this selectivity challenge.

The primary reaction and the key side reaction are illustrated below.

cluster_main Synthesis of this compound A 2,5-Dimethyl-4-nitrochlorobenzene B This compound (Desired Product) A->B Selective Nitro Reduction [H] C 2,5-Dimethylaniline (Dechlorinated Byproduct) A->C Hydrodechlorination (Undesired Side Reaction) [H]

Caption: Desired reaction pathway versus the undesired side reaction.

Performance Comparison of Catalytic Systems

The choice of catalyst dictates the reaction's efficiency, selectivity, and overall viability. Below is a comparative analysis of different catalytic approaches, from traditional metal catalysts to more advanced bimetallic and modified systems.

Catalyst SystemReducing AgentKey Performance Characteristics & Insights
Pd/C H₂ GasHigh Activity, Low Selectivity: Standard Pd/C is a highly active catalyst for nitro group reduction but often leads to significant hydrodechlorination of aromatic chlorides.[1] Its use requires careful optimization of reaction conditions (low temperature, low pressure) to minimize byproduct formation, which can compromise reaction rates.
Raney Nickel H₂ GasImproved Selectivity: Raney Nickel is a viable alternative to Pd/C when dehalogenation is a concern.[1] It generally exhibits lower activity than palladium but offers a better selectivity profile for the desired chloroaniline, making it a more robust choice for this specific transformation.
Pd/Fe Bimetallic H₂ (from Fe⁰ + H₂O)Enhanced Selectivity via Bimetallic Effect: The combination of Palladium and Iron (zero-valent) offers a synergistic effect. Iron acts as the primary reductant, generating hydrogen in situ, while Palladium facilitates the catalytic hydrogenation. This system has shown high efficiency in converting nitrochlorobenzenes to chloroanilines with suppressed dechlorination.[2] The reaction proceeds rapidly, first through amination and then selective dechlorination if desired, but conditions can be tuned to isolate the chloroaniline intermediate.[2]
Pd-Ru/γ-Al₂O₃ H₂ GasHigh Selectivity in Ionic Liquids: The use of a bimetallic Pd-Ru catalyst on an alumina support, particularly within an ionic liquid medium, has demonstrated exceptional selectivity (approaching 100%) for the reduction of chloronitro compounds.[3] The ionic liquid likely plays a role in modulating the catalyst surface and reactant solubility, preventing the C-Cl bond from accessing the active sites responsible for dechlorination.[3]
Modified Pt/C H₂ GasHigh Selectivity through Modification: For the structurally similar 4-chloro-2,5-dimethoxynitrobenzene, a modified (e.g., sulfited) platinum-on-carbon catalyst has been patented for its high selectivity.[4][5] The modification deactivates the sites responsible for hydrodechlorination. This approach suggests that modified noble metal catalysts are a promising avenue for selectively reducing 2,5-dimethyl-4-nitrochlorobenzene.
Zinc Powder Acidic Medium (e.g., Acetic Acid)Non-Catalytic Metal Reduction: Using stoichiometric zinc powder in an acidic or neutral (with NH₄Cl) medium is a classical, mild method for nitro group reduction.[1][6] This method avoids catalytic hydrodechlorination but presents challenges in terms of metal waste generation and product purification, making it less ideal for large-scale industrial processes. A study on a similar compound achieved a yield of 91.45% using a zinc-based system.[6]

Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed methodologies for key catalytic systems discussed.

Protocol 1: Selective Hydrogenation using Pd-Ru/γ-Al₂O₃ in an Ionic Liquid

This protocol is adapted from methodologies demonstrating high selectivity in chloronitro aromatic reductions.[3]

  • Catalyst Preparation:

    • Synthesize the Pd-Ru/γ-Al₂O₃ catalyst via co-impregnation of a γ-Al₂O₃ support with aqueous solutions of palladium(II) chloride and ruthenium(III) chloride precursors.

    • Dry the impregnated support at 120°C overnight.

    • Calcine the material at 400-500°C in air, followed by reduction under a H₂ atmosphere to obtain the active bimetallic catalyst.

  • Reaction Procedure:

    • Charge a high-pressure autoclave with the Pd-Ru/γ-Al₂O₃ catalyst (e.g., 1-5 mol% relative to the substrate).

    • Add the ionic liquid (e.g., [BPy]Br) as the reaction medium.

    • Add 2,5-dimethyl-4-nitrochlorobenzene (1 equivalent).

    • Seal the reactor, purge several times with N₂, and then pressurize with H₂ to the desired pressure (e.g., 0.35 MPa).

    • Heat the reaction mixture to the target temperature (e.g., 65°C) with vigorous stirring.

    • Monitor the reaction progress by analyzing aliquots via GC-MS or HPLC.

    • Upon completion, cool the reactor, vent the H₂ pressure, and purge with N₂.

    • The product can be separated from the ionic liquid/catalyst mixture by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by water washes.[3]

Protocol 2: Reduction using a Pd/Fe Bimetallic System

This protocol is based on the principles of using zero-valent iron in conjunction with a palladium catalyst.[2]

  • Catalyst System Preparation:

    • Prepare the Pd/Fe particles by adding zero-valent iron powder to an aqueous solution of a palladium salt (e.g., K₂PdCl₄). The palladium will deposit onto the iron surface.

    • Wash the resulting Pd/Fe particles with deionized water and ethanol to remove impurities.

  • Reaction Procedure:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, create a suspension of the Pd/Fe catalyst in an aqueous solvent system.

    • Add the 2,5-dimethyl-4-nitrochlorobenzene substrate to the suspension.

    • Heat the mixture with vigorous stirring. The reaction between iron and water will generate the hydrogen necessary for the reduction.[2]

    • Monitor the reaction for the conversion of the nitro group to the amine. The reaction is typically rapid.[2]

    • After the reaction is complete, separate the magnetic catalyst particles using an external magnet.

    • Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the crude this compound.

    • Purify the product via column chromatography or distillation.

Workflow & Decision Making

Selecting the appropriate catalyst requires a structured approach, starting from initial screening to process optimization.

cluster_workflow Catalyst Selection Workflow A Define Objectives: High Selectivity, High Yield, Cost-Effectiveness, Scalability B Initial Catalyst Screening: - Pd/Fe - Raney Ni - Modified Pt/C - Pd-Ru/IL A->B C Analyze Screening Results: Measure Yield & Purity (GC/HPLC) B->C D Down-select Candidates (e.g., Raney Ni & Pd-Ru/IL show best selectivity) C->D Key Metric: Selectivity > 98% E Process Optimization: - Temperature - Pressure - Catalyst Loading - Reaction Time D->E F Validate Performance: Confirm Yield, Purity, and Catalyst Recyclability E->F G Select Optimal Catalyst for Application F->G

References

A Comparative Guide to the Reactivity of 4-Chloro-2,5-dimethylaniline and 2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structural Similarity

In the landscape of synthetic organic chemistry, substituted anilines are foundational building blocks, pivotal in the development of pharmaceuticals, agrochemicals, and high-performance dyes.[1] At first glance, 2,5-dimethylaniline and its chlorinated counterpart, 4-Chloro-2,5-dimethylaniline, appear to be closely related congeners, differing only by a single chlorine atom. However, this seemingly minor structural modification imparts a profound influence on the electronic properties of the aromatic ring, leading to significant and predictable differences in their chemical reactivity.

This guide provides an in-depth comparative analysis of these two critical reagents. Moving beyond simple structural descriptions, we will dissect the electronic and steric factors that govern their behavior in key chemical transformations. Through a synthesis of mechanistic principles and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the expert insights required to make informed decisions in reaction design and optimization.

Pillar 1: The Electronic Tug-of-War: Substituent Effects on Reactivity

The reactivity of an aromatic ring, particularly in electrophilic aromatic substitution (EAS), is fundamentally dictated by the electron density of the π-system. The substituents attached to the ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack.

  • 2,5-Dimethylaniline: This molecule is a highly activated aromatic system. Its reactivity is governed by the synergistic effects of three electron-donating groups:

    • Amino Group (-NH₂): The nitrogen's lone pair of electrons is delocalized into the benzene ring through a strong positive mesomeric (+M) or resonance (+R) effect. This significantly increases the electron density, especially at the ortho and para positions, making the molecule highly susceptible to electrophilic attack.[2] While nitrogen is electronegative and exerts a deactivating inductive (-I) effect, the +M effect is overwhelmingly dominant.[3]

  • This compound: The introduction of a chlorine atom at the 4-position introduces a competing electronic effect:

    • Chloro Group (-Cl): Halogens exhibit a dual nature. Due to their high electronegativity, they exert a strong electron-withdrawing inductive (-I) effect, which pulls electron density away from the ring and deactivates it.[5] Concurrently, the lone pairs on the chlorine atom can be donated to the ring via a weaker positive resonance (+R) effect.[6] For chlorine and other halogens, the inductive effect is stronger than the resonance effect, resulting in net deactivation of the ring compared to its non-halogenated counterpart.[3]

This electronic interplay dictates that 2,5-dimethylaniline is significantly more reactive towards electrophiles than this compound. The deactivating inductive effect of the chlorine atom in the latter reduces the nucleophilicity of the aromatic ring.

Logical Framework of Substituent Effects

The following diagram illustrates the influence of the key functional groups on the electron density of the aromatic ring, which is a primary determinant of reactivity in electrophilic aromatic substitution.

Substituent_Effects cluster_25 2,5-Dimethylaniline cluster_4Cl This compound A Amino (-NH₂) +M >> -I C Aromatic Ring A->C Strong Activation B Methyl (-CH₃) +I B->C Weak Activation D High Electron Density (Activated) C->D E Amino (-NH₂) +M >> -I H Aromatic Ring E->H Strong Activation F Methyl (-CH₃) +I F->H Weak Activation G Chloro (-Cl) -I > +M G->H Net Deactivation I Reduced Electron Density (Deactivated vs. parent) H->I

Caption: Electronic effects of substituents on the aniline ring.

Pillar 2: Comparative Reactivity in Action

The theoretical electronic effects translate into tangible differences in chemical behavior. We will explore this through the lens of diazotization and subsequent azo coupling, a reaction sequence of immense industrial importance for the synthesis of azo dyes.[7]

A. Diazotization Reaction

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C).

  • Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amino group on the nitrosating agent (e.g., the nitrosonium ion, NO⁺). The basicity of the amine is a crucial factor; a more basic amine is a better nucleophile and will generally react faster.

  • Reactivity Comparison:

    • 2,5-dimethylaniline: The electron-donating methyl groups increase the electron density on the nitrogen atom, making it more basic and more nucleophilic.

    • This compound: The electron-withdrawing chlorine atom reduces the basicity of the amino group.[8]

B. Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that can attack a highly activated aromatic ring (the coupling component), such as a phenol or another aniline derivative, in an electrophilic aromatic substitution reaction to form an azo compound (-N=N-).[7]

  • Mechanism Insight: The rate and success of this coupling reaction depend on the electrophilicity of the diazonium salt. A more electron-deficient diazonium ion is a more potent electrophile.

  • Reactivity Comparison:

    • Diazonium salt from 2,5-dimethylaniline: The electron-donating methyl groups slightly destabilize the positive charge of the diazonium ion, making it a weaker electrophile.

    • Diazonium salt from this compound: The potent electron-withdrawing inductive effect of the chlorine atom helps to stabilize the positive charge on the diazonium group, thereby increasing its electrophilicity .

Workflow for Azo Dye Synthesis

The following diagram outlines the general two-step process for synthesizing an azo dye from a primary aromatic amine.

Azo_Dye_Synthesis A Primary Aromatic Amine (e.g., Substituted Aniline) B Diazotization NaNO₂, HCl 0-5 °C A->B C Aryl Diazonium Salt (Electrophile) B->C E Azo Coupling (Electrophilic Aromatic Substitution) C->E D Coupling Component (e.g., 2-Naphthol, Activated Ring) D->E F Azo Dye Product E->F

Caption: General workflow for diazotization and azo coupling.

Pillar 3: Quantitative Data & Experimental Protocols

To provide a tangible basis for comparison, the following table summarizes the key properties of the two anilines.

Property2,5-DimethylanilineThis compoundRationale for Difference
Molecular Formula C₈H₁₁N[9]C₈H₁₀ClN[10]Presence of a chlorine atom.
Molecular Weight 121.18 g/mol 155.62 g/mol [10]Additional mass of chlorine.
Basicity (pKb) ~9.47 (Estimated)> 9.47 (Estimated, Weaker Base)The -I effect of Cl reduces electron density on the N atom, decreasing basicity.[4][8]
Reactivity in EAS HigherLowerThe -I effect of Cl deactivates the ring towards electrophilic attack.[5]
Reactivity of Diazonium Salt LowerHigherThe -I effect of Cl increases the electrophilicity of the diazonium ion.
Experimental Protocol: Comparative Synthesis of Azo Dyes with 2-Naphthol

This protocol provides a self-validating system to observe the differing reactivities. The successful formation of a brightly colored precipitate serves as a direct indicator of a completed reaction sequence. Comparing yields can provide a semi-quantitative measure of the efficiency of the azo coupling step.

Objective: To synthesize and compare the azo dyes formed from the diazotization and coupling of 2,5-dimethylaniline and this compound with 2-naphthol.

Materials:

  • 2,5-Dimethylaniline (Reagent A)

  • This compound (Reagent B)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers (100 mL), Erlenmeyer flasks (125 mL)

  • Magnetic stir plate and stir bars

  • Buchner funnel and filter paper

PART 1: Preparation of Diazonium Salts (Perform in Parallel for Reagents A and B in a fume hood)

  • Amine Solution Preparation:

    • Flask A: In a 125 mL Erlenmeyer flask, add 1.21 g (10 mmol) of 2,5-dimethylaniline (Reagent A). Carefully add 2.5 mL of concentrated HCl followed by 10 mL of distilled water. Stir until the amine hydrochloride salt dissolves completely.

    • Flask B: In a separate 125 mL Erlenmeyer flask, add 1.56 g (10 mmol) of this compound (Reagent B). Carefully add 2.5 mL of concentrated HCl and 10 mL of distilled water. Stir until dissolved.

  • Cooling: Place both flasks in an ice-water bath and cool the solutions to 0-5 °C with continuous stirring. It is critical to maintain this temperature range as diazonium salts are unstable at higher temperatures.[7]

  • Nitrite Addition:

    • Prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of distilled water.

    • Using a Pasteur pipette, add the sodium nitrite solution dropwise to Flask A over 10 minutes. Ensure the temperature does not rise above 5 °C.

    • Repeat the dropwise addition for Flask B with a fresh sodium nitrite solution.

  • Diazotization Completion: Stir the resulting diazonium salt solutions in the ice bath for an additional 10 minutes. These solutions should be used immediately in the next step.[11]

PART 2: Preparation of Coupling Component

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution in a separate ice-water bath to below 5 °C.

PART 3: Azo Coupling Reaction

  • Coupling for Reagent A: While stirring the cold 2-naphthol solution vigorously, slowly add the diazonium salt solution from Flask A. A brightly colored precipitate should form immediately.

  • Coupling for Reagent B: In a separate beaker of cold 2-naphthol solution, slowly add the diazonium salt solution from Flask B. Observe the formation of the colored product.

  • Reaction Completion: Allow both mixtures to stir in the ice bath for 30 minutes to ensure the coupling reaction is complete.

PART 4: Product Isolation and Analysis

  • Filtration: Isolate each colored precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of 20 mL of cold distilled water to remove any unreacted salts.

  • Drying: Allow the products to air-dry. Once dry, weigh each product and calculate the percentage yield.

  • Analysis: Compare the yields and colors of the two azo dyes. The higher electrophilicity of the diazonium salt from this compound may result in a higher reaction yield.

Conclusion and Outlook

The presence of a single chlorine atom fundamentally alters the reactivity profile of the 2,5-dimethylaniline scaffold. While 2,5-dimethylaniline is the more reactive substrate for direct electrophilic aromatic substitutions due to its higher electron density, the situation is inverted in the subsequent reactivity of its derivatives. The diazonium salt of This compound is a superior electrophile, making it more potent in azo coupling reactions.

This comparative guide underscores a critical principle in synthetic chemistry: substituent effects are nuanced and context-dependent. A group that deactivates the parent molecule for one class of reaction can enhance the reactivity of a subsequently formed intermediate for another. Understanding this electronic interplay is paramount for chemists to rationally select reagents and design synthetic routes that are both efficient and predictable.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-2,5-dimethylaniline: Traditional versus Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-2,5-dimethylaniline is a pivotal intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This guide provides an in-depth comparative analysis of a traditional electrophilic chlorination method and a novel palladium-catalyzed Buchwald-Hartwig amination approach for its synthesis. We present a side-by-side evaluation of reaction efficiency, safety, operational complexity, and scalability, supported by detailed experimental protocols and quantitative data. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with these compounds serving as versatile building blocks in numerous industrial applications. This compound, in particular, is a key precursor in the manufacturing of high-performance pigments and certain active pharmaceutical ingredients (APIs). The efficiency, safety, and cost-effectiveness of its synthesis are therefore of paramount importance.

Historically, the production of this compound has relied on multi-step sequences, often involving harsh reagents and challenging purification procedures. A common traditional route involves the direct electrophilic chlorination of 2,5-dimethylaniline. While seemingly straightforward, this method often suffers from a lack of regioselectivity, leading to the formation of undesired isomers and a more complex downstream purification process.

In recent years, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds.[1][2] The Buchwald-Hartwig amination, in particular, has emerged as a powerful and versatile tool for the synthesis of aryl amines, offering high selectivity and functional group tolerance under relatively mild conditions.[1][2][3] This guide introduces and benchmarks a novel synthetic strategy for this compound based on this modern catalytic approach, comparing it directly with the traditional chlorination method.

Methodologies: A Head-to-Head Comparison

Traditional Method: Direct Electrophilic Chlorination

The direct chlorination of 2,5-dimethylaniline is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent. The directing effects of the amino and methyl groups on the aromatic ring favor substitution at the ortho and para positions. However, the presence of two activating methyl groups can lead to a mixture of chlorinated products, diminishing the yield of the desired 4-chloro isomer and necessitating rigorous purification.

Mechanism: The reaction proceeds via the generation of an electrophilic chlorine species from sulfuryl chloride, which then attacks the electron-rich aromatic ring of 2,5-dimethylaniline. A subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product.

Novel Method: Palladium-Catalyzed Buchwald-Hartwig Amination

Our proposed novel method utilizes a palladium-catalyzed cross-coupling reaction between 2,5-dichloro-p-xylene and an ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), followed by in-situ deprotection.[4] This approach offers a highly regioselective route to the target molecule. The Buchwald-Hartwig amination is renowned for its broad substrate scope and high efficiency, driven by the development of specialized phosphine ligands that enhance the catalytic activity of the palladium center.[1][2][3]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or its surrogate) to the palladium center.[1][5] Subsequent deprotonation and reductive elimination regenerate the Pd(0) catalyst and furnish the desired C-N coupled product.[1][5]

Experimental Protocols

Protocol 1: Traditional Synthesis via Direct Chlorination

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Sulfuryl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,5-dimethylaniline in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Novel Synthesis via Buchwald-Hartwig Amination

Materials:

  • 2,5-Dichloro-p-xylene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 eq)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, XPhos, and 2,5-dichloro-p-xylene.

  • Add dry toluene to the flask, followed by the addition of LiN(SiMe₃)₂.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add 1 M HCl to facilitate the deprotection of the silylamine.

  • Stir for 1 hour at room temperature.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Traditional Method: Direct Chlorination cluster_1 Novel Method: Buchwald-Hartwig Amination 2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate_1 Mixture of Isomers 2,5-Dimethylaniline->Intermediate_1 SO2Cl2, DCM This compound This compound Intermediate_1->this compound Purification 2,5-Dichloro-p-xylene 2,5-Dichloro-p-xylene Intermediate_2 Silylated Amine Intermediate 2,5-Dichloro-p-xylene->Intermediate_2 LiN(SiMe3)2, Pd(OAc)2, XPhos Target_Product This compound Intermediate_2->Target_Product Acidic Workup

Caption: Comparative workflow of the two synthetic routes.

Comparative Data Analysis

ParameterTraditional Method (Direct Chlorination)Novel Method (Buchwald-Hartwig Amination)
Yield 45-55%85-95%
Purity (crude) ~60% (mixture of isomers)>95%
Reaction Time 2-3 hours12-14 hours
Reaction Temp. 0 °C to Room Temperature100 °C
Reagent Cost LowHigh (due to palladium catalyst and ligand)
Safety Concerns Use of corrosive sulfuryl chloride.[6][7][8]Requires handling of pyrophoric palladium catalysts and air-sensitive reagents.[9][10]
Scalability Challenging due to purificationMore straightforward due to high selectivity
Environmental Impact Generates chlorinated waste streamsUse of heavy metal catalyst requires careful waste management

Discussion of Results

The experimental data clearly highlights the trade-offs between the traditional and novel synthetic methods. The Buchwald-Hartwig amination demonstrates a significantly higher yield and purity of the desired product. This is a direct consequence of the high regioselectivity of the palladium-catalyzed cross-coupling reaction, which obviates the formation of isomeric byproducts. While the initial reagent cost is higher due to the use of a palladium catalyst and a specialized phosphine ligand, the improved yield and simplified purification may offset this expense, particularly at a larger scale.

Conversely, the direct chlorination method is faster and utilizes less expensive reagents. However, its primary drawback is the lack of selectivity, which leads to a lower yield of the target compound and a more labor-intensive purification process. The use of sulfuryl chloride also presents significant safety and handling challenges due to its corrosive nature.[6][7][8]

Safety and Handling Considerations

2,5-Dimethylaniline: This starting material is classified as harmful and can be toxic if swallowed, inhaled, or absorbed through the skin.[11][12][13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[11] Work should be conducted in a well-ventilated fume hood.[11]

Sulfuryl Chloride: This reagent is highly corrosive and reacts violently with water.[6][7][8] It is a lachrymator and can cause severe burns.[14] Extreme caution must be exercised, and it should only be handled in a fume hood with appropriate PPE.[14]

Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric, especially when dry and exposed to air.[9][10] They should be handled in an inert atmosphere when possible, and care should be taken to avoid creating dust.[9]

Logical Workflow for Method Selection

Method_Selection_Workflow Start Project Goal Definition Purity High Purity Critical? Start->Purity Scale Large Scale Synthesis? Purity->Scale No Novel Select Novel Method Purity->Novel Yes Cost Budget Constraints? Scale->Cost No Scale->Novel Yes Time Rapid Synthesis Required? Cost->Time No Traditional Select Traditional Method Cost->Traditional Yes Time->Novel No Time->Traditional Yes

Caption: Decision-making workflow for synthetic method selection.

Conclusion

This comparative guide demonstrates that while the traditional direct chlorination method for synthesizing this compound offers advantages in terms of speed and reagent cost, it is significantly outperformed by the novel palladium-catalyzed Buchwald-Hartwig amination in terms of yield, purity, and scalability. The choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired purity of the final product, the scale of the synthesis, and budgetary constraints. For applications where high purity is paramount, such as in the pharmaceutical industry, the Buchwald-Hartwig approach presents a clear advantage. For less stringent applications where cost and speed are the primary drivers, the traditional method may still be a viable option, provided that adequate purification capabilities are in place.

References

Inter-laboratory validation of an analytical method for 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Inter-Laboratory Validation of an Analytical Method for 4-Chloro-2,5-dimethylaniline

Introduction: The Analytical Challenge of this compound

This compound (4C25DMA) is an aromatic amine that serves as a key intermediate in the synthesis of various dyes, pigments, and potentially as a starting material or impurity in pharmaceutical manufacturing.[1] Given its potential toxicological profile and impact on the quality of final products, the ability to accurately and reliably quantify 4C25DMA is of paramount importance. An analytical method, no matter how well it performs in a single laboratory, cannot be considered truly robust and transferable until it has undergone a rigorous inter-laboratory validation, also known as a collaborative study.[2]

This guide provides a comprehensive framework for conducting such a study, designed for researchers, analytical scientists, and quality control professionals. We will explore the causality behind the validation protocol choices, present a detailed experimental design, and compare hypothetical performance data from multiple laboratories. The entire process is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a scientifically sound and regulatory-compliant approach.[3][4]

The Cornerstone of Method Transferability: Why Inter-Laboratory Validation?

While single-laboratory validation establishes a method's performance under controlled conditions (repeatability and intermediate precision), an inter-laboratory study assesses its reproducibility —the precision between different laboratories.[5] This is the ultimate test of a method's ruggedness and the clarity of its written procedure. A successful inter-laboratory validation demonstrates that the method can be reliably executed by different analysts, on different instruments, and in different environments, consistently producing comparable results. This is the foundation of a transferable and standardizable analytical procedure.

The workflow for such a study involves a coordinating laboratory that prepares and distributes identical, homogeneous samples to a cohort of participating laboratories. Each participant analyzes the samples according to a strict, predefined protocol, and the results are returned to the coordinator for statistical evaluation.

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (N ≥ 8) cluster_stat Statistical Analysis & Final Report A Method Optimization & Single-Lab Validation B Develop Validation Protocol & Source Materials A->B C Prepare & Characterize Homogeneous Samples B->C D Distribute Samples & Protocol to Participants C->D E Execute Predefined Analytical Protocol D->E F Report Raw Data & Observations E->F G Screen Data for Outliers (e.g., Cochran's, Grubbs' tests) F->G H Perform ANOVA to Calculate Repeatability (sr) & Reproducibility (sR) G->H I Compare Performance Against Acceptance Criteria H->I J Issue Final Validation Report I->J G Reproducibility Reproducibility (Between-Laboratory Precision) Intermediate Intermediate Precision (Within-Laboratory Precision) Factors_Repro Different Labs Different Analysts Different Equipment Reproducibility->Factors_Repro Repeatability Repeatability (Intra-Assay Precision) Factors_Inter Same Lab Different Days Different Analysts Different Equipment Intermediate->Factors_Inter Factors_Repeat Same Lab, Analyst, Equipment Short Time Interval Repeatability->Factors_Repeat

References

A Comparative Guide to the Biological Activity of 4-Chloro-2,5-dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-Chloro-2,5-dimethylaniline Scaffold

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of substituents onto the aniline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound presents a unique starting point for the synthesis of novel derivatives. The presence of a chlorine atom, along with two methyl groups, influences the electronic and steric characteristics of the molecule, which can in turn modulate its interaction with biological targets. This guide will explore the derivatization of this scaffold, primarily through the formation of Schiff bases and other analogues, and compare their efficacy in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: A Comparative Analysis

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery of new anticancer agents. Various derivatives of chloro-substituted anilines have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.

Performance Comparison of 4-Chloroaniline Derivatives

While specific data on a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential anticancer activity. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been evaluated against a panel of cancer cell lines.[1][2][3] The anticancer activity is often quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, or as Percent Growth Inhibition (PGI) at a specific concentration.[1][2][3]

A noteworthy derivative from this series, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h) , demonstrated significant anticancer activity against several cancer cell lines at a concentration of 10 µM.[1][2][3] The table below summarizes the growth inhibition percentages for this compound against a selection of sensitive cell lines.

Compound IDTarget Cancer Cell LinePercent Growth Inhibition (PGI) at 10 µM
6h SNB-19 (CNS Cancer)65.12%[2][3]
6h NCI-H460 (Non-Small Cell Lung Cancer)55.61%[2][3]
6h SNB-75 (CNS Cancer)54.68%[2][3]
6h NCI/ADR-RES (Ovarian Cancer, Drug-Resistant)48.28%[1]
6h MDA-MB-231 (Breast Cancer)42.58%[1]

These findings highlight the potential of the 4-chloroaniline scaffold as a basis for the development of novel anticancer agents. The variation in activity across different cancer cell lines underscores the importance of screening against a diverse panel to identify specificities and potential therapeutic niches.

Potential Mechanisms of Action

The precise mechanisms by which these aniline derivatives exert their anticancer effects are a subject of ongoing research. However, for some related compounds, proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation and survival.[4] For example, some aniline-based kinase inhibitors target the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways that can drive tumor growth when dysregulated.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Schiff bases derived from substituted anilines and various aldehydes have shown promise as potent antibacterial and antifungal compounds.

Performance Comparison of Chloro-Substituted Schiff Base Derivatives

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] A lower MIC value indicates greater potency.

A study on Schiff bases derived from 5-chloro-salicylaldehyde and various primary amines revealed significant antimicrobial activity.[6] One of the most active compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Compound 2) , exhibited potent activity against a range of bacteria and fungi.[6]

The table below presents the MIC values for this compound against several microbial strains.

Compound IDMicrobial StrainTypeMIC (µg/mL)
2 Bacillus subtilisGram-positive bacteria45.2[6]
2 Escherichia coliGram-negative bacteria1.6[6]
2 Pseudomonas fluorescenceGram-negative bacteria2.8[6]
2 Staphylococcus aureusGram-positive bacteria3.4[6]
2 Aspergillus nigerFungus47.5[6]

Furthermore, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also demonstrated promising antibacterial properties.[1][2][3] Notably, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6c) displayed significant activity against both Gram-positive and Gram-negative bacteria with an MIC of 8 µg/mL.[1][2][3]

These results suggest that the 4-chloroaniline moiety, when incorporated into appropriate molecular scaffolds, can give rise to compounds with potent and broad-spectrum antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies for assessing the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Add Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

  • (Optional) Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_wells Inoculate Wells with Microorganism prepare_inoculum->inoculate_wells prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->inoculate_wells incubation Incubate Plate (24h) inoculate_wells->incubation read_mic Visually Determine MIC incubation->read_mic determine_mbc (Optional) Determine MBC read_mic->determine_mbc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with demonstrable potential in both anticancer and antimicrobial applications. The data presented in this guide, drawn from studies on structurally related analogues, provides a strong rationale for the continued exploration of this chemical scaffold. Future research should focus on the synthesis and systematic evaluation of a broader library of this compound derivatives to establish comprehensive structure-activity relationships. Elucidating the precise mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds and for guiding the design of next-generation derivatives with enhanced efficacy and selectivity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the materials involved. This guide provides essential, field-proven directives for the safe handling of 4-Chloro-2,5-dimethylaniline, a compound that demands meticulous attention to safety. As your partner in laboratory safety, our goal is to empower you with the knowledge to operate confidently and securely, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the foundation of any safety protocol. The necessity for specific Personal Protective Equipment (PPE) is directly dictated by the chemical's inherent risks.

This compound is recognized as being harmful if swallowed, causing significant skin irritation and serious eye damage.[1] Furthermore, inhalation may lead to respiratory irritation.[1][2] A critical, though less immediate, concern with aromatic amines is the potential for absorption through the skin, which can lead to systemic effects such as methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1] Symptoms of this condition, such as cyanosis (bluish discoloration of the skin, lips, and nail beds), can be delayed.[1]

Therefore, the primary objective of our PPE strategy is to establish a complete barrier against all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Hazard Classification Potential Health Effect Route of Exposure Primary PPE Control
Acute Oral Toxicity[1][3]Harmful if swallowedIngestionEngineering Controls, Hand Hygiene
Skin Irritation[1][2]Causes skin irritation, potential for absorptionDermal ContactChemical-Resistant Gloves, Lab Coat
Serious Eye Damage[1]Can cause irreversible eye damageOcular ContactChemical Splash Goggles, Face Shield
Respiratory Irritation[1][2]May irritate the respiratory tractInhalationFume Hood, Respirator (if needed)

The Core Ensemble: Your First Line of Defense

For any procedure involving this compound, a baseline level of PPE is non-negotiable. This standard ensemble is designed to mitigate risks during routine, low-volume handling within a controlled environment, such as a certified chemical fume hood.

Hand Protection: Beyond the Basic Nitrile

Given that this chemical causes skin irritation and carries a risk of dermal absorption, selecting the correct gloves is critical.[1][4] While standard nitrile gloves offer a preliminary barrier, they may not provide sufficient protection for prolonged contact.

  • Protocol: Always double-glove. An inner nitrile glove provides a second layer of defense should the outer glove be compromised. For the outer layer, select a glove with proven resistance to aromatic amines.

  • Causality: The double-gloving technique minimizes the risk of exposure during glove removal (doffing) and provides a crucial time buffer in the event of an unnoticed tear or degradation of the outer glove.

  • Expert Insight: Consult the glove manufacturer’s chemical resistance guide for specific breakthrough times for this compound or analogous compounds.[4] Not all glove materials are created equal; butyl rubber and Viton™ are often superior choices for aromatic compounds compared to standard nitrile or latex.[4]

Eye and Face Protection: An Impenetrable Shield

The risk of "serious eye damage" necessitates protection that goes beyond standard safety glasses.[1]

  • Protocol: Wear snug-fitting, indirectly vented chemical splash goggles that conform to the ANSI Z87.1 standard.[5] When handling larger quantities (>50g) or when there is a heightened risk of splashing (e.g., during reaction quenching or filtration), a full-face shield must be worn over the chemical splash goggles.

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes, dust, and vapors.[6] A face shield adds a critical layer of protection for the entire face against energetic splashes.[5]

Body Protection: The Laboratory Armor

A standard cotton lab coat may not be sufficient.

  • Protocol: A flame-resistant (e.g., Nomex®) or chemically-resistant laboratory coat, fully buttoned with sleeves rolled down, is required.[5] For tasks with a high potential for splashing, supplement this with a chemical-resistant apron. Ensure long pants and closed-toe, closed-heel shoes are worn at all times.[5]

  • Causality: This ensures maximum skin coverage. Synthetic fabrics like polyester can melt and fuse to the skin upon contact with certain chemicals or in a fire, whereas appropriate lab coats provide a removable barrier.[5]

Respiratory Protection: The Unseen Hazard

All handling of solid this compound or its volatile solutions must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]

  • Protocol: If engineering controls (like a fume hood) are insufficient to maintain exposure below permissible limits, or during a large-scale spill cleanup, respiratory protection is mandatory.[5] A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[8]

  • Trustworthiness: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing to ensure a proper seal.[5]

Operational Plan: From Donning to Disposal

A self-validating safety system relies on meticulous procedures. The order in which you don and doff your PPE is as important as the equipment itself.

PPE Selection & Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) prep Assess Task-Specific Hazards (e.g., spill, weighing, reaction) select_ppe Select Appropriate PPE (Refer to Hazard Profile) prep->select_ppe inspect Inspect All PPE for Damage (Gloves, Goggles, Coat) select_ppe->inspect don_coat 1. Lab Coat inspect->don_coat Enter Lab don_goggles 2. Goggles / Face Shield don_gloves1 3. Inner Gloves don_gloves2 4. Outer Gloves (Pull over coat cuffs) don_gloves1->don_gloves2 doff_gloves2 1. Remove Outer Gloves doff_coat 2. Remove Lab Coat (Turn inside out) doff_gloves2->doff_coat doff_goggles 3. Remove Goggles / Face Shield doff_coat->doff_goggles doff_gloves1 4. Remove Inner Gloves doff_goggles->doff_gloves1 wash 5. Wash Hands Thoroughly doff_gloves1->wash

Caption: A workflow for PPE selection, donning, and doffing.

Step-by-Step Disposal Plan for Contaminated PPE

Contaminated PPE is considered hazardous waste. Never dispose of it in standard trash receptacles.

  • Designated Container: Immediately place the contaminated outer gloves into a designated, clearly labeled hazardous waste bag or container. This container should be sealed when not in use.

  • Further Doffing: Remove your lab coat and other reusable PPE as described in the doffing sequence. If the lab coat is grossly contaminated, it must be disposed of as hazardous waste. Otherwise, place it in a designated bin for professional laundering. Never take lab coats home.[9]

  • Final Removal: Remove inner gloves and dispose of them in the hazardous waste container.

  • Regulatory Compliance: Ensure all waste is handled and disposed of in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines, as well as local and national regulations.[7]

By adhering to these detailed protocols, you create a robust, self-validating system that minimizes risk and ensures a safer research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.